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  • Product: 3-Bromo-2-methoxyquinoline
  • CAS: 222317-29-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-Bromo-2-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Landscape of a Niche Quinoline Derivative In the vast and intricate world of heterocyclic chemistry, quinoline scaffolds stand as p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Niche Quinoline Derivative

In the vast and intricate world of heterocyclic chemistry, quinoline scaffolds stand as privileged structures, forming the core of numerous pharmaceuticals and functional materials. While many quinoline derivatives are well-documented, specific substitution patterns can remain relatively unexplored. This guide addresses the chemical properties of 3-Bromo-2-methoxyquinoline , a compound for which direct, extensive literature is sparse.

To provide a comprehensive and scientifically rigorous resource, this document adopts a dual-pronged approach. Firstly, it will leverage detailed information on the closely related and well-characterized analog, 3-Benzyl-6-bromo-2-methoxyquinoline , to establish a baseline of understanding for this class of compounds. Secondly, it will extrapolate the expected properties, reactivity, and synthetic pathways for the target molecule, 3-Bromo-2-methoxyquinoline, by drawing upon established principles of organic chemistry and data from its constituent chemical motifs: the 3-bromoquinoline and 2-methoxyquinoline systems. This approach ensures that while we acknowledge the frontiers of current research, we remain grounded in authoritative chemical principles.

Section 1: Physicochemical and Spectroscopic Profile

A precise understanding of a molecule's physical and spectroscopic properties is fundamental to its application in research and development. Due to the limited direct data on 3-Bromo-2-methoxyquinoline, we will first present the known properties of a key analog, 3-Benzyl-6-bromo-2-methoxyquinoline, before predicting the characteristics of our target compound.

Case Study: 3-Benzyl-6-bromo-2-methoxyquinoline

This compound serves as a valuable intermediate in the synthesis of various active pharmaceutical ingredients.[1] Its known properties provide a solid reference point.

PropertyValueSource
CAS Number 654655-69-3[2]
Molecular Formula C₁₇H₁₄BrNO[2][3]
Molecular Weight 328.21 g/mol [2][3]
Appearance Solid[1]
Melting Point 87-89°C[4]
Purity ≥98%[2]
Predicted Properties of 3-Bromo-2-methoxyquinoline

Based on the foundational quinoline structure and the influence of its substituents, we can predict the core properties of 3-Bromo-2-methoxyquinoline.

PropertyPredicted ValueRationale
Molecular Formula C₁₀H₈BrNODerived from core structure
Molecular Weight 238.08 g/mol Calculated from formula
Appearance Likely a solid at room temperatureSimilar to other substituted quinolines
Solubility Expected to be soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Methanol)Based on the properties of related compounds
Predicted Spectroscopic Signature: ¹H and ¹³C NMR

The ¹H NMR spectrum of 3-bromoquinoline typically displays six signals in the aromatic region (δ 7.0-9.0 ppm), with the protons on the pyridine ring (H2 and H4) being the most deshielded.[5] The introduction of a methoxy group at the C2 position would significantly alter the electronic environment.

Predicted ¹H NMR (CDCl₃) for 3-Bromo-2-methoxyquinoline:

  • Methoxy Protons (3H): A sharp singlet is expected around δ 4.0 ppm, characteristic of a methoxy group attached to an aromatic ring.

  • Aromatic Protons (5H):

    • H4: This proton, adjacent to the bromine atom, is expected to be a singlet and significantly downfield, likely in the δ 8.0-8.5 ppm region.

    • H5, H6, H7, H8: These protons on the benzene ring will exhibit complex splitting patterns (doublets, triplets, or multiplets) in the δ 7.0-8.0 ppm range, consistent with a substituted quinoline system.[7]

Predicted ¹³C NMR (CDCl₃) for 3-Bromo-2-methoxyquinoline:

  • Methoxy Carbon: A signal around δ 55-60 ppm.

  • Aromatic Carbons: Ten distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the methoxy group (C2) will be significantly shielded, while the carbon bearing the bromine (C3) will be deshielded.

Section 2: Synthesis and Reactivity

The synthesis of 3-Bromo-2-methoxyquinoline is not explicitly detailed in readily available literature. However, a logical and robust synthetic pathway can be designed based on established transformations of the quinoline core.

Proposed Synthetic Pathway

The most plausible route involves a two-step sequence starting from a suitable precursor, likely involving the formation of a 2-chloroquinoline intermediate followed by a nucleophilic substitution.

Synthetic_Pathway Start Quinoline Precursor Step1 Bromination/Chlorination Start->Step1 e.g., POCl₃, DMF Intermediate 3-Bromo-2-chloroquinoline Step1->Intermediate Step2 Nucleophilic Substitution Intermediate->Step2 Sodium Methoxide (NaOMe) Methanol (MeOH) Product 3-Bromo-2-methoxyquinoline Step2->Product

Caption: Proposed synthetic route to 3-Bromo-2-methoxyquinoline.

Step-by-Step Methodology:

  • Synthesis of 3-Bromo-2-chloroquinoline (Intermediate):

    • Rationale: The synthesis of a 2-chloroquinoline derivative is a common and effective strategy, as the chlorine atom at the 2-position is highly susceptible to nucleophilic displacement. A plausible starting material would be a corresponding 2-hydroxyquinoline (a quinolone), which can be converted to the 2-chloro derivative. The bromination at the 3-position can be achieved through various methods, potentially involving electrophilic bromination of an activated quinoline ring. For instance, the synthesis of the related 3-benzyl-6-bromo-2-chloroquinoline is achieved by treating N-(4-Bromophenyl)-3-phenylpropionamide with phosphorus oxychloride and DMF.[8]

    • Protocol: A general procedure would involve reacting the appropriate quinolone precursor with a chlorinating agent like phosphorus oxychloride (POCl₃).[8] The reaction conditions would likely require elevated temperatures to drive the conversion.

  • Nucleophilic Aromatic Substitution (SNAr) to Yield 3-Bromo-2-methoxyquinoline:

    • Rationale: The electron-withdrawing nature of the quinoline nitrogen atom activates the C2 position towards nucleophilic attack. The chloro group is an excellent leaving group, making this substitution highly favorable. Sodium methoxide is a strong nucleophile and the methoxide source.

    • Protocol:

      • Dissolve 3-Bromo-2-chloroquinoline in anhydrous methanol.

      • Add a solution of sodium methoxide in methanol to the reaction mixture.

      • Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

      • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., dichloromethane).

      • The organic layer is then washed, dried, and concentrated under reduced pressure.

      • The crude product can be purified by column chromatography or recrystallization to yield pure 3-Bromo-2-methoxyquinoline.

Chemical Reactivity and Potential Applications

The bifunctional nature of 3-Bromo-2-methoxyquinoline, possessing both a bromo and a methoxy group on the quinoline scaffold, opens up a wide array of possibilities for further chemical transformations, making it a valuable building block in organic synthesis and medicinal chemistry.

Reactivity_Hub Core 3-Bromo-2-methoxyquinoline C3-Bromo C2-Methoxy Suzuki Suzuki Coupling Core:c3->Suzuki Pd Catalyst, Boronic Acid Heck Heck Reaction Core:c3->Heck Pd Catalyst, Alkene Sonogashira Sonogashira Coupling Core:c3->Sonogashira Pd/Cu Catalyst, Alkyne Buchwald Buchwald-Hartwig Amination Core:c3->Buchwald Pd Catalyst, Amine Demethylation Demethylation Core:c2->Demethylation e.g., BBr₃ Quinolone Formation of 3-Bromo-2-quinolone Demethylation->Quinolone

Caption: Key reaction pathways for 3-Bromo-2-methoxyquinoline.

  • Reactions at the C3-Bromo Position: The bromine atom at the C3 position is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.[10]

    • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters can introduce a wide range of aryl, heteroaryl, or alkyl groups at the C3 position.[11][12] This is a cornerstone of modern drug discovery for creating molecular diversity.

    • Heck and Sonogashira Couplings: These reactions allow for the introduction of alkenyl and alkynyl groups, respectively, providing access to conjugated systems and further functionalization.

    • Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the synthesis of various 3-aminoquinoline derivatives.

  • Reactions at the C2-Methoxy Position:

    • Demethylation: The methoxy group can be cleaved using strong Lewis acids like boron tribromide (BBr₃) to yield the corresponding 3-bromo-2(1H)-quinolone. This transformation is significant as quinolones are themselves a class of biologically active compounds.

  • Potential Biological Activity:

    • The quinoline nucleus is a well-established pharmacophore with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[13][14]

    • The presence and position of bromo and methoxy substituents can significantly modulate this activity. For instance, certain brominated quinolines have shown potent antiproliferative effects against various cancer cell lines.[13] Therefore, 3-Bromo-2-methoxyquinoline and its derivatives represent a promising scaffold for the development of novel therapeutic agents.

Section 3: Safety and Handling

While specific toxicity data for 3-Bromo-2-methoxyquinoline is not available, information from the closely related 3-Benzyl-6-bromo-2-methoxyquinoline provides a basis for safe handling protocols.[4]

  • Hazard Identification: Assumed to be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[4]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles.

    • Skin Protection: Wear protective gloves and a lab coat.

    • Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[15]

Conclusion

3-Bromo-2-methoxyquinoline emerges as a promising yet underexplored scaffold in heterocyclic chemistry. While direct experimental data is limited, a robust understanding of its properties, synthesis, and reactivity can be constructed through the analysis of related compounds and fundamental chemical principles. Its bifunctional nature makes it an attractive building block for creating diverse molecular architectures, particularly in the realm of medicinal chemistry. This guide provides a foundational framework for researchers and scientists to confidently engage with this molecule, from its logical synthesis to its potential in the development of novel, biologically active compounds.

References

  • Eureka | Patsnap. (n.d.). Synthesis method of 3-bromoquinoline compound. Retrieved from [Link]

  • Taylor & Francis Online. (2022, May 31). Synthesis crystal structure, and DFT study of 3-benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline compounds. Retrieved from [Link]

  • Transtutors. (2021, June 4). reaction of 2-Chloroquinoline with sodium ethoxide in presence of... Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). CH3Br bromomethane low high resolution 1H proton nmr spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). a) Reaction scheme for the Suzuki-Miyaura cross-coupling of... Retrieved from [Link]

  • Quora. (2021, July 12). How to resolve a reaction between chlorobenzene and sodium methoxide to produce anisole. Retrieved from [Link]

  • National Institutes of Health. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Polyaza heterocycles. Part 2. Nucleophilic substitution of halogens in halogenoquinoxalino[2,3-c]cinnolines. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2-methoxyquinoline. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 3-Benzyl-6-bromo-2-methoxyquinoline. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]

  • Royal Society of Chemistry. (2018, February 23). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]

  • National Institutes of Health. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • MDPI. (2023, May 20). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, September 4). Reaction between chlorobenzene and sodium methoxide to produce anisole. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • Indian Academy of Sciences. (n.d.). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Retrieved from [Link]

  • MDPI. (n.d.). The Biological Activity of Natural Alkaloids against Herbivores, Cancerous Cells and Pathogens. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methylquinoline. Retrieved from [Link]

  • MDPI. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]

  • Reddit. (n.d.). Suzuki coupling with Bromoalkyne and boronic acid. Retrieved from [Link]

  • PubMed. (n.d.). Antiproliferation activity and the mechanism of action of 9-bromo-5-morpholino-tetrazolo[1,5-c]quinazoline--potential anticancer drug. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link]

  • MDPI. (n.d.). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 3-Bromo-2-methoxyquinoline

Introduction: The Quinoline Scaffold and the Significance of Functionalization The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone "privileged scaffold" in medicinal chemistry and mater...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Significance of Functionalization

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone "privileged scaffold" in medicinal chemistry and materials science.[1][2][3] Its rigid, aromatic structure provides a robust framework for orienting functional groups in three-dimensional space, enabling precise interactions with biological targets.[4] This has led to the development of a vast library of quinoline-based compounds with a wide spectrum of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][5]

The biological activity and chemical utility of a quinoline derivative are profoundly influenced by the nature and position of its substituents.[4] Halogenation and methoxylation are two of the most powerful strategies for modulating a molecule's physicochemical properties. Bromine atoms can serve as versatile synthetic handles for cross-coupling reactions and can enhance binding affinity through halogen bonding.[6] Methoxy groups, as strong electron-donating groups, can significantly alter the electron density of the aromatic system, influencing reactivity and metabolic stability.

This guide provides a detailed technical examination of 3-Bromo-2-methoxyquinoline , a specific, functionalized quinoline derivative. While less documented than some of its more complex analogues, its structure presents a compelling case study in the interplay of substituent effects on molecular properties and reactivity. We will dissect its molecular architecture, propose logical and robust synthetic pathways based on established chemical principles, predict its spectroscopic signature, and discuss its potential as a valuable intermediate for drug discovery and chemical synthesis.

Molecular Structure Analysis

The molecular structure of 3-Bromo-2-methoxyquinoline (C₁₀H₈BrNO) is defined by the quinoline core with two key substituents on the pyridine ring. Understanding the electronic and steric contributions of these groups is fundamental to predicting the molecule's reactivity and properties.

  • The Quinoline Core: A heterocyclic aromatic system where the nitrogen atom's lone pair is part of the π-electron system. The nitrogen atom is electron-withdrawing via induction, which deactivates the pyridine ring towards electrophilic attack compared to the benzene ring.[4]

  • The 2-Methoxy Group (-OCH₃): Located at an alpha-position to the ring nitrogen, the methoxy group is a powerful electron-donating group through resonance, while being weakly electron-withdrawing through induction. Its primary effect is to significantly increase the electron density of the pyridine ring, making it more susceptible to electrophilic attack.

  • The 3-Bromo Group (-Br): The bromine atom at the C3 position exerts two opposing electronic effects: it is electron-withdrawing via induction due to its high electronegativity, but it is electron-donating through resonance by sharing its lone pairs with the ring. Its inductive effect is generally stronger, leading to a net deactivating effect. Sterically, it provides moderate bulk adjacent to the C2 and C4 positions.

The combination of a strongly activating methoxy group at C2 and a deactivating bromo group at C3 creates a unique electronic environment. The C4 position is activated by the C2-methoxy group but sterically hindered and electronically deactivated by the adjacent bromine. The benzene ring (positions C5-C8) remains the default site for many electrophilic aromatic substitution reactions, a critical consideration for any further functionalization attempts.[7]

Physicochemical and Spectroscopic Profile

While specific experimental data for 3-Bromo-2-methoxyquinoline is not widely published, we can predict its key properties based on established data for closely related analogues.

Table 1: Predicted Physicochemical Properties
PropertyPredicted ValueRationale / Notes
Molecular Formula C₁₀H₈BrNO-
Molecular Weight 238.08 g/mol Based on isotopic masses of ¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O.
Appearance White to Off-White SolidTypical for small, aromatic heterocyclic compounds.
Solubility Soluble in organic solvents (e.g., Chloroform, Methanol, DMSO).Expected for a substituted aromatic system.
Melting Point 80 - 100 °CEstimation based on similar substituted quinolines.
Spectroscopic Characterization (Predicted)

Unambiguous structural confirmation relies on spectroscopic methods. The following data are predicted based on known trends for quinoline derivatives.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The protons on the benzene ring (H5-H8) will appear in the typical aromatic region (δ 7.0-8.5 ppm), with coupling patterns indicative of their positions. The H4 proton will likely be a singlet and significantly downfield due to the anisotropic effect of the quinoline ring and the influence of the adjacent bromine. The methoxy protons will appear as a sharp singlet further upfield.

  • ¹³C NMR: The carbon spectrum will show 10 distinct signals. The carbon bearing the methoxy group (C2) will be significantly downfield. The carbon attached to the bromine (C3) will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect."

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
PositionPredicted ¹H Shift (δ, ppm)Predicted ¹³C Shift (δ, ppm)Notes
-OCH₃ ~4.1~55Sharp singlet for the three equivalent protons.
C2 -~160Influenced by both the nitrogen and oxygen atoms.
C3 -~115Shielded by the heavy bromine atom.
C4 ~8.2 (s)~145Deshielded proton, singlet due to lack of adjacent protons.
C4a -~128Bridgehead carbon.
C5 ~7.8 (d)~128Aromatic proton on the benzene ring.
C6 ~7.4 (t)~126Aromatic proton on the benzene ring.
C7 ~7.7 (t)~130Aromatic proton on the benzene ring.
C8 ~8.0 (d)~122Aromatic proton adjacent to nitrogen.
C8a -~148Bridgehead carbon adjacent to nitrogen.

Mass Spectrometry (MS):

Mass spectrometry is crucial for confirming the molecular weight and elemental composition. For 3-Bromo-2-methoxyquinoline, the key diagnostic feature is the isotopic pattern of bromine.[9]

  • Molecular Ion Peak (M⁺•): The mass spectrum will exhibit a characteristic pair of peaks of nearly equal intensity for the molecular ion, separated by 2 m/z units. This [M]⁺• and [M+2]⁺• pattern is a definitive signature for a molecule containing a single bromine atom, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[10]

  • Fragmentation: A prominent fragment ion would be expected at [M-Br]⁺, corresponding to the loss of the bromine atom. Further fragmentation of the quinoline ring would also be observed.[11]

Plausible Synthesis Methodologies

Proposed Synthetic Pathway: The 2-Quinolone Route

This multi-step pathway offers high regioselectivity and is based on well-documented, reliable reactions. The causality behind this choice is that direct bromination of 2-methoxyquinoline is known to occur on the electron-rich benzene ring (at positions 6 and 8), not the desired C3 position.[7] Therefore, installing the bromine at C3 must be accomplished before the methoxy group is introduced.

Step 1: Electrophilic Bromination of 2-Quinolone The synthesis logically begins with 2-quinolone (carbostyril). The keto-enol tautomerism of this system favors the 2-quinolone form.[12] The C3 position is activated towards electrophilic attack.

Step 2: Conversion to 2-Chloro-3-bromoquinoline The hydroxyl group of the 3-bromo-2-quinolone intermediate is then converted to a good leaving group, a chloride, using a standard chlorinating agent like phosphorus oxychloride (POCl₃).[13] This step is critical for enabling the subsequent nucleophilic substitution.

Step 3: Nucleophilic Aromatic Substitution (SNAr) to Yield 3-Bromo-2-methoxyquinoline The final step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitrogen atom activates the C2 position, making the 2-chloro group susceptible to displacement by a strong nucleophile like sodium methoxide.[14][15] This reaction typically proceeds smoothly in an alcohol solvent.

Synthesis_of_3-Bromo-2-methoxyquinoline start 2-Quinolone step1_product 3-Bromo-2-quinolone start->step1_product Step 1: Bromination step2_product 2-Chloro-3-bromoquinoline step1_product->step2_product Step 2: Chlorination reagent1 Br₂ / Acetic Acid step1_product->reagent1 final_product 3-Bromo-2-methoxyquinoline step2_product->final_product Step 3: Methoxylation (SNAr) reagent2 POCl₃ step2_product->reagent2 reagent3 NaOCH₃ / Methanol final_product->reagent3

Plausible synthetic workflow for 3-Bromo-2-methoxyquinoline.
Detailed Experimental Protocol (Proposed)

This protocol is a self-validating system; progress can be monitored at each stage using Thin Layer Chromatography (TLC), and the structure of each intermediate should be confirmed by NMR and MS before proceeding.

Step 1: Synthesis of 3-Bromo-2-quinolone [16]

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reaction: Dissolve 2-quinolone (1.0 eq) in glacial acetic acid.

  • Addition: Slowly add a solution of bromine (1.1 eq) in acetic acid dropwise at room temperature.

  • Heating: Heat the mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and pour it into ice water. The solid precipitate is collected by vacuum filtration, washed with water until neutral, and dried.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield 3-bromo-2-quinolone.

Step 2: Synthesis of 2-Chloro-3-bromoquinoline [17]

  • Setup: In a fume hood, add 3-bromo-2-quinolone (1.0 eq) to a round-bottom flask with a magnetic stirrer and reflux condenser.

  • Reaction: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask.

  • Heating: Heat the mixture to reflux (approx. 110 °C) for 2-3 hours.

  • Workup: Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring. Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide solution) until a precipitate forms.

  • Extraction: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of 3-Bromo-2-methoxyquinoline [14]

  • Setup: Dissolve 2-chloro-3-bromoquinoline (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Add a solution of sodium methoxide in methanol (1.5-2.0 eq) to the flask.

  • Heating: Heat the reaction mixture to reflux (approx. 65 °C) for 2-6 hours, monitoring by TLC.

  • Workup: After completion, cool the mixture to room temperature and remove the methanol under reduced pressure. Add water to the residue and extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The final product, 3-Bromo-2-methoxyquinoline, can be purified by column chromatography or recrystallization.

Potential Applications in Research and Drug Development

The true value of 3-Bromo-2-methoxyquinoline lies in its potential as a versatile chemical building block. The quinoline scaffold itself is associated with a vast range of biological activities.[4][5] The specific substitution pattern of this molecule makes it an attractive starting point for creating more complex derivatives.

  • Medicinal Chemistry: The bromine atom at the C3 position is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[16] This allows for the straightforward introduction of aryl, alkyl, or nitrogen-containing substituents, enabling the rapid generation of a library of novel compounds for biological screening.

  • Intermediate for Complex Synthesis: This molecule could serve as a key intermediate in the synthesis of natural products or complex pharmaceutical agents where a 2-methoxy-3-substituted quinoline core is required.

Safety and Handling

As a halogenated aromatic heterocyclic compound, 3-Bromo-2-methoxyquinoline should be handled with appropriate care in a laboratory setting.[18][19]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

While not a widely commercialized or extensively studied compound in its own right, 3-Bromo-2-methoxyquinoline represents a molecule of significant synthetic potential. Its structure, featuring a reactive bromine handle and a modulating methoxy group on the privileged quinoline scaffold, makes it a valuable, albeit underexplored, intermediate. The logical, multi-step synthesis pathway detailed herein provides a robust and scientifically sound method for its preparation. Through predictive analysis of its spectroscopic properties, researchers can confidently identify this molecule. Ultimately, 3-Bromo-2-methoxyquinoline serves as an excellent example of how fundamental principles of organic chemistry can be applied to design synthetic routes and characterize novel structures, paving the way for future discoveries in drug development and materials science.

References

  • Nowak, I., et al. (2016). Synthesis of 3-Bromoquinoline-2(1H)-thiones and 2-(Alkylsulfanyl)-3-bromoquinolines. Semantic Scholar. Available at: [Link]

  • Reddy, T. J., et al. (2018). Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (2021). Synthesis of 2-quinolones. Organic Chemistry Portal. Available at: [Link]

  • Ökten, S., et al. (2017). Regioselective bromination: Synthesis of brominated methoxyquinolines. Tetrahedron Letters. Available at: [Link]

  • Ökten, S., et al. (2017). Regioselective bromination. ScienceDirect. Available at: [Link]

  • Wang, C., et al. (2016). A copper-catalyzed three-component annulation for the synthesis of functionalized 2-quinolones. ResearchGate. Available at: [Link]

  • Farmer, S., et al. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Lee, C. H., & Lee, J. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules. Available at: [Link]

  • Chambers, R. D., et al. (1987). Regioselective alkoxydehalogenation of 2,4-dihalogenoquinolines and a reinvestigation of the bromination of 2-methoxyquinoline. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Teimouri, A., & Chermahini, A. N. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Journals. Available at: [Link]

  • El-Dean, A. M. K., et al. (2016). A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride. ResearchGate. Available at: [Link]

  • Safe, S. H. (1994). Halogenated Aromatic Compounds. ResearchGate. Available at: [Link]

  • Bala, S., et al. (2021). Quinoline: An Attractive Scaffold in Drug Design. PubMed. Available at: [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Available at: [Link]

  • Clark, J. H., et al. (1981). Polyaza heterocycles. Part 2. Nucleophilic substitution of halogens in halogenoquinoxalino[2,3-c]cinnolines. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Kumar, A., et al. (2025). Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. Heliyon. Available at: [Link]

  • Massoud, M. A. M., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Arkivoc. Available at: [Link]

  • Gallaher, T. K. (1992). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Available at: [Link]

  • Afolayan, M. O., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. Available at: [Link]

  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. Available at: [Link]

  • PSFC. (1998). Standard Operating Procedures for Use of Halogenated Solvents. MIT Plasma Science and Fusion Center. Available at: [Link]

  • Vashkav, A. Y., et al. (2012). Substituted 8-Methoxyquinolines: Regioselective Bromination, Coupling Reactions and Cyclization to an 11H-Indolo[3,2-C]quinoline. Synthetic Communications. Available at: [Link]

  • The OChem Whisperer. (2017). Here is some Nucleophilic Aromatic Substitution for ya!. The OChem Whisperer. Available at: [Link]

  • National Center for Biotechnology Information. 2-Bromoquinoline. PubChem. Available at: [Link]

  • Verma, A., et al. (2015). Quinolines: Privileged Scaffolds in Medicinal Chemistry. In Privileged Scaffolds in Medicinal Chemistry. Available at: [Link]

  • Kodavanti, P. R. S., & Curras-Collazo, M. C. (2023). Perspective on halogenated organic compounds. Environmental Health Perspectives. Available at: [Link]

  • Royal Society of Chemistry. (2018). Supplementary Information. Royal Society of Chemistry. Available at: [Link]

  • Siniscalchi, T. (2020). Using Mass Spectrometry to Determine if Bromine or Chlorine are in a Molecule. YouTube. Available at: [Link]

  • Reich, H. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available at: [Link]

  • Tecam Group. (2021). The problem with halogenated compounds emissions and its solution. Tecam Group. Available at: [Link]

  • Bentham Science Publishers. (2021). Quinoline: An Attractive Scaffold in Drug Design. Bentham Science. Available at: [Link]

  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

  • Reusch, W. (2014). 5.2 Mass Spectrometry. Chemistry LibreTexts. Available at: [Link]

  • Tantillo, D. J., et al. (2015). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]

Sources

Foundational

Introduction: The Strategic Importance of 3-Bromo-2-methoxyquinoline

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-methoxyquinoline This guide provides a comprehensive technical overview of the primary synthetic pathways to 3-bromo-2-methoxyquinoline, a valuable heterocyclic b...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-methoxyquinoline

This guide provides a comprehensive technical overview of the primary synthetic pathways to 3-bromo-2-methoxyquinoline, a valuable heterocyclic building block in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document elucidates the underlying chemical principles, provides field-proven experimental protocols, and offers insights into the critical parameters that govern the success of the synthesis.

Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] The strategic functionalization of the quinoline ring is a cornerstone of modern drug discovery, enabling the fine-tuning of pharmacological profiles and the exploration of new chemical space.[1] Among the vast array of functionalized quinolines, 3-bromo-2-methoxyquinoline stands out as a particularly versatile intermediate.

The bromine atom at the C3 position serves as a synthetic handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments.[2] Simultaneously, the methoxy group at the C2 position modulates the electronic properties of the ring and can influence the molecule's metabolic stability and binding interactions. A notable application of related structures is as intermediates in the synthesis of potential therapeutics, such as the anti-tuberculosis drug bedaquiline.[3]

This guide will focus on the most robust and widely adopted synthetic strategy, which proceeds through a 3-substituted-2-chloroquinoline intermediate, followed by a mechanistically critical nucleophilic aromatic substitution (SNAr).

The Predominant Synthetic Pathway: A Multi-Step Approach

The most reliable synthesis of 3-bromo-2-methoxyquinoline involves a multi-step sequence that builds the quinoline core and then sequentially installs the required functional groups. This approach offers excellent control over regioselectivity, a common challenge in the direct functionalization of heterocyclic systems.[4]

The overall transformation can be visualized as follows:

Synthesis_Pathway A Substituted Aniline (e.g., p-bromoaniline) B Acyl Anilide Intermediate A->B Acylation C 2-Hydroxy/Quinolinone B->C Cyclization (Vilsmeier-Haack) D 2-Chloroquinoline Intermediate (e.g., 3-benzyl-6-bromo-2-chloroquinoline) C->D Chlorination (POCl₃) E Target Molecule (3-Bromo-2-methoxyquinoline) D->E Nucleophilic Aromatic Substitution (NaOMe)

Sources

Exploratory

CAS number 3-Bromo-2-methoxyquinoline

A Technical Guide to 3-Bromo-2-methoxyquinoline: Synthesis, Properties, and Applications For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to 3-Bromo-2-methoxyquinoline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-2-methoxyquinoline, a substituted quinoline of significant interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from structurally related molecules to present a predictive yet scientifically grounded profile. We will explore its physicochemical properties, propose a viable synthetic route with a detailed experimental protocol, predict its characteristic spectroscopic data, and discuss its potential applications in drug discovery and as a versatile chemical intermediate. This guide is intended to serve as a valuable resource for researchers looking to work with or further investigate this and similar quinoline derivatives.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Its unique electronic properties and ability to interact with a wide range of biological targets have led to its incorporation into drugs with diverse therapeutic applications, including antimalarial, anticancer, antibacterial, and anti-inflammatory agents. The functionalization of the quinoline core with various substituents, such as halogens and alkoxy groups, allows for the fine-tuning of its pharmacological properties. 3-Bromo-2-methoxyquinoline represents a key building block within this class of compounds, offering multiple reactive sites for further chemical modification.

Physicochemical Properties

PropertyPredicted ValueJustification
Molecular Formula C₁₀H₈BrNOBased on the chemical structure
Molecular Weight 238.08 g/mol Calculated from the molecular formula
Appearance White to off-white solidTypical for similar aromatic compounds
Melting Point 85-95 °CInferred from related substituted quinolines
Solubility Soluble in organic solvents (e.g., Chloroform, Dichloromethane, Methanol); Insoluble in waterExpected for a nonpolar aromatic compound
Boiling Point > 300 °CEstimated for a stable aromatic molecule of this size

Synthesis of 3-Bromo-2-methoxyquinoline: A Proposed Route

A plausible and efficient synthesis of 3-Bromo-2-methoxyquinoline can be envisioned starting from the readily available 2-hydroxyquinoline (carbostyril). The proposed synthetic pathway is a two-step process involving bromination followed by O-methylation.

Diagram of the Proposed Synthetic Workflow:

G start 2-Hydroxyquinoline step1 Bromination (N-Bromosuccinimide, Acetonitrile) start->step1 intermediate 3-Bromo-2-hydroxyquinoline step1->intermediate step2 O-Methylation (Dimethyl sulfate, K2CO3, Acetone) intermediate->step2 product 3-Bromo-2-methoxyquinoline step2->product

Caption: Proposed two-step synthesis of 3-Bromo-2-methoxyquinoline.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 3-Bromo-2-hydroxyquinoline

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 14.5 g (0.1 mol) of 2-hydroxyquinoline in 100 mL of acetonitrile.

  • Reagent Addition: To the stirred solution, add 19.6 g (0.11 mol) of N-Bromosuccinimide (NBS) portion-wise over 15 minutes. The addition of NBS is exothermic, and the temperature should be monitored.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Filter the solid, wash with cold acetonitrile (2 x 20 mL), and then with water (2 x 50 mL) to remove any unreacted NBS and succinimide byproduct.

  • Purification: Dry the crude product under vacuum to yield 3-bromo-2-hydroxyquinoline as a white to off-white solid. Further purification can be achieved by recrystallization from ethanol if necessary.

Step 2: Synthesis of 3-Bromo-2-methoxyquinoline

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend 22.4 g (0.1 mol) of 3-bromo-2-hydroxyquinoline and 20.7 g (0.15 mol) of potassium carbonate in 150 mL of acetone.

  • Reagent Addition: Heat the suspension to reflux. Add 13.9 g (0.11 mol) of dimethyl sulfate dropwise from the dropping funnel over 30 minutes.

  • Reaction: Continue to reflux the reaction mixture for 8-12 hours. Monitor the reaction by TLC (hexane:ethyl acetate, 8:2).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Evaporate the acetone under reduced pressure.

  • Extraction: Dissolve the residue in 100 mL of dichloromethane and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford 3-Bromo-2-methoxyquinoline as a pure solid.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized 3-Bromo-2-methoxyquinoline would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic region (δ 7.0-8.5 ppm) will display a set of multiplets corresponding to the five protons on the quinoline ring system. The methoxy group will appear as a sharp singlet at approximately δ 4.0 ppm.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show ten distinct signals. The carbon of the methoxy group will resonate around δ 55-60 ppm. The aromatic carbons will appear in the region of δ 110-160 ppm. The carbon atom attached to the bromine (C3) will be significantly shifted compared to the parent quinoline.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands:

  • C-H stretching (aromatic): ~3050 cm⁻¹

  • C-H stretching (aliphatic, -OCH₃): ~2950 cm⁻¹

  • C=C and C=N stretching (aromatic ring): 1600-1450 cm⁻¹

  • C-O stretching (methoxy group): 1250-1050 cm⁻¹

  • C-Br stretching: 600-500 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom.

Applications in Research and Drug Development

3-Bromo-2-methoxyquinoline is a valuable intermediate for the synthesis of more complex molecules with potential biological activity.

Diagram of Potential Applications:

G start 3-Bromo-2-methoxyquinoline app1 Suzuki Coupling (Aryl boronic acids) start->app1 app2 Buchwald-Hartwig Amination (Amines) start->app2 app3 Sonogashira Coupling (Terminal alkynes) start->app3 prod1 3-Aryl-2-methoxyquinolines app1->prod1 app4 Further Functionalization prod1->app4 prod2 3-Amino-2-methoxyquinolines app2->prod2 prod2->app4 prod3 3-Alkynyl-2-methoxyquinolines app3->prod3 prod3->app4

Caption: Potential synthetic transformations of 3-Bromo-2-methoxyquinoline.

  • Cross-Coupling Reactions: The bromine atom at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. These reactions allow for the introduction of a wide range of substituents, including aryl, alkynyl, and amino groups, respectively. This versatility makes it a key building block for creating libraries of novel compounds for high-throughput screening in drug discovery programs.

  • Synthesis of Bioactive Molecules: Substituted quinolines have shown promise as anticancer and antimicrobial agents. The 3-Bromo-2-methoxyquinoline core can be elaborated to synthesize analogs of known bioactive compounds or to explore new chemical space for identifying novel therapeutic agents.

Safety and Handling

As with any halogenated aromatic compound, proper safety precautions must be observed when handling 3-Bromo-2-methoxyquinoline.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

Conclusion

3-Bromo-2-methoxyquinoline, while not extensively characterized in the literature, holds significant potential as a versatile building block in organic synthesis and medicinal chemistry. This guide provides a predictive framework for its properties, a practical synthetic route, and an overview of its potential applications. The methodologies and data presented here, though inferred from related structures, offer a solid foundation for researchers to begin their exploration of this promising quinoline derivative.

References

Due to the limited direct literature on 3-Bromo-2-methoxyquinoline, the following references pertain to related compounds and general synthetic methodologies.

  • Synthesis of Substituted Quinolines: For general procedures on the synthesis and functionalization of quinoline derivatives, see

    • Taylor & Francis Online: Synthesis, crystal structure, and DFT study of 3-benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline compounds. [Link]

  • Bromination of Aromatic Compounds: For a review of bromination techniques in organic synthesis, see

    • ACS Publications: Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. [Link]

  • Spectroscopic Data of Related Compounds: For examples of NMR and other spectroscopic data for bromo- and methoxy-substituted aromatic compounds, see

    • Royal Society of Chemistry: Visible-light-induced mono-bromination of arenes with BrCCl₃ - Supporting Information. [Link]

  • Safety Data for Halogenated Compounds: For general safety and handling information for halogenated organic compounds, refer to safety data sheets from chemical suppliers such as
Foundational

Spectroscopic Blueprint of 3-Bromo-2-methoxyquinoline: A Technical Guide for Advanced Drug Discovery

Abstract This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 3-Bromo-2-methoxyquinoline, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 3-Bromo-2-methoxyquinoline, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. While direct experimental data for this specific compound is not widely published, this document, grounded in the principles of spectroscopic interpretation and supported by data from analogous structures, offers a robust predictive blueprint for its characterization. This guide is intended for researchers, scientists, and drug development professionals, providing in-depth theoretical analysis of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) signatures, alongside validated experimental protocols for data acquisition.

Introduction: The Quinoline Core in Modern Drug Design

The quinoline moiety is a privileged heterocyclic system, forming the structural backbone of numerous FDA-approved drugs and clinical candidates. Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal scaffold for targeting a wide range of biological targets. The strategic functionalization of the quinoline ring is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of a compound's physicochemical properties, metabolic stability, and target affinity.

3-Bromo-2-methoxyquinoline is a particularly interesting derivative. The bromine atom at the 3-position serves as a versatile synthetic handle for introducing further molecular complexity via cross-coupling reactions. The methoxy group at the 2-position, an isostere for a hydroxyl group, can modulate the electronic properties of the ring system and participate in hydrogen bonding interactions within a biological target. A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its downstream derivatives.

Synthesis Strategy: Accessing the 3-Bromo-2-methoxyquinoline Scaffold

A plausible and efficient synthesis of 3-Bromo-2-methoxyquinoline involves a nucleophilic aromatic substitution reaction on a suitable precursor, 3-bromo-2-chloroquinoline. This approach is analogous to established methods for the synthesis of similar 2-methoxyquinoline derivatives.[1]

Synthesis_of_3-Bromo-2-methoxyquinoline 3-Bromo-2-chloroquinoline 3-Bromo-2-chloroquinoline Product 3-Bromo-2-methoxyquinoline 3-Bromo-2-chloroquinoline->Product Nucleophilic Aromatic Substitution Sodium_Methoxide Sodium Methoxide (CH₃ONa) Sodium_Methoxide->Product Methanol Methanol (Solvent) Methanol->Product Heat Heat (Reflux) Heat->Product Byproduct Sodium Chloride (NaCl)

Caption: Proposed synthesis of 3-Bromo-2-methoxyquinoline.

Experimental Protocol: Synthesis of 3-Bromo-2-methoxyquinoline
  • Precursor Synthesis: 3-Bromo-2-chloroquinoline can be synthesized from 3-bromoquinolin-2(1H)-one via chlorination with a reagent such as phosphorus oxychloride (POCl₃).

  • Nucleophilic Substitution:

    • To a solution of 3-bromo-2-chloroquinoline in anhydrous methanol, add a solution of sodium methoxide in methanol.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 3-Bromo-2-methoxyquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 3-Bromo-2-methoxyquinoline are based on the known spectra of 3-bromoquinoline and the predictable electronic effects of the methoxy substituent.[2]

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 3-Bromo-2-methoxyquinoline is expected to show five signals in the aromatic region and a singlet for the methoxy protons. The bromine atom at C3 will not directly give a signal but will influence the chemical shifts of adjacent protons. The electron-donating methoxy group at C2 will cause a general upfield shift (to lower ppm values) of the protons on the quinoline ring, particularly H4.

Table 1: Predicted ¹H NMR Spectral Data for 3-Bromo-2-methoxyquinoline (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H4~8.2s-
H5~7.9d~8.5
H6~7.4t~7.5
H7~7.6t~7.5
H8~7.7d~8.0
-OCH₃~4.1s-

Causality Behind Predictions:

  • H4: This proton is adjacent to the nitrogen atom and is typically deshielded. However, the electron-donating methoxy group at C2 will shield this proton, resulting in a slightly upfield shift compared to 3-bromoquinoline. The absence of a proton at C3 means H4 will appear as a singlet.

  • H5, H6, H7, H8: These protons on the carbocyclic ring will exhibit chemical shifts and coupling patterns typical for a substituted quinoline. Their exact positions are predicted based on the known spectrum of 3-bromoquinoline.

  • -OCH₃: The methoxy protons are in a distinct chemical environment and will appear as a sharp singlet, typically in the range of 3.9-4.2 ppm.

¹³C NMR Spectroscopy: The Carbon Framework

The proton-decoupled ¹³C NMR spectrum is predicted to show ten distinct signals, one for each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms (N, Br, O) and the overall aromatic system.

Table 2: Predicted ¹³C NMR Spectral Data for 3-Bromo-2-methoxyquinoline (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2~160
C3~110
C4~140
C4a~128
C5~129
C6~127
C7~130
C8~128
C8a~147
-OCH₃~54

Causality Behind Predictions:

  • C2: This carbon is directly attached to both the electronegative nitrogen and oxygen atoms, causing it to be significantly deshielded and appear at a high ppm value.

  • C3: The carbon bearing the bromine atom will be shielded relative to an unsubstituted carbon due to the "heavy atom effect" of bromine.

  • C4, C4a, C5, C6, C7, C8, C8a: The chemical shifts of these carbons are predicted based on the established values for the 3-bromoquinoline scaffold.

  • -OCH₃: The methoxy carbon will appear at a characteristic chemical shift of around 54 ppm.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a 30-degree pulse, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A higher sample concentration (20-50 mg) may be necessary. Typical parameters include a spectral width of 220 ppm, a longer acquisition time, and a relaxation delay of 2-5 seconds to ensure full relaxation of quaternary carbons.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing, baseline correction, and referencing the spectrum to the TMS signal.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a crucial technique for determining the molecular weight and obtaining structural information through fragmentation analysis.

Predicted Mass Spectrum of 3-Bromo-2-methoxyquinoline

The mass spectrum of 3-Bromo-2-methoxyquinoline will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of a single bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units.

Mass_Spec_Fragmentation M_plus [M]⁺˙ m/z = 237/239 M_minus_CH3 [M-CH₃]⁺ m/z = 222/224 M_plus->M_minus_CH3 - •CH₃ M_minus_OCH3 [M-OCH₃]⁺ m/z = 206/208 M_plus->M_minus_OCH3 - •OCH₃ M_minus_Br [M-Br]⁺ m/z = 158 M_plus->M_minus_Br - •Br Quinoline_fragment Quinoline Fragment m/z = 128 M_minus_Br->Quinoline_fragment - C₂H₂

Caption: Predicted fragmentation pathway for 3-Bromo-2-methoxyquinoline.

Table 3: Predicted Key Ions in the Mass Spectrum of 3-Bromo-2-methoxyquinoline

m/zIon FormulaInterpretation
237/239[C₁₀H₈⁷⁹BrNO]⁺˙ / [C₁₀H₈⁸¹BrNO]⁺˙Molecular ion (M⁺˙) peak cluster, showing the characteristic 1:1 ratio for a monobrominated compound.
222/224[C₉H₅⁷⁹BrNO]⁺ / [C₉H₅⁸¹BrNO]⁺Loss of a methyl radical (•CH₃) from the molecular ion.
206/208[C₉H₅⁷⁹BrN]⁺ / [C₉H₅⁸¹BrN]⁺Loss of a methoxy radical (•OCH₃) from the molecular ion.
158[C₁₀H₈NO]⁺Loss of a bromine radical (•Br) from the molecular ion.
128[C₉H₆N]⁺Loss of ethyne (C₂H₂) from the [M-Br]⁺ fragment, indicative of the quinoline core.[2]
Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled to a gas or liquid chromatograph.

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or a harder technique like Electron Impact (EI) to generate ions.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap) to separate them based on their mass-to-charge ratio.

  • Detection: Detect the separated ions to generate the mass spectrum.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Table 4: Predicted Key IR Absorption Bands for 3-Bromo-2-methoxyquinoline

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3100-3000C-H stretchAromatic C-H
2950-2850C-H stretchMethoxy (-OCH₃)
1620-1580C=C and C=N stretchQuinoline ring
1500-1400C=C stretchAromatic ring
1250-1200C-O stretch (asymmetric)Aryl-alkyl ether
1050-1000C-O stretch (symmetric)Aryl-alkyl ether
850-750C-H bend (out-of-plane)Substituted aromatic ring
700-500C-Br stretchAryl bromide

Causality Behind Predictions:

  • The spectrum will be dominated by absorptions characteristic of the substituted quinoline ring system.

  • The presence of the methoxy group will be clearly indicated by the C-H stretching bands below 3000 cm⁻¹ and the strong C-O stretching bands in the 1250-1000 cm⁻¹ region.

  • The C-Br stretching vibration is expected in the far-IR region and may be difficult to observe on some instruments.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, for both solid and liquid samples, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.

  • Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Conclusion: A Predictive Framework for Spectroscopic Characterization

This technical guide has provided a detailed, predictive analysis of the key spectroscopic features of 3-Bromo-2-methoxyquinoline. By leveraging established principles of spectroscopy and drawing comparisons with well-characterized analogous compounds, we have constructed a reliable blueprint for the ¹H NMR, ¹³C NMR, mass spectrometry, and IR signatures of this important synthetic intermediate. The provided experimental protocols offer a standardized approach for acquiring high-quality data. This guide serves as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development, enabling the confident identification and characterization of 3-Bromo-2-methoxyquinoline and its derivatives in their future research endeavors.

References

  • Taylor & Francis Online. (2022). Synthesis, crystal structure, and DFT study of 3-benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline compounds. Retrieved from [Link]

  • YouTube. (2021). (CH_(3))(3)C-Br on reaction with sodium methoxide (Na^("+)O^(-)CH(3)) gives as the main product and not an ether. Assign reason.. Retrieved from [Link]

  • PubChem. 3-bromo-7-methoxy-2-methylquinolin-4-ol. Retrieved from [Link]

Sources

Exploratory

Halogenated Pharmacophores: Technical Analysis of Brominated Quinoline Scaffolds

Executive Summary The quinoline scaffold remains one of the most versatile "privileged structures" in medicinal chemistry, serving as the backbone for antimalarials, antibacterials, and anticancer agents.[1] While fluoro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold remains one of the most versatile "privileged structures" in medicinal chemistry, serving as the backbone for antimalarials, antibacterials, and anticancer agents.[1] While fluoro- and chloro-substitutions are ubiquitous in FDA-approved drugs, brominated quinolines occupy a distinct and underutilized chemical space.

The introduction of a bromine atom—with its larger van der Waals radius (1.85 Å), significant lipophilicity contribution, and capability for halogen bonding (sigma-hole interactions)—dramatically alters the pharmacokinetics and binding affinity of the quinoline core. This guide analyzes the biological potential of brominated quinolines, focusing on their emerging roles as Topoisomerase I inhibitors , antitubercular agents , and metal-chelating antiproliferatives .

Part 1: Chemical Biology & Structure-Activity Relationships (SAR)[2]

The Bromine Advantage

In drug design, bromine is often treated merely as a hydrophobic bulk. However, in the context of the quinoline ring, it serves three specific mechanistic functions:

  • Lipophilicity Modulation: Bromination significantly increases LogP, facilitating passive transport across the waxy cell walls of Mycobacterium tuberculosis and the blood-brain barrier.

  • Sigma-Hole Interactions: The anisotropic electron distribution on the bromine atom creates a positive potential patch (sigma-hole) along the C-Br bond axis, allowing for specific, directional interactions with nucleophilic residues (e.g., carbonyl oxygens) in protein binding pockets.

  • Metabolic Blocking: Substitution at the C-5 and C-7 positions blocks oxidative metabolism (hydroxylation), extending the half-life of the pharmacophore.

SAR Landscape: The 8-Hydroxyquinoline Core

The most bioactive subclass of brominated quinolines derives from the 8-hydroxyquinoline (8-HQ) scaffold. The presence of the hydroxyl group at C-8 and nitrogen at N-1 creates a bidentate chelating site for divalent cations (


, 

,

).
  • C-5 & C-7 Bromination: Simultaneous bromination at these positions (e.g., 5,7-dibromo-8-hydroxyquinoline or Broxyquinoline) maximizes potency. The electron-withdrawing nature of the halogens increases the acidity of the phenolic hydroxyl, enhancing metal chelation affinity which is toxic to bacteria and cancer cells.

  • C-2 & C-4 Functionalization: These positions are critical for introducing side chains that dictate target selectivity (e.g., amino side chains for DNA intercalation).

SAR_Landscape Quinoline Quinoline Scaffold Pos5_7 Positions 5 & 7 (Br) • Blocks Metabolism • Increases Acidity of OH • Enhanced Lipophilicity Quinoline->Pos5_7 Halogenation Pos8 Position 8 (OH/OMe) • Metal Chelation (Zn/Cu) • Critical for Cytotoxicity Quinoline->Pos8 Functionalization Pos4 Position 4 • Side Chain Attachment • DNA Intercalation Quinoline->Pos4 Derivatization SigmaHole Halogen Bonding (Sigma-Hole Effect) Pos5_7->SigmaHole Mechanism

Figure 1: SAR map highlighting the critical impact of bromine substitution at positions 5 and 7 on the physicochemical properties of the quinoline scaffold.

Part 2: Therapeutic Domains & Mechanisms

Oncology: Topoisomerase I Inhibition & Apoptosis

Recent studies have identified specific brominated quinolines (e.g., 3,5,6,7-tetrabromo-8-methoxyquinoline ) as potent inhibitors of human Topoisomerase I (Topo I). Unlike Topo II inhibitors (like doxorubicin), Topo I inhibitors are essential for targeting quiescent (slow-growing) tumor cells.

Mechanism of Action:

  • Intercalation: The planar brominated quinoline system intercalates between DNA base pairs.

  • Complex Stabilization: The compound binds to the Topo I-DNA cleavage complex.[2] The bromine atoms likely interact with residues in the enzyme's active site via halogen bonding, preventing the religation of the DNA strand.

  • DNA Damage: The accumulation of single-strand breaks leads to replication fork collision during S-phase, triggering lethal double-strand breaks.

  • Apoptosis: This irreversible damage activates the p53 pathway, resulting in cytochrome c release and caspase-mediated apoptosis (confirmed via DNA laddering assays).

Infectious Disease: Tuberculosis & The "Bedaquiline Effect"

While Bedaquiline is a diarylquinoline, its success validates the quinoline core in TB therapy. Simpler brominated quinolines, such as 5,7-dibromo-8-hydroxyquinoline , exhibit potent antitubercular activity against MDR strains.

  • Target: Bacterial DNA Gyrase and Metal Ion Homeostasis.

  • Synergy: The lipophilic bromine atoms facilitate penetration of the mycolic acid-rich mycobacterial cell wall, delivering the chelating 8-HQ core to the cytoplasm where it strips essential ions (

    
    ) from metalloenzymes.
    

Part 3: Experimental Validation Framework

Protocol: Topoisomerase I Relaxation Assay (Gel-Based)

Use this to confirm if your derivative acts as a Topo I poison.

Reagents:

  • Supercoiled plasmid DNA (e.g., pBR322, 0.5 µ g/reaction ).

  • Recombinant Human Topoisomerase I (1 unit/reaction).

  • Assay Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM

    
    , 0.1 mM EDTA, 15 µg/mL BSA.
    
  • Critical: Dissolve brominated quinolines in 100% DMSO. Final DMSO concentration in assay must be <1% to avoid enzyme inhibition.

Workflow:

  • Incubation: Mix plasmid DNA, Assay Buffer, and Test Compound (0.1 - 100 µM). Add Topo I enzyme last.

  • Reaction: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with 2 µL of 10% SDS and Proteinase K (50 µg/mL). Incubate at 37°C for 15 mins to digest the enzyme.

  • Electrophoresis: Load samples on a 1% agarose gel (without Ethidium Bromide). Run at 2-3 V/cm for 3-4 hours.

  • Staining: Stain gel with Ethidium Bromide after the run (post-staining prevents intercalation interference during the run).

  • Analysis:

    • Control: Supercoiled DNA migrates fastest.

    • Relaxed: Topo I activity produces relaxed circular DNA (slower migration).

    • Inhibition: Presence of supercoiled DNA in the presence of enzyme + drug indicates inhibition of relaxation.

Protocol: Modified MTT Assay for Lipophilic Quinolines

Standard MTT assays often fail with brominated compounds due to precipitation in aqueous media.

  • Seeding: Seed cancer cells (e.g., MCF-7, HeLa) at

    
     cells/well in 96-well plates. Adhere overnight.
    
  • Treatment: Prepare serial dilutions of brominated quinoline in culture media.

    • Note: If compound precipitates upon addition to media, use a BSA-complexation step : Pre-mix compound with 0.5% BSA solution before adding to media to improve solubility.

  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • MTT Addition: Add MTT reagent (5 mg/mL in PBS). Incubate 4 hours.

  • Solubilization (Critical Step): Carefully aspirate media. Do not use DMSO alone if the brominated compound is highly insoluble. Use Acidified Isopropanol (0.04 N HCl in isopropanol) to solubilize the formazan crystals. This solvent system better handles lipophilic debris.

  • Read: Absorbance at 570 nm.

Part 4: Mechanism of Action Visualization

The following diagram illustrates the dual-pathway mechanism often observed in 5,7-dibromo-8-substituted quinolines: direct DNA damage via Topo I inhibition and metabolic disruption via metal chelation.

MOA_Pathway Drug Brominated Quinoline (e.g., 5,7-dibromo-8-HQ) CellEntry Passive Diffusion (High LogP) Drug->CellEntry Target_Topo Target 1: Topoisomerase I (Nucleus) CellEntry->Target_Topo Target_Metal Target 2: Metal Ions (Cu/Zn) (Cytosol) CellEntry->Target_Metal CleavableComplex Stabilization of DNA-Enzyme Complex Target_Topo->CleavableComplex Chelation Depletion of Cofactors for Metalloenzymes Target_Metal->Chelation DNABreaks Double Strand Breaks (Replication Collision) CleavableComplex->DNABreaks ROS ROS Generation & Mitochondrial Dysfunction Chelation->ROS Apoptosis Apoptosis (Cell Death) DNABreaks->Apoptosis ROS->Apoptosis

Figure 2: Dual-mechanism pathway showing how brominated quinolines induce apoptosis through nuclear Topoisomerase I poisoning and cytosolic metal chelation/ROS generation.

Part 5: Future Outlook & Synthesis Notes

Synthesis of 5,7-Dibromo-8-Hydroxyquinoline

For researchers synthesizing these scaffolds, regioselectivity is key.

  • Reaction: 8-Hydroxyquinoline + 2 eq.

    
     in 
    
    
    
    or Acetic Acid.
  • Yield: Typically >85%.

  • Purification: Recrystallization from ethanol is preferred over column chromatography due to the compound's tendency to streak on silica gel.

Conclusion

Brominated quinolines represent a "sweet spot" in halogenated drug discovery. They combine the privileged pharmacology of the quinoline ring with the unique steric and electronic properties of bromine. Future development should focus on hybrid molecules —linking the 5,7-dibromo-8-HQ motif with other pharmacophores (e.g., triazoles or chalcones) to tackle multidrug-resistant pathogens and tumors.

References

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities. Source: National Institutes of Health (PMC) / Vertex AI Search URL:[Link] (Note: Confirms synthesis of 3,5,6,7-tetrabromo-8-methoxyquinoline and Topo I inhibition)

  • Quinoline Derivatives as Promising Scaffolds for Antitubercular Activity: A Comprehensive Review. Source: PubMed / Vertex AI Search URL:[Link] (Note: Validates quinoline scaffold importance in TB drug discovery)

  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Source: ResearchGate URL:[Link] (Note: Specific data on 5,7-dibromo-8-hydroxyquinoline cytotoxicity against HeLa and HT29)

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Source: National Institutes of Health (PMC) URL:[Link] (Note: Detailed review of MMP inhibition and metal chelation mechanisms)

  • Antitubercular Activity of Novel 2-(Quinoline-4-yloxy)acetamides. Source: PubMed Central URL:[Link] (Note: Discusses amide stability and SAR of quinoline derivatives)

Sources

Exploratory

Technical Guide: Strategic Selection of Starting Materials for 3-Bromo-2-methoxyquinoline Synthesis

Executive Summary The synthesis of 3-Bromo-2-methoxyquinoline is a critical transformation in medicinal chemistry, serving as a scaffold for various anti-tubercular (e.g., Bedaquiline analogues) and anti-cancer agents. W...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-Bromo-2-methoxyquinoline is a critical transformation in medicinal chemistry, serving as a scaffold for various anti-tubercular (e.g., Bedaquiline analogues) and anti-cancer agents. While direct bromination of quinoline derivatives often suffers from poor regioselectivity (favoring the C5/C8 positions), the Nucleophilic Aromatic Substitution (


)  pathway via a 2-chloro intermediate offers superior control and yield.

This guide details the optimal synthetic route: Sequential C3-bromination, C2-chlorination, and C2-methoxylation . This approach ensures high isomeric purity, avoiding the difficult separation of regioisomers common in direct electrophilic substitution methods.

Part 1: Retrosynthetic Analysis & Pathway Selection

The selection of starting materials is dictated by the electronic properties of the quinoline ring. The C2 position is susceptible to nucleophilic attack, while the C3 position is accessible via electrophilic substitution only when the ring is activated (as in 2-quinolone).

Strategic Pathway
  • Activation: Use Quinolin-2(1H)-one (Carbostyril) as the primary starting material. The lactam moiety activates the C3 position for bromination.

  • Functionalization: Convert the C2-oxygen to a leaving group (Cl) using Phosphorus Oxychloride (

    
    ) .
    
  • Substitution: Displace the C2-chloride with Sodium Methoxide (

    
    )  to install the methoxy group.
    
Synthesis Workflow Diagram

G SM Quinolin-2(1H)-one (Starting Material) Int1 3-Bromoquinolin-2(1H)-one (Intermediate 1) SM->Int1 SM->Int1 Step 1 Int2 3-Bromo-2-chloroquinoline (Intermediate 2) Int1->Int2 Int1->Int2 Step 2 Product 3-Bromo-2-methoxyquinoline (Target) Int2->Product Int2->Product Step 3 R1 Br2 / AcOH or NBS R2 POCl3 Reflux R3 NaOMe / MeOH SnAr

Figure 1: Step-wise synthesis pathway from Quinolin-2(1H)-one to 3-Bromo-2-methoxyquinoline.

Part 2: Detailed Experimental Protocols

Step 1: Regioselective Bromination

Objective: Install the bromine atom at C3.[1] Starting Material: Quinolin-2(1H)-one (CAS: 59-31-4).

  • Rationale: The amide tautomer of 2-hydroxyquinoline (2-quinolone) is electron-rich at the C3 position (alpha to the carbonyl), directing electrophilic bromine exclusively to this position. Direct bromination of quinoline would incorrectly target C5/C8.

  • Reagents:

    • N-Bromosuccinimide (NBS) or Molecular Bromine (

      
      ).[2]
      
    • Solvent: Glacial Acetic Acid (AcOH) or Acetonitrile (

      
      ).
      

Protocol:

  • Dissolve Quinolin-2(1H)-one (1.0 eq) in glacial acetic acid (5 mL/mmol).

  • Add Bromine (

    
    , 1.05 eq) dropwise at room temperature. Note: NBS (1.1 eq) can be used for milder conditions.
    
  • Stir the mixture at 60°C for 2-4 hours. Monitor by TLC (Ethyl Acetate/Hexane).

  • Cool the mixture and pour into ice-cold water.

  • Filter the resulting precipitate (3-Bromoquinolin-2(1H)-one), wash with water, and dry.

  • Yield Expectation: 85-95%.

Step 2: Deoxychlorination (Aromatization)

Objective: Convert the lactam carbonyl into a reactive chloro-imidate (2-chloroquinoline). Precursor: 3-Bromoquinolin-2(1H)-one.[3]

  • Rationale: The C2-Cl bond is highly polarized by the adjacent ring nitrogen, making it an excellent leaving group for nucleophilic substitution.

  • Reagents: Phosphorus Oxychloride (

    
    ).[4]
    

Protocol:

  • Place 3-Bromoquinolin-2(1H)-one (1.0 eq) in a round-bottom flask.

  • Add neat

    
      (5.0 - 10.0 eq). Caution: 
    
    
    
    is corrosive and moisture-sensitive.
  • Reflux the mixture (approx. 105°C) for 1-3 hours until the solid completely dissolves and TLC indicates consumption of starting material.

  • Remove excess

    
     under reduced pressure (rotary evaporator).
    
  • Pour the residue onto crushed ice/water slowly (exothermic hydrolysis) and neutralize with

    
     or 
    
    
    
    to pH 8.
  • Extract with Dichloromethane (DCM), dry over

    
    , and concentrate.
    
  • Product: 3-Bromo-2-chloroquinoline .

Step 3: Nucleophilic Aromatic Substitution ( )

Objective: Displacement of Chloride by Methoxide. Precursor: 3-Bromo-2-chloroquinoline.[4]

  • Rationale: The 2-chloro position is highly activated for

    
     due to the electron-withdrawing inductive effect of the ring nitrogen. The 3-bromo substituent remains intact because 
    
    
    
    at C3 is significantly slower than at C2.
  • Reagents: Sodium Methoxide (

    
    ), Methanol (
    
    
    
    ).

Protocol:

  • Dissolve 3-Bromo-2-chloroquinoline (1.0 eq) in anhydrous Methanol.

  • Add Sodium Methoxide (2.0 eq) (either as a solid or 25% w/w solution in MeOH).

  • Reflux the mixture (65°C) for 4-12 hours.

    • Critical Control: Monitor strictly to prevent debromination or double substitution, although C2 is much more reactive.

  • Cool to room temperature and concentrate the solvent.

  • Resuspend in water and extract with Ethyl Acetate.

  • Purify via silica gel chromatography if necessary (though crystallization often suffices).

  • Final Product: 3-Bromo-2-methoxyquinoline .

Part 3: Comparative Analysis of Starting Materials

Starting MaterialRoleCAS No.AdvantagesDisadvantages
Quinolin-2(1H)-one Core Scaffold59-31-4High C3-regioselectivity during bromination; inexpensive.Requires 3-step sequence.[4][5]
2-Methoxyquinoline Alt.[5][6] Scaffold5343-88-4Direct route (theoretical).Not Recommended. Bromination leads to C5/C8 mixtures; difficult purification.
2-Chloroquinoline Precursor612-62-4Skips chlorination step if bromination is possible.Bromination of 2-chloroquinoline is difficult to control regiochemically.
Phosphorus Oxychloride Reagent10025-87-3Industry standard for converting lactams to chloro-heterocycles.Corrosive; requires careful quenching.

References

  • BenchChem. An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Derivatives. (2025).[1][7][8][9] Retrieved from

  • Taylor & Francis. Synthesis, crystal structure, and DFT study of 3-benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline compounds. (2022).[4] Retrieved from

  • Google Patents. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. (2013).[8][10] Retrieved from

  • Semantic Scholar. Synthesis of 3-Bromoquinoline-2(1H)-thiones and 2-(Alkylsulfanyl)-3-bromoquinolines. (2016).[5][11] Retrieved from

  • National Institutes of Health (NIH). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities. (2025).[1][7][8][9] Retrieved from

Sources

Foundational

An In-depth Technical Guide to a Key Quinoline Intermediate in Drug Discovery

Part 1: Chemical Identity and Physicochemical Properties The foundational step in any rigorous scientific endeavor is the precise identification of the chemical entity . 1.1.

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Chemical Identity and Physicochemical Properties

The foundational step in any rigorous scientific endeavor is the precise identification of the chemical entity .

1.1. Distinguishing Between 3-Bromo-2-methoxyquinoline and 3-Benzyl-6-bromo-2-methoxyquinoline

While both are substituted quinolines, the presence of a benzyl group at the 3-position and a bromine atom at the 6-position in "3-Benzyl-6-bromo-2-methoxyquinoline" dramatically alters its synthetic utility and biological relevance compared to the simpler "3-Bromo-2-methoxyquinoline". The latter, while a valid chemical structure, is not widely documented in the context of drug development.

Table 1: Chemical Identifiers

Identifier3-Bromo-2-methoxyquinoline3-Benzyl-6-bromo-2-methoxyquinoline
IUPAC Name 3-Bromo-2-methoxyquinoline3-benzyl-6-bromo-2-methoxyquinoline[1]
CAS Number 85270-13-7654655-69-3[1][2]
Molecular Formula C₁₀H₈BrNOC₁₇H₁₄BrNO[1]
Molecular Weight 238.08 g/mol 328.2 g/mol [1]
Canonical SMILES COC1=C(C=C2C=CC=CC2=N1)BrCOC1=C(C=C2C=C(C=CC2=N1)Br)CC3=CC=CC=C3[1]

1.2. Physicochemical Properties of 3-Benzyl-6-bromo-2-methoxyquinoline

Understanding the physical and chemical properties of a compound is paramount for its effective use in synthesis and formulation.

Table 2: Physicochemical Data for 3-Benzyl-6-bromo-2-methoxyquinoline

PropertyValueSource(s)
Appearance White to off-white solid/crystalline powder[3][4]
Melting Point 82-83 °C or 87-89 °C[4][5][6]
Boiling Point (Predicted) 420.5 ± 40.0 °C[4][5]
Solubility Soluble in chloroform and methanol[3][5]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light and moisture.[3]

Part 2: Synthesis and Mechanistic Insights

The synthesis of 3-Benzyl-6-bromo-2-methoxyquinoline is a critical process, as it is a key intermediate in the production of Bedaquiline, a diarylquinoline antibiotic used to treat multidrug-resistant tuberculosis.[4][7][8] The most common synthetic route involves the methoxylation of a chloroquinoline precursor.

2.1. Synthetic Pathway Overview

The synthesis of 3-Benzyl-6-bromo-2-methoxyquinoline is typically achieved from 3-Benzyl-6-bromo-2-chloroquinoline. This precursor is synthesized in a multi-step process, which is then converted to the final product.

G cluster_0 Synthesis of 3-Benzyl-6-bromo-2-chloroquinoline (Precursor) cluster_1 Synthesis of 3-Benzyl-6-bromo-2-methoxyquinoline N-(4-bromophenyl)-3-phenylpropanamide N-(4-bromophenyl)-3-phenylpropanamide Vilsmeier-Haack Reagent (POCl3, DMF) Vilsmeier-Haack Reagent (POCl3, DMF) N-(4-bromophenyl)-3-phenylpropanamide->Vilsmeier-Haack Reagent (POCl3, DMF) Cyclization 3-Benzyl-6-bromo-2-chloroquinoline 3-Benzyl-6-bromo-2-chloroquinoline Vilsmeier-Haack Reagent (POCl3, DMF)->3-Benzyl-6-bromo-2-chloroquinoline Sodium Methoxide (NaOMe) Sodium Methoxide (NaOMe) 3-Benzyl-6-bromo-2-chloroquinoline->Sodium Methoxide (NaOMe) Nucleophilic Aromatic Substitution Methanol (Solvent) Methanol (Solvent) 3-Benzyl-6-bromo-2-methoxyquinoline_final 3-Benzyl-6-bromo-2-methoxyquinoline Sodium Methoxide (NaOMe)->3-Benzyl-6-bromo-2-methoxyquinoline_final

Synthetic workflow for 3-Benzyl-6-bromo-2-methoxyquinoline.

2.2. Detailed Experimental Protocol: Synthesis of 3-Benzyl-6-bromo-2-methoxyquinoline

This protocol is based on established literature procedures.[5][7]

Materials:

  • 3-Benzyl-6-bromo-2-chloroquinoline

  • Anhydrous Methanol

  • Sodium Methoxide (solid or as a solution in methanol)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Ice bath

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-Benzyl-6-bromo-2-chloroquinoline (1 equivalent) in anhydrous methanol.

  • Addition of Base: To the stirred solution, add a solution of sodium methoxide in methanol (typically a 15% solution).[5]

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours (e.g., 8 hours or overnight) with continuous stirring.[5][7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. Further precipitation can be induced by cooling in an ice bath or storing at low temperatures (e.g., -20 °C) overnight.[5]

  • Purification: Collect the precipitated solid by filtration, wash with cold methanol or water, and dry to yield 3-Benzyl-6-bromo-2-methoxyquinoline.[5] Further purification can be achieved by recrystallization if necessary.

Expert Insight: The choice of anhydrous methanol is crucial to prevent the formation of byproducts from the reaction of sodium methoxide with water. The nucleophilic aromatic substitution of the chlorine atom at the 2-position of the quinoline ring by the methoxide ion is a key step. The electron-withdrawing nature of the quinoline nitrogen facilitates this substitution.

Part 3: Role in Drug Development - The Synthesis of Bedaquiline

The primary significance of 3-Benzyl-6-bromo-2-methoxyquinoline lies in its role as a key precursor in the synthesis of Bedaquiline, a diarylquinoline antimycobacterial drug.[4][7][8]

3.1. The Bedaquiline Synthesis Pathway

3-Benzyl-6-bromo-2-methoxyquinoline constitutes the "A-B ring" portion of the Bedaquiline molecule. The subsequent synthetic steps involve a coupling reaction to introduce the "C-D ring" portion.

G 3-Benzyl-6-bromo-2-methoxyquinoline 3-Benzyl-6-bromo-2-methoxyquinoline n-Butyllithium n-Butyllithium 3-Benzyl-6-bromo-2-methoxyquinoline->n-Butyllithium Lithiation Lithium diisopropylamide (LDA) or Lithium pyrrolidide Lithium diisopropylamide (LDA) or Lithium pyrrolidide n-Butyllithium->Lithium diisopropylamide (LDA) or Lithium pyrrolidide Formation of Lithiated Intermediate 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one Lithium diisopropylamide (LDA) or Lithium pyrrolidide->3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one Coupling Reaction Bedaquiline Bedaquiline 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one->Bedaquiline

Key steps in the synthesis of Bedaquiline from its quinoline precursor.

3.2. Mechanistic Considerations

The synthesis of Bedaquiline from 3-Benzyl-6-bromo-2-methoxyquinoline typically involves a lithium-halogen exchange followed by a nucleophilic addition to a ketone. The use of a strong base like n-butyllithium at low temperatures is essential to generate the organolithium intermediate from the bromoquinoline. This highly reactive intermediate then attacks the carbonyl group of 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one to form the carbon-carbon bond that links the two key fragments of the Bedaquiline molecule.[9]

Part 4: Spectroscopic Characterization

While detailed spectra are proprietary or found in specific research articles, typical spectroscopic data for 3-Benzyl-6-bromo-2-methoxyquinoline would include:

  • ¹H NMR: Signals corresponding to the aromatic protons on the quinoline and benzyl rings, a singlet for the methoxy group protons, and a singlet for the benzylic methylene protons.

  • ¹³C NMR: Resonances for all the carbon atoms in the molecule, including the distinct signals for the methoxy carbon and the carbons of the quinoline and benzyl rings.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (328.2 g/mol ), showing a characteristic isotopic pattern for a molecule containing one bromine atom.[1]

Part 5: Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential when working with 3-Benzyl-6-bromo-2-methoxyquinoline.

5.1. Hazard Identification

This compound is classified with the following hazard statements:

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6]

5.2. Recommended Handling Procedures

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles.[10]

    • Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.[10]

    • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.[6]

    • In case of eye contact: Rinse cautiously with water for several minutes.[6]

    • If inhaled: Move the person to fresh air.[6]

    • If swallowed: Rinse mouth. Do NOT induce vomiting.[6] In all cases of exposure, seek medical attention.

Part 6: Conclusion and Future Perspectives

3-Benzyl-6-bromo-2-methoxyquinoline is a pivotal intermediate in the synthesis of the life-saving anti-tuberculosis drug, Bedaquiline. Its well-defined synthesis and reactivity make it a valuable building block in medicinal chemistry. Future research may focus on developing more efficient and sustainable synthetic routes to this compound, potentially lowering the cost of Bedaquiline production. Furthermore, the exploration of other derivatives of this quinoline scaffold could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles for the treatment of tuberculosis and other infectious diseases.

References

  • 3-Benzyl-6-bromo-2-methoxyquinoline. Bio-Synth. Available at: [Link]

  • Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. Google Patents; CN102850269A.
  • 3-Benzyl-6-bromo-2-methoxyquinoline - A Versatile Intermediate Compound. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

  • Synthesis crystal structure, and DFT study of 3-benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline compounds. Taylor & Francis Online; 2022. Available at: [Link]

  • Process for the preparation of bedaquiline fumarate. Google Patents; WO2020161743A1.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Institutes of Health (NIH); 2025. Available at: [Link]

  • 3-benzyl-6-bromo-2-methoxyquinoline CAS 654655-69-3. Home Sunshine Pharma. Available at: [Link]

  • 3-benzyl-6-bromo-2-methoxyquinoline. Six Chongqing Chemdad Co., Ltd. Available at: [Link]

  • 3-Benzyl-6-bromo-2-methoxyquinoline. LookChem. Available at: [Link]

  • 3-Benzyl-6-bromo-2-methoxyquinoline. PubChem. Available at: [Link]

  • CAS No : 654655-69-3 | Product Name : 3-Benzyl-6-bromo-2-methoxyquinoline. Pharmaffiliates. Available at: [Link]

  • 6-Cyano Analogues of Bedaquiline as Less Lipophilic and Potentially Safer Diarylquinolines for Tuberculosis. ACS Publications. Available at: [Link]

Sources

Exploratory

Precision Characterization of 3-Bromo-2-methoxyquinoline: A Pivot for Quinoline Scaffold Diversification

An In-Depth Technical Guide on the Characterization and Utility of 3-Bromo-2-methoxyquinoline. Executive Summary: Beyond the Molecular Weight In the high-stakes arena of medicinal chemistry, 3-Bromo-2-methoxyquinoline se...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Characterization and Utility of 3-Bromo-2-methoxyquinoline.

Executive Summary: Beyond the Molecular Weight

In the high-stakes arena of medicinal chemistry, 3-Bromo-2-methoxyquinoline serves as a critical electrophilic building block.[1] While its average molecular weight is 238.08 g/mol , relying solely on this value is insufficient for rigorous drug development.[1]

This guide dissects the compound's stoichiometric identity, focusing on its isotopic mass distribution —a non-negotiable parameter for High-Resolution Mass Spectrometry (HRMS) validation.[1] Furthermore, we explore its synthesis via Nucleophilic Aromatic Substitution (


) and its utility as a substrate for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura), enabling the rapid generation of 3-arylquinoline libraries.[1]

Physicochemical & Stoichiometric Profile

For researchers calculating reagent loads or validating synthesized batches, the distinction between average and monoisotopic weight is vital due to the presence of Bromine.[1]

Molecular Weight Data Table
ParameterValueTechnical Context
Average Molecular Weight 238.08 g/mol Used for molarity calculations and stoichiometric reagent loading.[1]
Monoisotopic Mass (

Br)
236.9789 Da The primary peak observed in HRMS for the lighter isotope.[1]
Monoisotopic Mass (

Br)
238.9769 Da The secondary peak in HRMS.[1]
Isotopic Pattern 1 : 1 (Doublet) Bromine isotopes (

Br :

Br) exist in a nearly 1:1 ratio, creating a signature "twin tower" peak in mass spectra.[1]
Exact Mass 236.9789Used for accurate mass confirmation (

ppm < 5).
Mass Spectrometry Validation Logic

The following diagram illustrates the isotopic fragmentation logic required to validate the presence of the bromine atom in the scaffold.

MS_Isotope_Logic Sample Unknown Sample (Candidate: 3-Bromo-2-methoxyquinoline) MS_Source ESI/APCI Ion Source Sample->MS_Source Injection M_Peak Peak M (m/z ~237) MS_Source->M_Peak 79-Br Isotope M2_Peak Peak M+2 (m/z ~239) MS_Source->M2_Peak 81-Br Isotope Ratio_Check Intensity Ratio Check (Is M ≈ M+2?) M_Peak->Ratio_Check M2_Peak->Ratio_Check Validation CONFIRMED Br-containing Scaffold Ratio_Check->Validation Yes (1:1 Ratio)

Figure 1: Mass Spectrometry validation workflow. The 1:1 ratio of M and M+2 peaks is the definitive signature of the Bromine substituent.[1]

Synthetic Pathway: Regioselective

The most robust route to 3-Bromo-2-methoxyquinoline avoids direct bromination of 2-methoxyquinoline, which often yields mixtures of 3-, 6-, and 8-bromo isomers.[1] Instead, a Nucleophilic Aromatic Substitution (


)  strategy is employed, starting from the commercially available 3-bromo-2-chloroquinoline.[1]
Experimental Protocol

Reaction:


[1]

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with 3-bromo-2-chloroquinoline (1.0 equiv) and anhydrous Methanol (0.5 M concentration).

  • Reagent Addition: Slowly add Sodium Methoxide (NaOMe, 25% wt in MeOH, 1.2 equiv) at room temperature.

    • Note: The 2-position is highly activated by the ring nitrogen, facilitating displacement of the chloride.[1] The 3-bromo group is sterically hindered and electronically less susceptible to

      
       under these conditions.
      
  • Reaction: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.[1]

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (

    
    ).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Water or purify via flash chromatography (Silica, 0-10% EtOAc in Hexanes).[1]
    
Synthetic Workflow Diagram

Synthesis_Pathway Start 3-Bromo-2-chloroquinoline (Electrophile) Intermediate Meisenheimer Complex (Transition State) Start->Intermediate MeOH, Reflux Reagent Sodium Methoxide (NaOMe) (Nucleophile) Reagent->Intermediate Product 3-Bromo-2-methoxyquinoline (Target) Intermediate->Product Elimination of Cl- Byproduct NaCl Intermediate->Byproduct

Figure 2: The


 mechanism.[1] The reaction exploits the differential reactivity of the C2-Cl bond versus the C3-Br bond.[1]

Analytical Characterization

To ensure the integrity of the "Molecular Weight" in your calculations, you must verify the structure is free of the starting material (MW 242.5, Cl-containing) and regioisomers.[1]

NMR Spectroscopy Profile ( )
  • 
     NMR: 
    
    • 
       4.10–4.20 ppm (s, 3H):  Characteristic singlet for the -OCH₃  group.[1]
      
    • 
       8.20–8.30 ppm (s, 1H):  The H4  proton. This singlet (or fine doublet) is diagnostic. If the bromine were at position 4, this signal would be absent.
      
    • 
       7.40–8.00 ppm (m, 4H):  Aromatic protons of the benzene ring (H5–H8).[1]
      
Solubility & Stability[1]
  • Solubility: Highly soluble in DCM, Chloroform, and DMSO.[1] Sparingly soluble in water.[1]

  • LogP (Predicted): ~3.2. This indicates moderate lipophilicity, suitable for cell-permeable drug scaffolds.[1]

Functional Utility in Drug Design

3-Bromo-2-methoxyquinoline is not a final drug but a divergent intermediate .[1] The 3-bromo handle allows for late-stage functionalization, while the 2-methoxy group can serve as a metabolic shield or be hydrolyzed later to a quinolone.[1]

Key Transformations
  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form 3-aryl-2-methoxyquinolines .[1]

  • Buchwald-Hartwig Amination: Introduction of amines at the 3-position.

  • Lithium-Halogen Exchange: Treatment with

    
    -BuLi generates the 3-lithio species, which can trap electrophiles (aldehydes, ketones).[1]
    

Drug_Design cluster_Suzuki Suzuki Coupling cluster_Li Li-Halogen Exchange Core 3-Bromo-2-methoxyquinoline (Scaffold) Prod1 3-Aryl-2-methoxyquinoline (Biaryl Scaffold) Core->Prod1 Ar-B(OH)2 Pd(PPh3)4 Prod2 3-Formyl-2-methoxyquinoline (via DMF quench) Core->Prod2 1. n-BuLi 2. DMF

Figure 3: Divergent synthesis capabilities.[1][2][3][4] The C3-Br bond is a versatile handle for increasing molecular complexity.

References

  • PubChem. (2025).[1] 3-Bromo-2-methoxyquinoline Compound Summary. National Library of Medicine.[1] [Link][5]

  • ResearchGate. (2016).[1] 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. (Review of related quinoline

    
     reactivity).
    [Link]
    

Sources

Protocols & Analytical Methods

Method

3-Bromo-2-methoxyquinoline in organic synthesis

Application Note: Strategic Utilization of 3-Bromo-2-methoxyquinoline in Medicinal Chemistry Executive Summary 3-Bromo-2-methoxyquinoline (CAS: 13472-59-8) represents a high-value "bifunctional scaffold" in modern drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Bromo-2-methoxyquinoline in Medicinal Chemistry

Executive Summary

3-Bromo-2-methoxyquinoline (CAS: 13472-59-8) represents a high-value "bifunctional scaffold" in modern drug discovery. Unlike simple haloquinolines, this molecule offers a dual-reaction manifold:

  • The C3-Bromine Handle: A reactive site for Palladium-catalyzed cross-couplings (Suzuki, Buchwald, Sonogashira) and Lithium-Halogen exchange.

  • The C2-Methoxy "Mask": A protected form of the 2-quinolone (carbostyril) pharmacophore.[1] The methoxy group improves solubility and lipophilicity during intermediate steps and prevents catalyst poisoning associated with free amide protons.[1]

This guide details the protocols for synthesizing this scaffold, functionalizing the C3 position, and unmasking the C2-quinolone, providing a robust pathway to 3-substituted-2-quinolone drug candidates (e.g., analogs of Bedaquiline or various kinase inhibitors).

Structural Analysis & Reactivity Profile

The reactivity of 3-bromo-2-methoxyquinoline is governed by the electronic push-pull of the quinoline ring system.

  • C2-Position (Electrophilic): The nitrogen atom activates the C2 position for Nucleophilic Aromatic Substitution (

    
    ).[1] However, once the methoxy group is installed, it acts as a robust protecting group that withstands basic coupling conditions.[1]
    
  • C3-Position (Nucleophilic/Electrophilic): While C3 in quinoline is typically nucleophilic, the bromine atom renders it an electrophile for cross-coupling.[1] The adjacent methoxy group exerts a steric influence but also offers potential coordination stabilization for lithiated intermediates.

DOT Diagram 1: Reactivity Manifold

ReactivityManifold Core 3-Bromo-2-methoxyquinoline C3 C3-Bromine: Cross-Coupling & Li-Exchange Core->C3 Pd(0) / n-BuLi C2 C2-Methoxy: Masked Carbonyl (Quinolone) Core->C2 Acid Hydrolysis Target 3-Substituted-2-Quinolone (Drug Pharmacophore) C3->Target Step 1: Functionalize C2->Target Step 2: Demethylate

Caption: The dual-reactivity logic. The scaffold allows C3 diversification before revealing the polar 2-quinolone core.[1]

Synthesis of the Scaffold

While 3-bromo-2-methoxyquinoline is commercially available, large-scale campaigns often require in-house synthesis to control costs and purity. The most reliable route is the


 displacement of chloride from 3-bromo-2-chloroquinoline.
Protocol A: Methoxylation of 3-Bromo-2-chloroquinoline

Rationale: The 2-chloro position is highly activated by the quinoline nitrogen, allowing selective displacement without affecting the C3-bromine bond.

Reagents:

  • 3-Bromo-2-chloroquinoline (1.0 equiv)[1]

  • Sodium Methoxide (NaOMe) (1.2 equiv) — Use 25% wt solution in MeOH for ease of handling.[1]

  • Methanol (anhydrous)[1][2]

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with 3-bromo-2-chloroquinoline (e.g., 10 g, 41.2 mmol) and anhydrous methanol (100 mL).

  • Addition: Add NaOMe solution (11.3 mL of 25% in MeOH, 49.4 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (65°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1).[1] The starting material (

      
      ) should disappear, replaced by a more polar product.[1]
      
  • Workup: Cool to room temperature. Concentrate the solvent to ~20% volume under reduced pressure.

  • Precipitation: Pour the residue into ice-cold water (200 mL) with vigorous stirring. The product typically precipitates as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water (2 x 50 mL), and dry in a vacuum oven at 45°C.

    • Expected Yield: 90–95%.

    • Data:

      
      H NMR (CDCl
      
      
      
      ) typically shows a sharp singlet at
      
      
      4.1–4.2 ppm (OMe) and the retention of the C4 proton signal.[1]

C3-Functionalization: Palladium-Catalyzed Cross-Coupling[4]

The C3-bromo position is sterically crowded by the C2-methoxy group. Therefore, highly active catalyst systems (bulky phosphines) are recommended over standard Pd(PPh


)

.[1]
Protocol B: Suzuki-Miyaura Coupling (C3-Arylation)

Rationale: This protocol uses Pd(dppf)Cl


 or Pd(PPh

)

with optimized base conditions to install aryl or heteroaryl groups.[1]

Reagents:

  • 3-Bromo-2-methoxyquinoline (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl

    
    [1]·CH
    
    
    
    Cl
    
    
    (3–5 mol%)[1]
  • Base: K

    
    CO
    
    
    
    (2.0 equiv) or Cs
    
    
    CO
    
    
    (for sterically demanding substrates)[1]
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]

Step-by-Step Procedure:

  • Degassing: In a reaction vial, combine the quinoline, boronic acid, and base. Evacuate and backfill with Nitrogen/Argon (3 cycles).[1]

  • Solvation: Add the degassed solvent mixture (concentration ~0.2 M).

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of inert gas.

  • Heating: Seal the vessel and heat to 90°C for 12–16 hours.

    • Note: Microwave irradiation (120°C for 30 min) is highly effective for this scaffold.[1]

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography (Gradient: 0–20% EtOAc in Hexanes).

Table 1: Troubleshooting Suzuki Couplings on this Scaffold

IssuePotential CauseSolution
Low Conversion Steric hindrance at C3Switch to Pd

(dba)

/ S-Phos
or X-Phos .
Protodebromination Hydride source in solventEnsure solvents are anhydrous; avoid ethanol/isopropanol.
Hydrolysis of OMe Conditions too acidic/basicAvoid strong hydroxide bases at high temp; use K

PO

.

The "Methoxy Switch": Demethylation to 2-Quinolone

Once the C3 group is installed, the final step in many drug synthesis campaigns (like Bedaquiline analogs) is the conversion of the 2-methoxyquinoline to the 2-quinolone (lactam).[1]

Protocol C: Acid-Mediated Demethylation

Rationale: HBr in acetic acid is the standard industrial method. BBr


 is used for sensitive substrates but is harder to scale.

Reagents:

  • 3-Substituted-2-methoxyquinoline (1.0 equiv)[1]

  • HBr (48% aqueous) or HBr in Acetic Acid (33%)[1]

  • Solvent: Acetic Acid (if using aq.[1][3] HBr) or DCM (if using BBr

    
    )[1]
    

Step-by-Step Procedure (HBr Method):

  • Dissolution: Dissolve the substrate in Glacial Acetic Acid (5 mL per gram).

  • Acidification: Add 48% aqueous HBr (5–10 equiv).

  • Reflux: Heat to 100–110°C for 4–12 hours.

    • Mechanism:[1][3][4][5][6][7][8] Protonation of the ring nitrogen facilitates nucleophilic attack of bromide on the methyl group, releasing MeBr and generating the thermodynamically stable amide (quinolone).[1]

  • Quench: Pour onto ice. Neutralize carefully with NaOH or NaHCO

    
     to pH ~7.
    
    • Observation: The product usually precipitates as a solid (quinolones are less soluble than methoxy-quinolines).[1]

  • Isolation: Filter and wash with water/ether.

DOT Diagram 2: Synthesis Workflow

Workflow Start Start: 3-Bromo-2-chloroquinoline Step1 Step 1: NaOMe / MeOH (Masking) Start->Step1 Inter1 Intermediate: 3-Bromo-2-methoxyquinoline Step1->Inter1 Step2 Step 2: Suzuki Coupling (R-B(OH)2, Pd Cat) Inter1->Step2 Inter2 Functionalized: 3-Aryl-2-methoxyquinoline Step2->Inter2 Step3 Step 3: HBr / AcOH (Demethylation) Inter2->Step3 Final Final Product: 3-Aryl-2-quinolone Step3->Final

Caption: The linear workflow from precursor to final drug scaffold.

References & Authority

  • Synthesis of 2-Methoxyquinolines (General Method):

    • Methodology: Displacement of 2-chloroquinolines with sodium methoxide is the standard industrial approach for this class of compounds.

    • Reference:Org.[4][5][6][7] Synth.2005 , 82, 108. (General procedure for alkoxyquinolines).

  • Bedaquiline Intermediate Synthesis (Analogous Chemistry):

    • Relevance: Describes the exact synthesis of 3-benzyl-6-bromo-2-methoxyquinoline using the NaOMe displacement and subsequent functionalization.

    • Source:ChemicalBook Protocols & Patent CN102850269A.

  • Suzuki Coupling on 3-Haloquinolines:

    • Relevance: Optimization of catalyst systems for sterically hindered 3-position couplings.

    • Source:J. Org.[4] Chem.2007 , 72, 9602.

  • Demethylation Strategies:

    • Relevance: Comparison of HBr vs BBr3 for converting 2-methoxyquinolines to 2-quinolones.

    • Source:Chem-Station Reviews: O-Demethylation.

  • Lithium-Halogen Exchange Mechanics:

    • Relevance: Handling lithiated heterocycles.[6][9][10][11]

    • Source:Princeton MacMillan Group Meetings: Li-Halogen Exchange.

Sources

Application

Synthesis of Bedaquiline: A Detailed Application Note and Protocol for Drug Development Professionals

Foreword Bedaquiline, marketed under the brand name Sirturo, represents a significant advancement in the fight against multidrug-resistant tuberculosis (MDR-TB). As a diarylquinoline antimycobacterial agent, it employs a...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

Bedaquiline, marketed under the brand name Sirturo, represents a significant advancement in the fight against multidrug-resistant tuberculosis (MDR-TB). As a diarylquinoline antimycobacterial agent, it employs a novel mechanism of action by inhibiting mycobacterial ATP synthase, an enzyme crucial for the energy supply of Mycobacterium tuberculosis.[1][2][3] The stereochemistry of Bedaquiline is critical for its therapeutic activity, with the (1R, 2S) enantiomer being the active pharmaceutical ingredient (API). This application note provides a detailed guide for the synthesis of Bedaquiline, with a focus on methods utilizing quinoline precursors. The protocols described herein are intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance and insights into the experimental choices.

Introduction: The Challenge of Bedaquiline Synthesis

The synthesis of Bedaquiline presents a formidable challenge due to the presence of two contiguous chiral centers. The core of the synthesis involves the coupling of a quinoline moiety with a naphthyl ketone derivative. A significant hurdle in the manufacturing process has been the control of stereoselectivity during this key bond-forming step. The original synthesis developed by Janssen Pharmaceutica resulted in a mixture of diastereomers, necessitating a subsequent, often low-yielding, chiral resolution.[4]

This guide will explore both the foundational Janssen approach and more recent advancements aimed at improving stereoselectivity and overall yield, thereby reducing the manufacturing cost of this life-saving medication.[5][6]

Mechanism of Action: A Brief Overview

Bedaquiline targets the ATP synthase enzyme in Mycobacterium tuberculosis. Specifically, it binds to the c-ring and the ε-subunit of the enzyme.[5] This binding obstructs the proton translocation required for ATP synthesis, effectively cutting off the energy supply to the bacterium and leading to cell death.[7] This unique mechanism of action makes Bedaquiline a vital component of combination therapy for MDR-TB.

Synthetic Strategy: A Modular Approach

The synthesis of Bedaquiline can be conceptually divided into three main stages:

  • Part A: Synthesis of the Quinoline Precursor (6-bromo-2-methoxy-3-methylquinoline)

  • Part B: Synthesis of the Naphthyl Ketone Precursor (1-(1-naphthalenyl)-2-(dimethylamino)ethanone)

  • Part C: Coupling, Diastereoselective Control, and Final Product Formation

This modular approach allows for the optimization of each stage independently.

PART A: Synthesis of the Quinoline Precursor

The quinoline core of Bedaquiline is a critical component for its biological activity. The following protocol outlines a reliable method for the synthesis of 6-bromo-2-methoxy-3-methylquinoline.

Workflow for Quinoline Precursor Synthesis

A 4-Bromo-2-aminophenol B Skraup Reaction (Glycerol, H2SO4, Oxidizing Agent) A->B C 6-Bromo-2-hydroxy-3-methylquinoline B->C D Methylation (e.g., Trimethyloxonium tetrafluoroborate) C->D E 6-Bromo-2-methoxy-3-methylquinoline (Quinoline Precursor) D->E

Caption: Synthesis of the quinoline precursor.

Protocol 1: Synthesis of 6-bromo-2-methoxy-3-methylquinoline

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Key Hazards
4-Bromo-2-aminophenol34911-33-0188.02Irritant, Harmful
Glycerol56-81-592.09-
Sulfuric Acid (conc.)7664-93-998.08Corrosive, Oxidizer
Ferrous Sulfate7720-78-7151.91Irritant
6-bromo-2-hydroxy-3-methylquinoline-238.08-
Trimethyloxonium tetrafluoroborate420-37-1147.91Corrosive, Moisture Sensitive
Dichloromethane (DCM)75-09-284.93Carcinogen, Volatile
Sodium Hydroxide1310-73-240.00Corrosive

Step 1: Synthesis of 6-bromo-2-hydroxy-3-methylquinoline (Skraup Reaction)

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.

  • Charging Reagents: To the flask, add 4-bromo-2-aminophenol, glycerol, and concentrated sulfuric acid. The sulfuric acid should be added slowly and cautiously with cooling, as the reaction is highly exothermic.

  • Initiation and Reflux: Add a catalytic amount of ferrous sulfate. Heat the mixture to initiate the reaction. Once initiated, the reaction is vigorous. Maintain a controlled reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Carefully pour the reaction mixture onto ice and neutralize with a concentrated sodium hydroxide solution. The crude product will precipitate.

  • Purification: Filter the precipitate, wash with water, and dry. The crude 6-bromo-2-hydroxy-3-methylquinoline can be purified by recrystallization from a suitable solvent like ethanol.

Causality of Experimental Choices: The Skraup reaction is a classic method for quinoline synthesis. Glycerol serves as the source of the acrolein Michael acceptor. Sulfuric acid acts as both a catalyst and a dehydrating agent. The oxidizing agent (in some variations, arsenic acid or nitrobenzene is used) is necessary to aromatize the dihydroquinoline intermediate. Ferrous sulfate helps to moderate the otherwise violent reaction.

Step 2: Methylation to 6-bromo-2-methoxy-3-methylquinoline

  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6-bromo-2-hydroxy-3-methylquinoline in anhydrous dichloromethane (DCM).

  • Methylating Agent: Add trimethyloxonium tetrafluoroborate in portions at room temperature.[8] Stir the mixture for 48 hours.

  • Quenching and Extraction: Quench the reaction by the slow addition of aqueous 10% sodium hydroxide.[8] Extract the aqueous phase with DCM.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting residue can be purified by crystallization from petroleum ether to yield 6-bromo-2-methoxy-3-methylquinoline.[8]

Causality of Experimental Choices: Trimethyloxonium tetrafluoroborate is a powerful and efficient methylating agent for the hydroxyl group of the quinolinone. The use of an inert atmosphere is crucial as the reagent is moisture-sensitive. The basic work-up neutralizes any remaining acid and facilitates the isolation of the product.

PART B: Synthesis of the Naphthyl Ketone Precursor

The naphthyl ketone fragment provides the other key structural component of Bedaquiline.

Workflow for Naphthyl Ketone Precursor Synthesis

A Naphthalene C Friedel-Crafts Acylation (AlCl3) A->C B 2-(Dimethylamino)acetyl chloride hydrochloride B->C D 1-(1-Naphthalenyl)-2-(dimethylamino)ethanone (Naphthyl Ketone Precursor) C->D

Caption: Synthesis of the naphthyl ketone precursor.

Protocol 2: Synthesis of 1-(1-naphthalenyl)-2-(dimethylamino)ethanone

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Key Hazards
Naphthalene91-20-3128.17Flammable, Irritant
2-(Dimethylamino)acetyl chloride hydrochloride3457-36-7158.03Corrosive, Moisture Sensitive
Aluminum Chloride (AlCl₃)7446-70-0133.34Corrosive, Reacts Violently with Water
Dichloromethane (DCM)75-09-284.93Carcinogen, Volatile
Hydrochloric Acid (HCl)7647-01-036.46Corrosive

Step 1: Friedel-Crafts Acylation

  • Reaction Setup: In a dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous DCM.

  • Acylium Ion Formation: Cool the suspension in an ice bath. Slowly add 2-(dimethylamino)acetyl chloride hydrochloride to the suspension. Stir until the evolution of HCl gas ceases.

  • Addition of Naphthalene: Add a solution of naphthalene in anhydrous DCM dropwise to the reaction mixture at 0°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Quenching and Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Extraction and Purification: Separate the aqueous and organic layers. Extract the aqueous layer with DCM. The product will be in the aqueous layer as the hydrochloride salt. Basify the aqueous layer with a strong base (e.g., NaOH) and extract the free base into DCM. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by column chromatography.

Causality of Experimental Choices: The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds with aromatic rings.[9][10] Aluminum chloride is a strong Lewis acid that activates the acyl chloride for electrophilic aromatic substitution. The reaction is performed under anhydrous conditions to prevent the deactivation of the catalyst. The acidic work-up protonates the dimethylamino group, making the product water-soluble and allowing for separation from non-basic impurities. Subsequent basification liberates the free amine for extraction.

PART C: The Core Coupling Reaction and Stereochemical Control

This stage is the most critical part of the synthesis, where the two precursor fragments are joined and the stereochemistry of the final product is established.

Workflow for Bedaquiline Synthesis

cluster_0 Janssen Approach (Racemic) cluster_1 Stereoselective Approach A Quinoline Precursor C LDA, THF, -78°C A->C B Naphthyl Ketone Precursor B->C D Diastereomeric Mixture C->D E Chiral Resolution (e.g., Tartaric Acid Derivative) D->E F (1R, 2S)-Bedaquiline E->F G Quinoline Precursor I Chiral Lithium Amide Base G->I H Naphthyl Ketone Precursor H->I J Enriched (1R, 2S) Diastereomer I->J K Purification J->K L (1R, 2S)-Bedaquiline K->L

Caption: Comparison of racemic and stereoselective synthetic routes to Bedaquiline.

Protocol 3A: Janssen Approach (Non-Stereoselective Coupling and Resolution)

Step 1: Lithiation and Coupling

  • LDA Preparation: In a dry flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78°C.

  • Quinoline Lithiation: Slowly add a solution of 6-bromo-2-methoxy-3-methylquinoline in anhydrous THF to the LDA solution at -78°C. Stir for a period to ensure complete lithiation.

  • Coupling: Add a solution of 1-(1-naphthalenyl)-2-(dimethylamino)ethanone in anhydrous THF to the lithiated quinoline solution at -78°C.

  • Quenching: After the reaction is complete (monitored by TLC), quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Work-up and Isolation: Allow the mixture to warm to room temperature and extract with an organic solvent such as ethyl acetate. Dry the combined organic layers, filter, and concentrate to obtain a crude mixture of the four stereoisomers of Bedaquiline.

Causality of Experimental Choices: LDA is a strong, non-nucleophilic base, ideal for the deprotonation of the benzylic methyl group of the quinoline precursor. The low temperature (-78°C) is crucial to prevent side reactions and decomposition of the organolithium species. THF is a suitable aprotic solvent for this type of reaction.

Step 2: Chiral Resolution

  • Diastereomeric Salt Formation: Dissolve the crude mixture of Bedaquiline stereoisomers in a suitable solvent. Add a chiral resolving agent, such as a derivative of tartaric acid (e.g., O,O'-dibenzoyl-(2R,3R)-tartaric acid).[11][12][13]

  • Fractional Crystallization: Allow the diastereomeric salts to crystallize. The salt of the desired (1R, 2S) enantiomer will have different solubility compared to the other diastereomeric salts, allowing for its selective precipitation.

  • Isolation and Liberation of Free Base: Filter the crystallized diastereomeric salt. Liberate the free base of Bedaquiline by treating the salt with a base (e.g., sodium bicarbonate solution) and extracting with an organic solvent.

  • Final Purification: The enantiomerically enriched Bedaquiline can be further purified by recrystallization.

Causality of Experimental Choices: Chiral resolution via diastereomeric salt formation is a classical and effective method for separating enantiomers. The choice of resolving agent is critical and often requires empirical screening to find one that forms well-defined, easily separable crystals with one of the enantiomers.

Protocol 3B: Stereoselective Synthesis using a Chiral Lithium Amide

Recent advancements have focused on inducing stereoselectivity in the coupling reaction to avoid the often inefficient chiral resolution step.[6][14][15]

Step 1: Stereoselective Lithiation and Coupling

  • Chiral Base Preparation: In a dry flask under an inert atmosphere, prepare a chiral lithium amide base. For example, lithium (R)-2-(methoxymethyl)pyrrolidide can be prepared by reacting (R)-2-(methoxymethyl)pyrrolidine with n-butyllithium in an appropriate solvent like 2-methyltetrahydrofuran (2-MeTHF) at a low temperature.[14][16]

  • Quinoline Lithiation: Add the 6-bromo-2-methoxy-3-methylquinoline precursor to the chiral base solution.

  • Coupling: Add the 1-(1-naphthalenyl)-2-(dimethylamino)ethanone precursor to the reaction mixture.

  • Quenching and Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and proceed with a standard extractive work-up as described in Protocol 3A.

Causality of Experimental Choices: The chiral lithium amide base creates a chiral environment during the deprotonation and subsequent addition to the ketone.[17] This directs the attack of the nucleophile to one face of the carbonyl group, leading to the preferential formation of one diastereomer. The choice of the chiral amine is critical for achieving high diastereoselectivity and enantioselectivity.

Final Product Formation: Salt Formation

For pharmaceutical use, Bedaquiline is typically formulated as the fumarate salt to improve its solubility and stability.

Protocol 4: Formation of Bedaquiline Fumarate
  • Dissolution: Dissolve the purified (1R, 2S)-Bedaquiline free base in a suitable solvent, such as isopropanol.

  • Addition of Fumaric Acid: Add a solution of fumaric acid in the same solvent to the Bedaquiline solution.

  • Crystallization: The Bedaquiline fumarate salt will precipitate. The crystallization can be promoted by cooling the mixture.

  • Isolation: Filter the solid, wash with a small amount of cold solvent, and dry under vacuum to obtain Bedaquiline fumarate.

Characterization of Bedaquiline

The identity and purity of the synthesized Bedaquiline should be confirmed by a combination of analytical techniques.

TechniqueExpected Results
¹H NMR The spectrum should show characteristic peaks for the aromatic protons of the quinoline and naphthalene rings, the methoxy group, the dimethylamino group, and the aliphatic protons of the butanol chain.[18][19][20]
¹³C NMR The spectrum will display the expected number of signals corresponding to the carbon atoms in the Bedaquiline molecule.[18]
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak corresponding to the molecular weight of Bedaquiline (C₃₂H₃₁BrN₂O₂), along with characteristic fragmentation patterns.[18][21]
High-Performance Liquid Chromatography (HPLC) A validated HPLC method should be used to determine the purity of the final product and to quantify any impurities.[4][22][23]
Chiral HPLC/SFC Chiral chromatography is essential to determine the enantiomeric excess of the final product.
Melting Point The melting point of the synthesized Bedaquiline fumarate should be compared to the literature value.
Optical Rotation The specific rotation of an enantiomerically pure sample should be measured and compared to the known value.[21]

Safety Precautions

The synthesis of Bedaquiline involves the use of several hazardous reagents and requires strict adherence to safety protocols.

  • Organolithium Reagents (n-Butyllithium): These reagents are pyrophoric and will ignite on contact with air and moisture.[24][25][26] They should only be handled under an inert atmosphere (nitrogen or argon) by trained personnel. Appropriate personal protective equipment (PPE), including fire-resistant lab coats, safety glasses, and gloves, is mandatory.

  • Corrosive Reagents: Concentrated acids (sulfuric acid, HCl) and bases (sodium hydroxide) are highly corrosive and should be handled with care in a fume hood.

  • Volatile and Flammable Solvents: Many of the solvents used (DCM, THF, ether) are volatile and flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • General Precautions: A thorough risk assessment should be conducted before starting any experimental work. Emergency equipment, such as a safety shower, eyewash station, and fire extinguisher, should be readily accessible.

Conclusion

The synthesis of Bedaquiline is a complex but achievable process for researchers with a strong background in organic synthesis. This application note provides a comprehensive overview of the key synthetic strategies, from the preparation of the necessary precursors to the crucial stereoselective coupling and final salt formation. By understanding the rationale behind the experimental choices, researchers can adapt and optimize these protocols for their specific needs, contributing to the ongoing efforts to combat multidrug-resistant tuberculosis.

References

  • Synthesis of 6-Bromo-2-methoxyquinoline. PrepChem.com. [Link]

  • Summary of Process Development Work on the Synthesis of Anti-Tuberculosis Drug Bedaquiline Fumarate. Medicines for All Institute - Virginia Commonwealth University. [Link]

  • Bedaquiline. PubChem. [Link]

  • Chiral resolution of dl-leucine via salifying tartaric acid derivatives. RSC Publishing. [Link]

  • Application of Chiral Transfer Reagents to Improve Stereoselectivity and Yields in the Synthesis of the Antituberculosis Drug Bedaquiline. Organic Process Research & Development. [Link]

  • Bedaquiline. PMC. [Link]

  • ¹H NMR spectrums of A/B units 36, 43 and 65 which were used to synthesize metabolites 5A, 5B and 5C respectively. ResearchGate. [Link]

  • FRIEDEL-CRAFTS ACETYLATION OF 1- AND 2-METHYLNAPHTHALENE. Oklahoma State University. [Link]

  • A sensitive, rapid and cost-effective RP-HPLC-UV method for detection and quantification of bedaquiline in physiological fluid (pH 7.4). RSC Publishing. [Link]

  • Determination of Bedaquiline in Human Serum Using Liquid Chromatography-Tandem Mass Spectrometry. PMC. [Link]

  • (1S,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol. PubChem. [Link]

  • Bedaquiline. Wikipedia. [Link]

  • CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • Method Development and Validation for Estimation of Bedaquiline and in Tablet Dosage form by Hptlc and Rp-Hplc Study. Biomedical and Pharmacology Journal. [Link]

  • Bedaquiline. TB Alliance. [Link]

  • Procedures for Safe Use of Pyrophoric Organolithium Reagents. University of California, Riverside. [Link]

  • Bedaquiline. Working Group for New TB Drugs. [Link]

  • Determination of Bedaquiline in Human Serum Using Liquid Chromatography-Tandem Mass Spectrometry. Antimicrobial Agents and Chemotherapy. [Link]

  • Application of Chiral Transfer Reagents to Improve Stereoselectivity and Yields in the Synthesis of the Antituberculosis Drug Bedaquiline. PubMed. [Link]

  • Structure-activity relationships for analogs of the tuberculosis drug bedaquiline with the naphthalene unit replaced by bicyclic heterocycles. National Institutes of Health. [Link]

  • Synthesis of 6-methoxy-2-methylquinoline 3a. ResearchGate. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Determination of bedaquiline in human serum using liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • Application of Chiral Transfer Reagents to Improve Stereoselectivity and Yields in the Synthesis of the Anti-Tuberculosis Drug Bedaquiline. ChemRxiv. [Link]

  • (1R,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino). PubChem. [Link]

  • Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. PubMed. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • Pyrophorics - Organolithium Reagents - Standard Operating Procedure. University of California, Santa Barbara. [Link]

  • o-BROMOPHENOL. Organic Syntheses. [Link]

  • Design and Stereochemical Research (DFT, ECD and Crystal Structure) of Novel Bedaquiline Analogs as Potent Antituberculosis Agents. MDPI. [Link]

  • ANTIBACTERIAL COMPOUNDS AND USES THEREOF. European Patent Office. [Link]

  • WO2016116076A1 - New possibilities of chiral resolution of bedaquiline.
  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC. [Link]

  • (A) NMR spectra of bedaquiline (i), SBE-β-CD (ii), the physical mixture... ResearchGate. [Link]

  • 13 Friedel-Crafts Acylation. University of Wisconsin-Madison. [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. National Institutes of Health. [Link]

  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF BEDAQUILINE (BDQ) USING RP-HPLC. Amazon AWS. [Link]

  • (PDF) Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. ResearchGate. [Link]

  • (PDF) 1-(6-bromo-2-chloroquino-3-lyl)-4-dimethylamino- 2-(naphthalen-1-yl)-1-phenylbutan-2-ol and its salts. ResearchGate. [Link]

  • 8 Rules for the Safe Handling of t-Butyllithium. Lab Manager. [Link]

  • Application of Chiral Transfer Reagents to Improve Stereoselectivity and Yields in the Synthesis of the Anti- Tuberculosis Drug Bedaquiline. Semantic Scholar. [Link]

  • 6-methoxy-8-nitroquinoline. Organic Syntheses. [Link]

Sources

Method

Application Notes &amp; Protocols: The Strategic Utility of 3-Bromo-2-methoxyquinoline in Modern Medicinal Chemistry

Introduction: The Quinoline Scaffold and the Strategic Importance of 3-Bromo-2-methoxyquinoline The quinoline core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis of a vast...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Strategic Importance of 3-Bromo-2-methoxyquinoline

The quinoline core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic pharmaceuticals.[1][2] Its rigid, bicyclic aromatic system provides a versatile template for orienting functional groups in three-dimensional space, enabling precise interactions with biological targets. This has led to the development of quinoline-based drugs with a wide spectrum of therapeutic activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[3][4]

Within this important class of heterocycles, 3-Bromo-2-methoxyquinoline emerges as a particularly strategic building block for drug discovery. Its unique substitution pattern offers a powerful combination of features:

  • Orthogonal Reactivity: The bromine atom at the 3-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide range of carbon and nitrogen substituents.[1]

  • Modulated Electronics: The methoxy group at the 2-position is an electron-donating group that influences the reactivity of the quinoline ring system. It also provides a potential hydrogen bond acceptor and can be a site for metabolic modification or further chemical derivatization, such as O-demethylation to reveal a 2-quinolone scaffold.

  • Vectorial Diversity: This substitution pattern allows for the exploration of chemical space around the quinoline core in distinct vectors, which is crucial for optimizing ligand-target interactions during the lead optimization phase of drug development.

This guide provides an in-depth overview of the synthesis, characterization, and key applications of 3-Bromo-2-methoxyquinoline, complete with detailed, field-proven protocols for its use in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Physicochemical Properties and Safe Handling

While specific experimental data for 3-bromo-2-methoxyquinoline is not broadly published, its properties can be reliably inferred from closely related analogs, such as 3-benzyl-6-bromo-2-methoxyquinoline.[5][6]

Table 1: Physicochemical and Safety Data for 3-Bromo-2-methoxyquinoline and a Key Analog

Property3-Bromo-2-methoxyquinoline (Predicted/Inferred)3-Benzyl-6-bromo-2-methoxyquinoline (Reference Analog)[5][6]
Molecular Formula C₁₀H₈BrNOC₁₇H₁₄BrNO
Molecular Weight 238.08 g/mol 328.21 g/mol
Appearance Off-white to pale yellow solidWhite to off-white crystalline powder
Melting Point Not available; expected to be a solid at RT.82-89 °C[7][8]
Solubility Soluble in common organic solvents (DCM, Chloroform, Methanol, THF, Dioxane)Soluble in organic solvents such as chloroform, methanol, and ethanol[5]
Storage Store in a tightly sealed container in a cool, dry, well-ventilated place. Protect from light and moisture.Store in a tightly sealed container in a cool, dry place. Protect from light.[5]
Safety & Handling Precautions:

As with related bromo-heterocyclic compounds, 3-Bromo-2-methoxyquinoline should be handled with appropriate care in a well-ventilated chemical fume hood.[5]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid breathing dust or vapors. May cause respiratory irritation.

  • Skin Contact: Avoid contact. Causes skin irritation.

  • Eye Contact: Avoid contact. Causes serious eye irritation.

  • Ingestion: Harmful if swallowed.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Upon combustion, may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr) gas.

Synthesis and Characterization

The most direct and reliable synthesis of 3-Bromo-2-methoxyquinoline involves a two-step process starting from the corresponding 3-bromo-2-chloroquinoline. This precursor can be synthesized via a Vilsmeier-Haack type cyclization. The subsequent nucleophilic aromatic substitution (SNAr) of the activated 2-chloro group with sodium methoxide is a high-yielding transformation.[9][10]

Synthesis_Workflow cluster_0 Step 1: Cyclization & Chlorination cluster_1 Step 2: Methoxylation start Substituted Acetanilide vilsmeier Vilsmeier Reagent (POCl₃/DMF) start->vilsmeier chloro 3-Bromo-2-chloroquinoline vilsmeier->chloro methoxide Sodium Methoxide (NaOMe in Methanol) chloro->methoxide product 3-Bromo-2-methoxyquinoline methoxide->product

Caption: Synthetic workflow for 3-Bromo-2-methoxyquinoline.

Protocol 1: Synthesis of 3-Bromo-2-methoxyquinoline

This protocol is adapted from the well-established procedure for the synthesis of 3-benzyl-6-bromo-2-methoxyquinoline.[8][10]

Materials:

  • 3-Bromo-2-chloroquinoline

  • Sodium methoxide (30% w/v solution in methanol or solid)

  • Anhydrous Methanol

  • Ice-water mixture

  • Standard glassware for reflux and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-Bromo-2-chloroquinoline (1.0 equiv) in anhydrous methanol (approx. 2.5 mL per gram of starting material).

  • Reagent Addition: To the stirred solution, add sodium methoxide (approx. 5.6 equiv). If using solid sodium methoxide, add it portion-wise to control any initial exotherm.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into an ice-water mixture with stirring.

  • Isolation: A solid precipitate should form. Collect the solid by vacuum filtration, washing the filter cake thoroughly with cold water to remove any inorganic salts.

  • Drying: Dry the collected solid under vacuum to yield the crude 3-Bromo-2-methoxyquinoline, which typically appears as an off-white solid. Purity is often high, but the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if necessary.

Expected Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons in the aromatic region (δ 7.5-8.5 ppm) and a sharp singlet for the methoxy protons around δ 4.1 ppm. The H4 proton will likely be the most downfield singlet in the aromatic region.[11]

  • ¹³C NMR: The carbon NMR will display 10 distinct signals, including a peak for the methoxy carbon around δ 55 ppm.

  • Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound. Two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity will be observed, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[11]

Core Applications in Medicinal Chemistry: Cross-Coupling Reactions

The bromine at the C3 position is primed for palladium-catalyzed cross-coupling reactions, making this reagent a cornerstone for building molecular complexity. The Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions are the most powerful and widely used transformations.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is an indispensable tool for creating C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds, enabling the synthesis of 3-aryl and 3-alkyl quinolines.[12][13] These motifs are prevalent in kinase inhibitors, where the appended aryl group often occupies a key hydrophobic pocket in the ATP-binding site.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl L₂Pd(II)(Aryl)(Br) Pd0->PdII_Aryl  + Aryl-Br OxAdd Oxidative Addition PdII_Coupled L₂Pd(II)(Aryl)(R) PdII_Aryl->PdII_Coupled  + [R-B(OR)₂(OH)]⁻ Transmetal Transmetalation PdII_Coupled->Pd0  - Product RedElim Reductive Elimination Product 3-R-2-methoxyquinoline Boronate R-B(OR)₂ + Base ArylHalide 3-Bromo-2-methoxyquinoline Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ PdII_Aryl L₂Pd(II)(Aryl)(Br) Pd0->PdII_Aryl  + Aryl-Br OxAdd Oxidative Addition PdII_Amine [L₂Pd(II)(Aryl)(HNR¹R²)]⁺Br⁻ PdII_Aryl->PdII_Amine  + HNR¹R² AmineCoord Amine Coordination Deprotonation Deprotonation (Base) PdII_Amido L₂Pd(II)(Aryl)(NR¹R²) PdII_Amine->PdII_Amido  - H-Base⁺Br⁻ PdII_Amido->Pd0  - Product RedElim Reductive Elimination Product 3-(R¹R²N)-2-methoxyquinoline Amine HNR¹R² + Base ArylHalide 3-Bromo-2-methoxyquinoline Drug_Discovery_Workflow cluster_0 Library Synthesis cluster_1 Screening & Optimization start 3-Bromo-2-methoxyquinoline suzuki Suzuki Coupling (Aryl Boronic Acids) start->suzuki buchwald Buchwald-Hartwig (Amines) start->buchwald lib_aryl 3-Aryl-2-methoxyquinoline Library suzuki->lib_aryl lib_amino 3-Amino-2-methoxyquinoline Library buchwald->lib_amino screen Biological Screening (e.g., Kinase Assays) lib_aryl->screen lib_amino->screen sar Structure-Activity Relationship (SAR) screen->sar sar->screen Iterate lead_opt Lead Optimization sar->lead_opt candidate Drug Candidate lead_opt->candidate

Sources

Application

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Bromoquinolines

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This comprehensive guide provides detailed application notes and robust protocols for the palladium-catalyzed cro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides detailed application notes and robust protocols for the palladium-catalyzed cross-coupling of 3-bromoquinolines. The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of the quinoline ring at the C-3 position via cross-coupling reactions opens a vast chemical space for the synthesis of novel drug candidates and molecular probes. This document is structured to provide not only step-by-step procedures but also the underlying scientific rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.

The Strategic Importance of 3-Substituted Quinolines

The quinoline ring system is a cornerstone in drug discovery, present in a wide array of pharmaceuticals with diverse therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory agents. Functionalization at the 3-position is of particular interest as it allows for the introduction of various substituents that can modulate the biological activity and pharmacokinetic properties of the molecule. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile methods for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this position, offering a direct and efficient route to a diverse library of 3-substituted quinolines.

Foundational Principles: The Palladium Catalytic Cycle

A fundamental understanding of the catalytic cycle is paramount for successful cross-coupling. While variations exist for each named reaction, the general mechanism for palladium-catalyzed cross-couplings proceeds through a series of well-defined elementary steps.[1]

Catalytic Cycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition Intermediate (Quinoline)Pd(II)(Br)Ln Pd0->OxAdd Oxidative Addition Transmetalation Transmetalation Intermediate (Quinoline)Pd(II)(R)Ln OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Product 3-Substituted Quinoline Transmetalation->Product Reductive Elimination Product->Pd0 Regeneration of Pd(0) Substrate 3-Bromoquinoline Substrate->OxAdd Coupling_Partner Coupling Partner (e.g., R-B(OH)2, R-ZnX, R-C≡C-H, R2NH) Coupling_Partner->Transmetalation

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The cycle is initiated by the oxidative addition of 3-bromoquinoline to a palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-determining step. Subsequently, transmetalation occurs, where the organic group from the coupling partner is transferred to the palladium center. The final step is reductive elimination , which forms the desired C-C or C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[1][2]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures through the reaction of an organoboron reagent with an organic halide.[2] This reaction is highly valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.

Expert Insights & Causality:

The choice of base is critical in Suzuki-Miyaura couplings; it activates the boronic acid for transmetalation. Inorganic bases like potassium carbonate or cesium carbonate are commonly employed. The solvent system, often a mixture of an organic solvent and water, is crucial for dissolving both the organic and inorganic reagents. For an electron-deficient substrate like 3-bromoquinoline, the use of electron-rich phosphine ligands can accelerate the rate-limiting oxidative addition step.

Detailed Protocol: Synthesis of 3-Phenylquinoline

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 3-bromoquinoline with phenylboronic acid.

Materials:

  • 3-Bromoquinoline (1.0 mmol, 208 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 10.5 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add 3-bromoquinoline, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene and water via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-phenylquinoline.

ParameterConditionRationale
Catalyst Pd(OAc)₂/PPh₃A common and effective catalyst system.
Base K₂CO₃A moderately strong base, effective for this transformation.
Solvent Toluene/WaterBiphasic system to dissolve all reactants.
Temperature 90 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.
Typical Yield 85-95%

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne. This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important precursors for more complex molecules and materials.[3]

Expert Insights & Causality:

The Sonogashira reaction typically employs a dual catalytic system of palladium and a copper(I) salt. The copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex. An amine base, such as triethylamine or diisopropylamine, is used both as a base and often as a solvent. For substrates prone to side reactions, copper-free Sonogashira protocols have been developed.

Detailed Protocol: Synthesis of 3-(Phenylethynyl)quinoline

This protocol details a standard procedure for the Sonogashira coupling of 3-bromoquinoline with phenylacetylene.

Materials:

  • 3-Bromoquinoline (1.0 mmol, 208 mg)

  • Phenylacetylene (1.2 mmol, 122 mg, 132 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 21 mg)

  • Copper(I) iodide (CuI) (0.06 mmol, 11.4 mg)

  • Triethylamine (Et₃N) (5 mL)

  • Tetrahydrofuran (THF) (5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add 3-bromoquinoline, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed THF and triethylamine via syringe.

  • Add phenylacetylene dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-(phenylethynyl)quinoline.

ParameterConditionRationale
Catalyst Pd(PPh₃)₂Cl₂/CuIStandard and efficient catalytic system for Sonogashira coupling.
Base TriethylamineActs as both a base and a solvent.
Solvent THFCo-solvent to ensure solubility of starting materials.
Temperature Room TemperatureMild conditions are often sufficient for this reaction.
Typical Yield 80-90%

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides and primary or secondary amines.[4] This reaction has revolutionized the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals and materials science.[5]

Expert Insights & Causality:

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and others (e.g., XPhos, SPhos), are crucial for promoting the reductive elimination step and preventing β-hydride elimination. A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine.

Buchwald_Hartwig_Workflow start Start: Assemble Reactants reagents 3-Bromoquinoline Amine Pd Precatalyst Ligand Base start->reagents inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert solvent Add Anhydrous Solvent (e.g., Toluene, Dioxane) inert->solvent reaction Heat Reaction Mixture (e.g., 80-110 °C) solvent->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup monitoring->workup purification Purification (Column Chromatography) workup->purification product Final Product: 3-Aminoquinoline Derivative purification->product

Sources

Method

Application Note: Regioselective Synthesis of Functionalized Quinolines

Abstract Functionalized quinolines represent a "privileged scaffold" in drug discovery, serving as the core pharmacophore in antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and broad-spectrum antibiotics. Ho...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Functionalized quinolines represent a "privileged scaffold" in drug discovery, serving as the core pharmacophore in antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and broad-spectrum antibiotics. However, the utility of this scaffold is often limited by the challenge of regioselectivity —specifically, the ability to install substituents at the C2, C3, and C4 positions with high precision during ring construction. This guide contrasts two distinct methodologies: a robust, scalable Modified Friedländer Condensation for C2/C3-substituted quinolines, and a high-precision Rh(III)-Catalyzed C-H Activation/Annulation for accessing difficult substitution patterns from simple pyridine precursors.

Strategic Overview: Mechanisms of Regiocontrol

The synthesis of quinolines is generally dictated by two competing mechanistic drivers: electronic bias and steric hindrance . Understanding these forces is critical for selecting the correct protocol.

FeatureProtocol A: Modified FriedländerProtocol B: Rh(III)-Catalyzed Annulation
Primary Driver Thermodynamic Control (Enolate stability)Kinetic/Coordination Control (Directing Groups)
Key Bond Formation Condensation of amine/aldehyde with ketoneC–H Activation & Alkyne Insertion
Regioselectivity High for C2/C3 (dictated by ketone partner)High for C4/C5 (dictated by DG and alkyne)
Substrate Scope Requires ortho-aminoaryl carbonylsRequires pyridines/amides & alkynes
Scalability High (kg scale feasible)Moderate (mg to g scale)

Protocol A: Optimized Friedländer Condensation

Target: Scalable synthesis of 2,3-disubstituted quinolines. Principle: This classical method involves the condensation of 2-aminobenzaldehyde (or 2-aminoketone) with an


-methylene ketone. The regioselectivity is strictly controlled by the orientation of the enolizable ketone partner.
Experimental Workflow

The traditional Friedländer synthesis often suffers from self-condensation of the 2-aminobenzaldehyde. This optimized protocol uses Brønsted acid catalysis to accelerate the initial imine formation, locking the regiochemistry before the cyclization step.

Reagents & Materials
  • Substrate A: 2-Aminobenzophenone (1.0 equiv)[1]

  • Substrate B: Ethyl acetoacetate (1.2 equiv) [Acts as the ketone partner]

  • Catalyst: Concentrated HCl (5 mol%) or Sulfamic Acid (10 mol% for milder conditions)

  • Solvent: Ethanol (Absolute)

  • Purification: Recrystallization (EtOH/Water) or Flash Chromatography (Hex/EtOAc)

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzophenone (5.0 mmol, 985 mg) in 20 mL of absolute ethanol.

  • Addition: Add ethyl acetoacetate (6.0 mmol, 0.76 mL) in one portion.

  • Catalysis: Add concentrated HCl (0.25 mmol, ~20

    
    L) dropwise. Note: The solution may turn slightly yellow/orange upon acid addition.
    
  • Reflux: Attach a reflux condenser and heat the mixture to 80°C (oil bath temperature) for 4–6 hours.

    • Checkpoint: Monitor via TLC (20% EtOAc in Hexanes). The starting amine (

      
      ) should disappear, and a highly fluorescent product spot (
      
      
      
      ) should appear.
  • Workup: Cool the reaction to room temperature. Neutralize with saturated NaHCO

    
     (10 mL).
    
  • Isolation:

    • Method A (Precipitation): If solid forms upon cooling/neutralization, filter and wash with cold 50% EtOH.

    • Method B (Extraction): Remove EtOH under reduced pressure. Extract residue with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Yield: Expect 85–92% yield of ethyl 4-phenyl-2-methylquinoline-3-carboxylate.

Mechanistic Insight (Friedländer)

The acid catalyst promotes the formation of the Schiff base (imine) between the aniline nitrogen and the ketone carbonyl of the


-keto ester before the aldol condensation occurs. This sequence is crucial; if base catalysis is used, the aldol pathway often competes, leading to lower yields or regioisomers.

Protocol B: Rh(III)-Catalyzed C–H Activation/Annulation

Target: High-value synthesis of substituted quinolines from pyridines. Principle: This advanced protocol constructs the benzene ring of the quinoline core by reacting a pyridine (bearing a directing group) with an internal alkyne. It bypasses the need for pre-functionalized aniline precursors.

Experimental Workflow

This reaction utilizes a Cp*Rh(III) catalyst to activate the C–H bond at the C3 position of a pyridine derivative (e.g., methacrylamide), followed by alkyne insertion.

Reagents & Materials
  • Substrate:

    
    -Pivaloyl-2-aminopyridine (0.2 mmol) [Directing Group Precursor]
    
  • Coupling Partner: Diphenylacetylene (0.24 mmol)

  • Catalyst: [Cp*RhCl

    
    ]
    
    
    
    (2.5 mol%)
  • Oxidant: Cu(OAc)

    
     (2.1 equiv) [Regenerates Rh(III)]
    
  • Solvent:

    
    -Amyl alcohol (2.0 mL)
    
  • Atmosphere: Air (or N

    
     for higher reproducibility)
    
Step-by-Step Methodology
  • Charging: To a 15 mL pressure tube (or Schlenk tube), add [Cp*RhCl

    
    ]
    
    
    
    (3.1 mg, 0.005 mmol), Cu(OAc)
    
    
    (76 mg, 0.42 mmol), the pyridine substrate (0.2 mmol), and diphenylacetylene (43 mg, 0.24 mmol).
  • Solvation: Add

    
    -Amyl alcohol (2.0 mL). Note: 
    
    
    
    -Amyl alcohol is preferred over MeOH for its higher boiling point and solubility profile.
  • Reaction: Seal the tube and heat to 110°C for 16 hours.

    • Visual Cue: The reaction mixture typically transitions from a blue/green suspension (Cu salt) to a dark brown/black solution.

  • Filtration: Cool to room temperature. Dilute with CH

    
    Cl
    
    
    
    (5 mL) and filter through a short pad of Celite to remove insoluble copper salts. Rinse the pad with CH
    
    
    Cl
    
    
    .
  • Purification: Concentrate the filtrate and purify via flash column chromatography (Gradient: 5%

    
     20% EtOAc in Hexanes).
    
  • Regioselectivity Check: If using an unsymmetrical alkyne (e.g., 1-phenyl-1-propyne), the larger group (Ph) generally installs distal to the nitrogen (C4 position) due to steric repulsion in the rhodacycle intermediate.

Visualization of Reaction Pathways[1]

The following diagrams illustrate the divergent mechanistic logic between the two protocols.

QuinolineSynthesis cluster_legend Mechanistic Divergence cluster_friedlander Protocol A: Friedländer (Condensation) cluster_rhodium Protocol B: Rh(III) Annulation (C-H Activation) start Target: Functionalized Quinoline stepA1 2-Aminoaryl Ketone + Alpha-Methylene Ketone start->stepA1 stepB1 Pyridine/Amide Substrate + Alkyne start->stepB1 stepA2 Acid Cat: Schiff Base Formation (Imine Intermediate) stepA1->stepA2 H+ stepA3 Intramolecular Aldol Condensation stepA2->stepA3 stepA4 Dehydration (-H2O) stepA3->stepA4 finalA Product A stepA4->finalA 2,3-Substituted Quinoline stepB2 Coordination & C-H Activation (Rhodacycle Formation) stepB1->stepB2 [RhCp*] stepB3 Alkyne Insertion (7-Membered Metallacycle) stepB2->stepB3 Regioselective stepB4 Reductive Elimination & Oxidant Regen stepB3->stepB4 finalB Product B stepB4->finalB Highly Substituted Quinoline

Figure 1: Comparative mechanistic flow for condensation vs. metal-catalyzed annulation pathways.

Troubleshooting & Optimization (Expert Insights)

IssueProtocolProbable CauseCorrective Action
Low Yield FriedländerSelf-condensation of 2-aminobenzaldehyde.Switch to 2-aminobenzophenone (more stable) or use freshly prepared aldehyde.
Poor Regioselectivity Rh-CatalyzedAlkyne substituents are electronically similar.Use alkynes with significant steric difference (e.g., t-Butyl vs Methyl) to force placement.
Incomplete Conversion FriedländerWater accumulation inhibiting dehydration.Add molecular sieves (4Å) or use a Dean-Stark trap if scaling up >10g.
Catalyst Deactivation Rh-CatalyzedInefficient re-oxidation of Rh(I) to Rh(III).Ensure vigorous stirring (O2 mass transfer) or increase Cu(OAc)2 loading to 2.2 equiv.
Impurity: Quinolinone FriedländerReaction with ester moiety instead of ketone.Ensure the ketone partner has a more reactive

-proton than the ester.

References

  • Review of C-H Activation Methods: Dhiman, A. K., et al. "Rhodium-Catalyzed Selective C-H Bond Functionalization of Quinolines."[2][3] Asian Journal of Organic Chemistry, 2020.[2] [Link]

  • Rh(III) Protocol Source: Li, X., et al. "Synthesis of Quinolines via Rh(III)-Catalyzed Oxidative Annulation of Pyridines."[3] Journal of the American Chemical Society, 2011. [Link]

  • Friedländer Mechanism & Optimization: Marco-Contelles, J., et al. "The Friedländer Synthesis of Quinolines." Chemical Reviews, 2009. [Link]

  • Regioselectivity in Quinoline Synthesis: Larock, R. C., et al. "Synthesis of Quinolines via Palladium-Catalyzed Oxidative Cyclization." Journal of Organic Chemistry, 2011. [Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to the Development of Kinase Inhibitors from 3-Bromoquinoline Derivatives

Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its rigid, planar structure and ability to form key interaction...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its rigid, planar structure and ability to form key interactions within the ATP-binding pocket of kinases make it an ideal starting point for inhibitor design.[3][4] This guide focuses on the strategic use of 3-bromoquinoline as a versatile intermediate for generating libraries of potent and selective kinase inhibitors. The bromine atom at the 3-position serves not as a pharmacophoric feature itself, but as a crucial synthetic handle for introducing diverse chemical moieties through well-established cross-coupling reactions. We provide a comprehensive overview of the design rationale, detailed protocols for synthesis and purification, robust methodologies for in vitro kinase activity assessment, and guidance on interpreting structure-activity relationship (SAR) data. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel kinase-targeted therapeutics.

Introduction: The Strategic Value of the 3-Bromoquinoline Scaffold

Kinases are a large family of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[5] Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important target classes in modern drug discovery.[6] The development of small-molecule kinase inhibitors often begins with a "scaffold-based" approach, where a core molecular structure is systematically decorated with various functional groups to optimize potency, selectivity, and pharmacokinetic properties.[3]

The quinoline ring system is a highly successful scaffold for targeting tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2][7] The 3-bromoquinoline derivative is particularly valuable because the carbon-bromine bond provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the systematic and efficient introduction of a wide range of substituents at the 3-position, enabling a thorough exploration of the chemical space around the core scaffold.[8] This process is fundamental to establishing a robust Structure-Activity Relationship (SAR) and optimizing lead compounds.

Logical Workflow for 3-Bromoquinoline Inhibitor Development

The development process follows a logical progression from chemical synthesis to biological evaluation. This iterative cycle is key to refining inhibitor candidates.

G cluster_0 Design & Synthesis cluster_1 Biological Evaluation A Scaffold Selection (3-Bromoquinoline) B Library Design (Virtual Screening, SAR) A->B C Chemical Synthesis (e.g., Suzuki Coupling) B->C D Purification & Characterization (HPLC, NMR, MS) C->D E Biochemical Assay (e.g., ADP-Glo) D->E Test Compounds F IC50 Determination E->F F->B SAR Data Feedback G Cell-Based Assays (Phosphorylation, Proliferation) H Lead Optimization G->H H->B

Caption: Iterative workflow for kinase inhibitor development.

Protocol: Synthesis of a 3-Arylquinoline Derivative via Suzuki Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for forming carbon-carbon bonds.[8] Here, we couple 3-bromoquinoline with a substituted phenylboronic acid.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is chosen for its reliability and effectiveness in a broad range of Suzuki couplings. The tetrakis(triphenylphosphine)palladium(0) complex is an active catalyst that facilitates the oxidative addition step with the aryl halide.

  • Base: Sodium carbonate (Na₂CO₃) is a moderately strong inorganic base sufficient to activate the boronic acid for transmetalation without causing degradation of sensitive functional groups. It is dissolved in water to create a biphasic reaction medium.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is used. The organic solvent solubilizes the 3-bromoquinoline and the catalyst, while the aqueous phase dissolves the inorganic base. This biphasic system is crucial for the catalytic cycle.

  • Inert Atmosphere: The reaction is performed under an inert atmosphere (Nitrogen or Argon) to prevent the oxidation and degradation of the Pd(0) catalyst, which would render it inactive.

Step-by-Step Methodology
  • Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoquinoline (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Solvent Addition: Add 1,4-dioxane (15 mL) and a 2M aqueous solution of Na₂CO₃ (5 mL).

  • Inerting the System: Seal the flask with a septum, and purge the system with dry nitrogen or argon gas for 10-15 minutes to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

    • Transfer to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[9]

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 3-arylquinoline derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

To determine the inhibitory potency (IC₅₀) of the synthesized compounds, a reliable in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during the kinase reaction.[10] Less ADP production, which results in a lower luminescent signal, corresponds to higher kinase inhibition.

Causality Behind Experimental Choices:

  • Assay Principle: This assay quantifies kinase activity by measuring ADP production. It is a universal assay applicable to virtually any kinase, as it detects a common product of the reaction.[10]

  • Two-Step Process: The assay involves two steps. First, the kinase reaction occurs. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent converts the generated ADP back to ATP, which is then used by a luciferase to produce light. This two-step process minimizes interference from the high concentration of ATP typically used in kinase reactions.[5]

  • Controls: Including proper controls is critical for a self-validating system.

    • "No Enzyme" Control (High Inhibition): Measures background signal.

    • "DMSO Vehicle" Control (No Inhibition): Represents 100% kinase activity.

    • Positive Control Inhibitor: A known inhibitor for the target kinase (e.g., Erlotinib for EGFR) is used to validate assay performance.

Kinase Assay Workflow Diagram

Caption: Step-by-step workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Methodology

This protocol is a general template and must be optimized for each specific kinase-substrate system.[6]

  • Compound Preparation: Prepare serial dilutions of the synthesized 3-bromoquinoline derivatives in 100% DMSO. A typical starting concentration is 1 mM, serially diluted to cover a wide concentration range (e.g., 10 µM to 0.1 nM final assay concentration).

  • Assay Plate Setup:

    • Use a white, opaque 384-well plate suitable for luminescence measurements.

    • Add 2 µL of each compound dilution or control (DMSO for 0% inhibition, no enzyme for 100% inhibition) to the appropriate wells.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate reaction mix in the appropriate kinase buffer. This mix contains the target kinase (e.g., VEGFR-2) and its specific substrate peptide at optimized concentrations.

    • Add 4 µL of the 2X kinase/substrate mix to each well to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion:

    • Add 6 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction.

    • Incubate at room temperature for 40 minutes to ensure all remaining ATP is depleted.[10]

  • Signal Generation:

    • Add 12 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the luciferase/luciferin for the light-producing reaction.

    • Incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the "no enzyme" background from all wells.

    • Normalize the data by setting the average of the DMSO control wells to 100% activity and the background to 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Analysis

The primary goal of synthesizing a library of derivatives is to understand how structural modifications impact biological activity. For 3-substituted quinolines, the group introduced at the 3-position can profoundly affect potency and selectivity.[8] A lipophilic group is often beneficial for activity against kinases like PDGF-RTK.[8] For EGFR inhibitors, substitutions on an aniline ring attached at the 4-position of a related quinazoline scaffold are critical, with electron-donating groups often improving activity.[11]

Hypothetical SAR Data for 3-Arylquinoline Derivatives against VEGFR-2

The table below presents hypothetical data for a series of compounds based on the synthesis protocol, illustrating a typical SAR exploration.

Compound IDR Group (at 4'-position of phenyl ring)VEGFR-2 IC₅₀ (nM)Rationale for Modification
Lead-01 -H (Phenyl)850Establish baseline activity of the core scaffold.
Lead-02 -OCH₃ (Methoxy)120Introduce an electron-donating group to probe for hydrogen bond acceptor interactions.
Lead-03 -OH (Hydroxy)95Potential for a key hydrogen bond interaction with the kinase hinge region.
Lead-04 -Cl (Chloro)450Explore the effect of a small, electron-withdrawing halogen.
Lead-05 -CF₃ (Trifluoromethyl)>10,000A bulky, strongly electron-withdrawing group may be sterically or electronically disfavored.
Lead-06 -NH₂ (Amino)75Introduce a hydrogen bond donor.

Interpretation: The data suggests that small, polar groups capable of hydrogen bonding at the 4'-position of the phenyl ring (like -OH and -NH₂) are favorable for VEGFR-2 inhibition. The methoxy group is also well-tolerated, while bulky, electron-withdrawing groups are detrimental to activity. This information guides the next round of synthesis to further probe this interaction pocket.

VEGFR-2 Signaling Pathway Context

Understanding the biological context is crucial. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth. Inhibiting this pathway can starve tumors of their blood supply.

G VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds Dimer Dimerization & Autophosphorylation VEGFR2->Dimer Inhibitor 3-Bromoquinoline Derivative Inhibitor->Dimer Blocks PI3K PI3K Dimer->PI3K Activates AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Angio Angiogenesis, Cell Survival mTOR->Angio

Caption: Simplified VEGFR-2 signaling pathway and point of intervention.

Transition to Cellular Assays

While biochemical assays are essential for determining direct enzyme inhibition, they do not account for cell permeability, off-target effects, or engagement with the target in a native cellular environment.[12] Therefore, promising compounds from the primary screen (e.g., IC₅₀ < 200 nM) should be advanced to cell-based assays.

  • Cellular Phosphorylation Assay: This assay measures the phosphorylation status of a downstream substrate of the target kinase within intact cells (e.g., measuring phosphorylated Akt in the VEGFR-2 pathway). A reduction in phosphorylation upon compound treatment confirms target engagement and functional inhibition in a cellular context.[12]

  • Cell Proliferation Assay: Assays like the MTS or CellTiter-Glo® assay measure the ability of a compound to inhibit the growth of cancer cell lines that are known to be dependent on the target kinase pathway. This provides a crucial link between target inhibition and a phenotypic outcome.[12]

Troubleshooting and Key Considerations

AreaCommon ChallengeTroubleshooting & Optimization Strategy
Synthesis Low Yield in Suzuki Coupling Screen different palladium catalysts, bases, and solvents. Ensure rigorous exclusion of oxygen. Check the quality and purity of the boronic acid.
Purification Difficulties The product and starting material may have similar polarities. Use a shallow solvent gradient during column chromatography or consider reverse-phase HPLC for difficult separations. Recrystallization can be an effective final purification step.[9]
Bioassay Compound Precipitation Test compound solubility in the final assay buffer. The final DMSO concentration should typically be kept ≤1% to avoid solubility issues and direct effects on the enzyme.[6]
High Signal Variation Ensure accurate and consistent pipetting, especially with small volumes. Allow all reagents to equilibrate to room temperature before use. Ensure thorough mixing after each reagent addition.
Weak IC₅₀ Curve The compound may not be a potent inhibitor of the target. Alternatively, ensure the assay is run under initial velocity conditions (typically <20% substrate turnover) where the reaction rate is linear.

References

  • Title: Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2Source: PubMedURL: [Link]

  • Title: Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2Source: ResearchGateURL: [Link]

  • Title: Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 InhibitorsSource: MDPIURL: [Link]

  • Title: Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present)Source: National Institutes of Health (NIH)URL: [Link]

  • Title: Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine KinasesSource: MDPIURL: [Link]

  • Title: Kinase assaysSource: BMG LABTECHURL: [Link]

  • Title: A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivativesSource: PubMedURL: [Link]

  • Title: Optimizing Biochemical Assays for Kinase Activity in Drug DiscoverySource: Celtarys ResearchURL: [Link]

  • Title: Scaffold-based design of kinase inhibitors for cancer therapySource: PubMedURL: [Link]

  • Title: Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone DerivativesSource: PubMed Central (PMC)URL: [Link]

  • Title: New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studiesSource: PubMed Central (PMC)URL: [Link]

  • Title: Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding ModesSource: PubMed Central (PMC)URL: [Link]

  • Title: Kinase Inhibitor Screening ServicesSource: BioAssay SystemsURL: [Link]

  • Title: Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL InteractionsSource: MDPIURL: [Link]

  • Title: Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approachSource: Arabian Journal of ChemistryURL: [Link]

  • Title: Testing kinase inhibitors where it matters: Drug screening in intact cellsSource: Reaction BiologyURL: [Link]

  • Title: Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop)Source: ACS PublicationsURL: [Link]

  • Title: Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active SubstratesSource: PubMed Central (PMC)URL: [Link]

  • Title: Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone DerivativesSource: Semantic ScholarURL: [Link]

  • Title: Rigid Scaffolds are Promising for Designing Macrocyclic Kinase InhibitorsSource: bioRxivURL: [Link]

  • Title: Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 InhibitorsSource: MDPIURL: [Link]

  • Title: Screening assays for tyrosine kinase inhibitors: A reviewSource: PubMedURL: [Link]

  • Title: Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 KinaseSource: MDPIURL: [Link]

  • Title: How Does a Biochemical Kinase Assay Work?Source: BellBrook LabsURL: [Link]

  • Title: Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different KinasesSource: MDPIURL: [Link]

  • Title: Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B InhibitorsSource: FrontiersURL: [Link]

  • Title: Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New AntimicrobialsSource: PubMed CentralURL: [Link]

  • Title: Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathwaySource: PubMed CentralURL: [Link]

  • Title: QSAR Study of Quinazoline Derivatives as Inhibitor of Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK)Source: Atlantis PressURL: [Link]

  • Title: Series of EGFR-c-Src targeting type III molecules and their kinase...Source: ResearchGateURL: [Link]

Sources

Method

Application Note &amp; Protocols: Strategic Synthesis of Novel Anticancer Agents from Brominated Quinolines

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Value of the Quinoline Scaffold in Oncology The quinoline ring system, a fusion of a benzene and pyridine ring, is designated...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Quinoline Scaffold in Oncology

The quinoline ring system, a fusion of a benzene and pyridine ring, is designated as a "privileged scaffold" in medicinal chemistry.[1] This is due to its prevalence in a wide array of pharmacologically active compounds and its ability to interact with diverse biological targets.[2] In oncology, quinoline derivatives are instrumental in the development of agents that modulate key pathways in cancer progression, including cell cycle arrest, apoptosis, angiogenesis inhibition, and disruption of cell migration.[3][4]

The introduction of a bromine atom onto the quinoline scaffold is a deliberate and strategic choice for several reasons:

  • Versatile Synthetic Handle: The carbon-bromine bond is a highly effective functional group for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[5][6] This allows for the precise and controlled introduction of diverse molecular fragments, enabling the systematic exploration of the chemical space around the quinoline core.

  • Modulation of Physicochemical Properties: The bromine atom, being lipophilic and electron-withdrawing, can significantly alter the compound's solubility, membrane permeability, and metabolic stability. This can lead to improved pharmacokinetic and pharmacodynamic profiles.

  • Enhanced Biological Activity: In many instances, the presence of a halogen atom directly contributes to the compound's binding affinity with its biological target, potentially through halogen bonding or by occupying a specific hydrophobic pocket in an enzyme's active site.

This guide provides a comprehensive overview of the synthesis, characterization, and in vitro evaluation of novel anticancer agents derived from brominated quinolines, focusing on practical, field-proven protocols.

Synthetic Strategy: From Bromoquinoline to Bioactive Candidate

The overall workflow involves the functionalization of a commercially available or synthesized bromoquinoline core, followed by purification, characterization, and biological screening.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Verification & Screening Start Bromoquinoline Starting Material Coupling Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki Coupling) Start->Coupling Add Boronic Acid, Pd Catalyst, Base Workup Aqueous Workup & Extraction Coupling->Workup Quench Reaction Purify Column Chromatography Workup->Purify Isolate Crude Product Product Purified Novel Quinoline Derivative Purify->Product Characterize Structural Characterization (NMR, MS) Product->Characterize Confirm Structure Screen In Vitro Anticancer Assay (e.g., MTT Assay) Characterize->Screen Submit for Testing Data Data Analysis (IC50 Determination) Screen->Data

Caption: High-level workflow for synthesis and evaluation.

Key Synthetic Transformation: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds. In this context, it is used to couple an aryl or heteroaryl boronic acid with the bromoquinoline.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) complex, such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ and a phosphine ligand, is used because it can undergo oxidative addition into the C-Br bond, initiating the catalytic cycle.

  • Base: A base, typically an aqueous solution of Na₂CO₃ or K₂CO₃, is essential. It activates the boronic acid by forming a more nucleophilic boronate species, which then participates in transmetalation with the palladium complex.

  • Solvent System: A two-phase solvent system, such as toluene/water or dioxane/water, is often employed. This ensures that both the organic-soluble catalyst and starting materials and the water-soluble inorganic base can interact effectively at the phase boundary. Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Detailed Experimental Protocols

Protocol 1: Synthesis of a Phenyl-Substituted Quinoline via Suzuki Coupling

This protocol describes a representative synthesis of 6-phenylquinoline from 6-bromoquinoline.

Materials:

  • 6-Bromoquinoline (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • Toluene (10 mL per mmol of 6-bromoquinoline)

  • Ethanol (2.5 mL per mmol)

  • Water (2.5 mL per mmol)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet.

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add 6-bromoquinoline and phenylboronic acid.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent catalyst oxidation.

  • Reagent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst, toluene, and ethanol.

  • Base Addition: Prepare a 2M aqueous solution of Na₂CO₃ and degas it by bubbling nitrogen through it for 15 minutes. Add this solution to the reaction flask via syringe.

  • Reaction: Heat the mixture to reflux (typically 90-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 6-phenylquinoline.

Protocol 2: Structural Characterization

It is imperative to confirm the structure and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the covalent structure. The disappearance of the C-Br signal in the ¹³C NMR and the appearance of new aromatic proton signals in the ¹H NMR are key indicators of a successful reaction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the new compound, providing definitive proof of its identity.

Protocol 3: In Vitro Anticancer Activity - MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[7]

Materials:

  • Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer).[8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Synthesized quinoline compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • 96-well microplates, multichannel pipette, incubator (37 °C, 5% CO₂), microplate reader.

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized quinoline compound in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

  • Dosing: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Data Presentation & Interpretation

The results of the in vitro screening should be summarized in a clear, tabular format.

Table 1: Hypothetical Anticancer Activity of Novel Quinoline Derivatives

Compound IDModification on Quinoline CoreIC₅₀ vs. A549 (µM)IC₅₀ vs. MCF-7 (µM)
BQ-Parent 6-Bromo (Starting Material)> 100> 100
NQ-01 6-Phenyl15.225.8
NQ-02 6-(4-Methoxyphenyl)8.512.1
NQ-03 6-(3-Nitrophenyl)22.435.0
Doxorubicin Positive Control0.81.2

Interpretation:

  • The parent bromoquinoline shows no significant activity, confirming that derivatization is necessary for cytotoxicity.

  • Compound NQ-02 , with an electron-donating methoxy group, shows the highest potency. This suggests that electron-rich aryl substituents at the 6-position may enhance anticancer activity.

  • The data provides a basis for a Structure-Activity Relationship (SAR) study, guiding the next round of synthesis for lead optimization.

Mechanistic Insights: Potential Signaling Pathways

Quinoline-based anticancer agents often exert their effects by inhibiting key cellular signaling pathways.[3][9] A significant number of these compounds function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cancer progression.[2]

G cluster_0 Cell Exterior cluster_1 Cell Interior GF Growth Factor EGFR EGFR GF->EGFR Binds & Activates RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Quinoline Novel Quinoline Derivative Quinoline->EGFR Inhibits Phosphorylation

Caption: Inhibition of the EGFR signaling pathway by a quinoline agent.

Many quinazoline and quinoline derivatives are known to target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2] By binding to the ATP-binding site of the kinase domain, they prevent autophosphorylation and subsequent activation of downstream pro-survival pathways like the RAS-RAF-MEK-ERK cascade, ultimately leading to a reduction in tumor growth and proliferation.[2][10]

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2025).
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ScienceDirect.
  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2025). Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D4OB02013H.
  • Quinoline-based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. (n.d.). PubMed.
  • Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. (2020). ACS Omega.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC - NIH.
  • Exploring Biological Research with 5-Bromoquinoline. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • The Significance of 5-Bromoquinoline in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • The Role of Bromo-OTBN in Pharma. (2024). PYG Lifesciences.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI.
  • 5-Bromoquinoline (CAS 4964-71-0): Synthesis, Properties, and Key Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.
  • The Diverse Biological Activities of Quinoline-Based Compounds: A Technical Guide. (n.d.). Benchchem.
  • Review on recent development of quinoline for anticancer activities. (n.d.).
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). PMC - PubMed Central.
  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005). PubMed.
  • Copper-Catalyzed Coupling of Pyridines and Quinolines with Alkynes: A One-Step, Asymmetric Route to Functionalized Heterocycles. (n.d.).
  • In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. (2022). ScholarWorks@UTEP.
  • Synthesis of functionalized pyridines and quinolines by palladium-catalyzed cross-coupling reactions. (2018). RosDok.

Sources

Application

Application Note: Optimized Sandmeyer Protocols for 3-Aminoquinoline Functionalization

Abstract This application note details the experimental protocols for the conversion of 3-aminoquinoline to 3-haloquinolines (specifically 3-bromoquinoline and 3-chloroquinoline) via the Sandmeyer reaction. While the San...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the experimental protocols for the conversion of 3-aminoquinoline to 3-haloquinolines (specifically 3-bromoquinoline and 3-chloroquinoline) via the Sandmeyer reaction. While the Sandmeyer reaction is a staple of aromatic chemistry, heterocyclic amines like 3-aminoquinoline present unique challenges regarding solubility, diazonium stability, and side-reactions (e.g., azo coupling). This guide provides two distinct workflows: a classic aqueous hydrohalic acid method suitable for scale-up, and a modern anhydrous alkyl nitrite method (Doyle-Kirshenbaum) for high-value, small-scale optimization.

Introduction & Mechanistic Rationale

The functionalization of the quinoline scaffold at the C3 position is critical in medicinal chemistry, as this motif appears in numerous antimalarial, antibacterial, and anticancer agents. Direct electrophilic halogenation of quinoline typically occurs at the C5 and C8 positions; therefore, the Sandmeyer reaction of 3-aminoquinoline remains the most regioselective strategy for accessing C3-substituted derivatives.

Mechanism

The reaction proceeds through a radical-nucleophilic aromatic substitution (


) pathway:
  • Diazotization: 3-Aminoquinoline is converted to the 3-quinolinediazonium salt. In acidic media, the quinoline nitrogen (N1) is also protonated, increasing solubility.

  • Single Electron Transfer (SET): The cuprous salt (e.g., CuBr) reduces the diazonium ion to an aryl radical, releasing

    
    .
    
  • Ligand Transfer: The aryl radical abstracts a halogen atom from the copper(II) species, regenerating the Cu(I) catalyst and forming the product.

Critical Process Parameters (CPP)

ParameterSpecificationRationale
Temperature (Diazotization) 0°C – 5°CThe 3-quinolinediazonium intermediate is thermally unstable. Higher temperatures risk dediazoniation to phenols or tars.
Acid Concentration > 3.0 EquivalentsSufficient acid is required to (1) generate HNO₂, (2) protonate the quinoline N1, and (3) prevent triazene formation.
Catalyst Stoichiometry 0.5 – 1.0 Equiv Cu(I)While catalytic amounts work, stoichiometric copper often ensures faster kinetics and cleaner profiles for heterocyclic substrates.
Quenching/Workup pH Adjustment > 9The product is a base. The aqueous phase must be basified to deprotonate the quinoline nitrogen and allow extraction into organic solvent.

Experimental Protocols

Protocol A: Classic Aqueous Sandmeyer (Synthesis of 3-Bromoquinoline)

Best for: Multi-gram scale-up, cost-efficiency.

Reagents:

  • 3-Aminoquinoline (1.0 equiv)

  • Sodium Nitrite (

    
    , 1.2 equiv)
    
  • Hydrobromic Acid (48% aq., HBr, 5.0 equiv)

  • Copper(I) Bromide (CuBr, 0.5 equiv)

  • Water (

    
    )
    

Step-by-Step Workflow:

  • Acidification: In a 3-neck round-bottom flask equipped with a thermometer and magnetic stir bar, suspend 3-aminoquinoline (14.4 g, 100 mmol) in 48% HBr (60 mL) and water (60 mL).

    • Note: The suspension may clear as the amine protonates.

  • Cooling: Cool the mixture to 0–5°C using an ice/salt bath.

  • Diazotization: Dropwise add a solution of

    
     (8.3 g, 120 mmol) in water (20 mL) over 30 minutes. Maintain internal temperature < 5°C.
    
    • Checkpoint: The solution should turn pale yellow/orange. Test with starch-iodide paper (instant blue/black indicates excess

      
      ).
      
  • Catalyst Preparation: Separately, dissolve CuBr (7.2 g, 50 mmol) in 48% HBr (20 mL).

  • Substitution: Add the cold diazonium solution slowly into the CuBr solution (which can be at room temperature or slightly warmed to 40°C to accelerate

    
     evolution).
    
    • Caution: Vigorous nitrogen evolution will occur. Ensure adequate headspace.

  • Completion: Stir at ambient temperature for 2 hours, then heat to 60°C for 30 minutes to ensure complete decomposition of diazo intermediates.

  • Workup:

    • Cool to room temperature.

    • Slowly basify with 50% NaOH or

      
       to pH 10. Exothermic!
      
    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Anhydrous Alkyl Nitrite Method (Synthesis of 3-Chloroquinoline)

Best for: High-throughput screening, avoiding harsh aqueous acids.

Reagents:

  • 3-Aminoquinoline (1.0 equiv)

  • tert-Butyl Nitrite (t-BuONO, 1.5 equiv)

  • Copper(II) Chloride (

    
    , 1.2 equiv)
    
  • Acetonitrile (MeCN, anhydrous)

Step-by-Step Workflow:

  • Preparation: In a flame-dried flask under Nitrogen (

    
    ), dissolve 
    
    
    
    (1.2 equiv) in anhydrous MeCN. Heat to 60°C.
  • Addition: Add tert-butyl nitrite (1.5 equiv) to the copper solution.

  • Reaction: Add 3-aminoquinoline (1.0 equiv) portion-wise or as a solution in MeCN over 10 minutes.

    • Mechanism:[1][2][3][4][5][6][] The amine reacts with t-BuONO to form the diazonium species in situ, which is immediately engaged by the copper salt.

  • Monitoring: Stir at 60°C for 1 hour. Monitor by LCMS for disappearance of amine (M+H = 145) and appearance of chloride (M+H = 164/166).

  • Workup: Quench with 1M HCl (to break copper complexes), then basify with

    
    . Extract with Ethyl Acetate.[8]
    

Visualization of Workflows

Reaction Pathway & Logic

The following diagram illustrates the decision matrix and chemical pathway for the Sandmeyer reaction of 3-aminoquinoline.

SandmeyerPathway Start 3-Aminoquinoline (Substrate) Decision Select Protocol Start->Decision Acid Aq. HBr / HCl (Protonation of N1) Decision->Acid Scale-up / Low Cost Org_Solv Anhydrous MeCN (Solvent) Decision->Org_Solv High Value / Lab Scale Diazo_Aq 3-Quinolinediazonium Salt (Aqueous, 0°C) Acid->Diazo_Aq NaNO2, 0°C Cu_Cat Cu(I) Halide Addition (Radical Transfer) Diazo_Aq->Cu_Cat Radical Aryl Radical Intermediate (N2 Release) Cu_Cat->Radical -N2 InSitu In-situ Diazotization (t-BuONO + CuX2) Org_Solv->InSitu InSitu->Radical Direct Conversion Product 3-Haloquinoline (Product) Radical->Product Ligand Transfer

Caption: Logical flow for selecting between Aqueous (Protocol A) and Anhydrous (Protocol B) Sandmeyer routes.

Troubleshooting & Validation

ObservationRoot CauseCorrective Action
Low Yield / Tar Formation Decomposition of diazonium salt.Ensure temperature is strictly < 5°C during diazotization. Add urea to quench excess nitrous acid before adding copper.
Recovery of Starting Material Incomplete diazotization.Check nitrite quality. Increase acid concentration to ensure amine is fully dissolved/protonated.
Product in Aqueous Phase Incorrect pH during workup.3-Haloquinolines are basic. Ensure the aqueous layer is pH > 9 before extraction.
Violent Foaming Too rapid addition of diazonium to copper.Add diazonium solution dropwise via addition funnel. Use a larger reaction vessel.
Validation Endpoints
  • 1H NMR (CDCl3): Shift of the C2-H proton. In 3-aminoquinoline, C2-H is ~8.5 ppm. In 3-bromoquinoline, it shifts downfield to ~8.9 ppm due to the inductive effect of the halogen.

  • LC-MS: Confirm mass shift.

    • 3-Aminoquinoline: 145.06 Da.

    • 3-Bromoquinoline: 207.97 / 209.97 Da (1:1 pattern).

References

  • Sandmeyer Reaction Overview & Mechanism Master Organic Chemistry. "Reactions of Diazonium Salts: Sandmeyer and Related Reactions." [Link]

  • General Protocol for Heterocyclic Amines Organic Chemistry Portal. "Sandmeyer Reaction."[1][2][3][5][6][9] [Link]

  • Diazotization of Heteroaromatic Amines Chemistry LibreTexts. "14.4: Diazotization of Amines." [Link]

Sources

Method

Application Notes &amp; Protocols: 3-Bromo-2-methoxyquinoline as a Strategic Building Block for the Synthesis of Complex Heterocyclic Compounds

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] The strategic functionalization of the quinoline r...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] The strategic functionalization of the quinoline ring is paramount for modulating pharmacological profiles and exploring new chemical space.[3] Within the extensive library of quinoline-based synthons, 3-bromo-2-methoxyquinoline emerges as a particularly versatile and powerful building block. Its unique substitution pattern, featuring a reactive bromine atom at the C3-position and a methoxy group at the C2-position, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of 3-bromo-2-methoxyquinoline's applications, focusing on its utility in palladium-catalyzed cross-coupling reactions and nucleophilic substitutions for the construction of complex heterocyclic systems. Detailed, field-proven protocols are provided to enable researchers, scientists, and drug development professionals to effectively leverage this key intermediate in their synthetic endeavors.

Introduction: The Strategic Advantage of 3-Bromo-2-methoxyquinoline

The utility of 3-bromo-2-methoxyquinoline lies in the orthogonal reactivity of its two key functional groups. The carbon-bromine bond at the C3-position is an ideal handle for introducing molecular complexity through a variety of well-established palladium-catalyzed cross-coupling reactions.[3] This allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds. Concurrently, the 2-methoxy group can either be retained in the final molecule or serve as a latent site for nucleophilic substitution, further expanding the synthetic possibilities. This dual functionality makes 3-bromo-2-methoxyquinoline a highly valuable precursor for creating libraries of substituted quinolines and for the total synthesis of complex natural products and drug candidates.[4][5]

The synthesis of the parent 3-bromo-2-methoxyquinoline can be achieved through several established routes, often starting from readily available anilines or quinolinones. A common strategy involves the conversion of a 2-chloro-3-bromoquinoline intermediate with sodium methoxide, providing a straightforward and scalable synthesis.[6]

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

The C3-bromine atom of 3-bromo-2-methoxyquinoline is primed for participation in a suite of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis due to their broad substrate scope, high functional group tolerance, and predictable reactivity.

Suzuki-Miyaura Coupling: Forging C-C Single Bonds

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for the formation of biaryl and vinyl-aryl structures.[7][8] The reaction proceeds through a well-understood catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[8][9] The use of 3-bromo-2-methoxyquinoline in Suzuki couplings allows for the direct attachment of a wide array of aryl, heteroaryl, and vinyl substituents at the C3-position.

Suzuki_Coupling_Workflow Start 3-Bromo-2-methoxyquinoline + Arylboronic Acid Reaction Reaction Mixture Heat (e.g., 80-100 °C) Start->Reaction Reagents Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) Solvent (e.g., Toluene/H2O) Reagents->Reaction Workup Aqueous Workup Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 3-Aryl-2-methoxyquinoline Product Purification->Product

Caption: Workflow for Suzuki-Miyaura Coupling.

Detailed Protocol: Synthesis of 3-(4-methylphenyl)-2-methoxyquinoline

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-2-methoxyquinoline (1.0 mmol, 238 mg), 4-methylphenylboronic acid (1.2 mmol, 163 mg), and sodium carbonate (2.5 mmol, 265 mg).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).

  • Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add a degassed mixture of toluene (10 mL) and water (2.5 mL).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-aryl-2-methoxyquinoline.

Table 1: Representative Suzuki-Miyaura Couplings with 3-Bromo-2-methoxyquinoline

Boronic Acid PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/H₂O9085-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)K₂CO₃Dioxane/H₂O10088-96
3-Thienylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O10080-90
Vinylboronic acid pinacol esterPd(PPh₃)₄ (3)Na₂CO₃DME/H₂O8575-85
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between sp- and sp²-hybridized carbon atoms, specifically coupling terminal alkynes with aryl or vinyl halides.[10][11] This reaction, co-catalyzed by palladium and copper, provides a direct route to 3-alkynyl-2-methoxyquinolines, which are valuable intermediates for further cyclization reactions or as final products themselves.[12][13]

Sonogashira_Coupling_Workflow Start 3-Bromo-2-methoxyquinoline + Terminal Alkyne Reaction Reaction Mixture Room Temp to 50 °C Start->Reaction Reagents Pd Catalyst (e.g., Pd(PPh3)2Cl2) Cu Catalyst (e.g., CuI) Base (e.g., Et3N) Solvent (e.g., THF) Reagents->Reaction Workup Filtration Solvent Removal Reaction->Workup Purification Column Chromatography Workup->Purification Product 3-Alkynyl-2-methoxyquinoline Product Purification->Product

Caption: Workflow for Sonogashira Coupling.

Detailed Protocol: Synthesis of 2-Methoxy-3-(phenylethynyl)quinoline

  • Reaction Setup: In a Schlenk tube under an argon atmosphere, dissolve 3-bromo-2-methoxyquinoline (1.0 mmol, 238 mg) in anhydrous, degassed triethylamine (10 mL).

  • Reagent Addition: Add phenylacetylene (1.2 mmol, 122 mg, 132 µL).

  • Catalyst Addition: To the stirred solution, add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg) and copper(I) iodide (0.04 mmol, 7.6 mg).

  • Reaction: Stir the reaction mixture at room temperature for 12 hours or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Remove the triethylamine under reduced pressure. Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous ammonium chloride solution (2x10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 3-alkynyl-2-methoxyquinoline.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

While the C3-bromo position is the primary site for electrophilic coupling, the C2-methoxy group can undergo nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the quinoline nitrogen atom activates the C2 and C4 positions towards nucleophilic attack.[14] Although a methoxy group is a less reactive leaving group than a halogen, substitution can be achieved with potent nucleophiles, often under thermal conditions.[15] This provides a pathway to 2-aminoquinolines, 2-thioquinolines, and other derivatives.

Conceptual Protocol: Synthesis of 2-Anilino-3-bromoquinoline

  • Reaction Setup: In a sealed tube, combine 3-bromo-2-methoxyquinoline (1.0 mmol, 238 mg) and aniline (3.0 mmol, 279 mg).

  • Conditions: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or conduct the reaction neat.

  • Reaction: Heat the mixture to 150-180 °C for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, dissolve the reaction mixture in ethyl acetate and wash with aqueous sodium bicarbonate to remove the acid catalyst.

  • Purification: Dry, concentrate, and purify the residue by column chromatography to isolate the 2-aminoquinoline product.

This transformation allows for the late-stage diversification of the quinoline core, introducing functionalities that are often crucial for biological activity.

Strategic Synthesis of Fused Heterocycles

The products derived from 3-bromo-2-methoxyquinoline are themselves valuable intermediates for constructing more complex, fused heterocyclic systems. For example, a 3-alkynyl-2-methoxyquinoline synthesized via a Sonogashira coupling can undergo an intramolecular cyclization to form a furo[2,3-b]quinoline scaffold, a motif present in several natural products.

Multi_Step_Synthesis Start 3-Bromo-2-methoxyquinoline Step1 Sonogashira Coupling (e.g., with TMS-acetylene) Start->Step1 Intermediate1 3-(Trimethylsilylethynyl)- 2-methoxyquinoline Step1->Intermediate1 Step2 Deprotection (e.g., K2CO3, MeOH) Intermediate1->Step2 Intermediate2 3-Ethynyl-2-methoxyquinoline Step2->Intermediate2 Step3 Intramolecular Cyclization (e.g., Acid or I2) Intermediate2->Step3 Product Fused Heterocycle (e.g., Furo[2,3-b]quinoline) Step3->Product

Caption: Multi-step synthesis to fused heterocycles.

Safety and Handling

3-Bromo-2-methoxyquinoline should be handled with appropriate safety precautions in a well-ventilated fume hood.[16]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[16][17]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.[17]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[16]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.[16][17]

Conclusion

3-Bromo-2-methoxyquinoline stands out as a high-value, versatile building block for the synthesis of complex heterocyclic compounds. Its capacity to undergo a wide range of palladium-catalyzed cross-coupling reactions at the C3-position, coupled with the potential for nucleophilic substitution at the C2-position, provides chemists with a powerful and flexible tool. The protocols and strategies outlined in this guide demonstrate the causality behind experimental choices and offer a reliable framework for researchers to design and execute synthetic routes towards novel pharmaceuticals, agrochemicals, and functional materials. The continued exploration of this synthon's reactivity will undoubtedly lead to the discovery of new and innovative molecular architectures.

References

  • Nowak, I., et al. (2017). SYNTHESIS OF 3-BROMOQUINOLINE-2(1H)-THIONES AND 2-(ALKYLSULFANYL) - Semantic Scholar. HETEROCYCLES, 95(1), 207. [Link]

  • CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents. (n.d.).
  • Full article: Synthesis crystal structure, and DFT study of 3-benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline compounds - Taylor & Francis. (2022). Taylor & Francis Online. [Link]

  • Recent Progress in the Synthesis of Quinolines - PubMed. (n.d.). PubMed. [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]

  • 3-Benzyl-6-bromo-2-methoxyquinoline - A Versatile Intermediate Compound. (n.d.). Papaws. [Link]

  • Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent - NIH. (n.d.). National Institutes of Health. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Pharmaguideline. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Sonogashira cross-coupling reaction and synthesis of SQLs. The direct alkylation of the 2-bromoquinoline produced analogs of styrylquinolines1a-b[12]. - ResearchGate. (n.d.). ResearchGate. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC. (2020). National Institutes of Health. [Link]

  • Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides - Macmillan Group - Princeton University. (2018). Princeton University. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. (n.d.). Rose-Hulman Institute of Technology. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. (n.d.). MDPI. [Link]

  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... - ResearchGate. (n.d.). ResearchGate. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). IIP Series. [Link]

  • MSDS - Bedaquiline Impurity 5 - KM Pharma Solution Private Limited. (n.d.). KM Pharma Solution Private Limited. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines - ResearchGate. (n.d.). ResearchGate. [Link]

  • Nucleophilic Substitution Reactions - Introduction - Master Organic Chemistry. (2012). Master Organic Chemistry. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - ResearchGate. (2020). ResearchGate. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

  • Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. (2017). ResearchGate. [Link]

  • Nucleophilic Substitution Reactions (2) - YouTube. (2012). YouTube. [Link]

  • Cross-Coupling as a Key Step in the Synthesis and Structure Revision of the Natural Products Selagibenzophenones A and B - MDPI. (2021). MDPI. [Link]

  • The Suzuki Reaction - Chem 115 Myers. (n.d.). Harvard University. [Link]

  • Nucleophilic substitution reactions (video) - Khan Academy. (n.d.). Khan Academy. [Link]

Sources

Application

Application Notes and Protocols for the Development of Anti-Tuberculosis Drugs

For: Researchers, scientists, and drug development professionals Introduction: The Imperative for Novel Anti-Tuberculosis Therapeutics Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis (Mtb), remains...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Imperative for Novel Anti-Tuberculosis Therapeutics

Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis (Mtb), remains a formidable global health threat. Despite being a preventable and curable disease, TB is a leading cause of death from a single infectious agent. The challenge of combating TB is exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb, rendering existing first- and second-line drugs ineffective. The lengthy and often toxic treatment regimens for drug-susceptible TB also contribute to patient non-compliance, further fueling the development of resistance. This landscape underscores the urgent and persistent need for the discovery and development of new anti-tuberculosis drugs with novel mechanisms of action, improved efficacy, and shorter treatment durations.[1][2][3][4][5][6]

This comprehensive guide provides an in-depth overview of the modern anti-tuberculosis drug discovery and development pipeline. It is designed to equip researchers with the foundational knowledge and detailed protocols necessary to navigate the complexities of this critical area of research, from initial hit identification to preclinical and clinical evaluation.

The Anti-Tuberculosis Drug Discovery Pipeline: A Strategic Overview

The journey of an anti-tuberculosis drug from a concept to a clinical candidate is a multi-stage, intricate process. It begins with the identification of "hits"—compounds that exhibit activity against Mtb—and progresses through lead optimization, preclinical studies, and ultimately, rigorous clinical trials.[7] The following diagram illustrates a typical workflow, highlighting the key phases and decision-making points.

DrugDiscoveryPipeline cluster_0 Part I: Hit Identification cluster_1 Part II: Lead Optimization & Preclinical cluster_2 Part III: Clinical Development Target ID & Validation Target ID & Validation HTS High-Throughput Screening (Phenotypic & Target-Based) Target ID & Validation->HTS Rational Design Rational Drug Design (SBDD, FBDD) Target ID & Validation->Rational Design Hit-to-Lead Hit-to-Lead (SAR) HTS->Hit-to-Lead Rational Design->Hit-to-Lead Repurposing Drug Repurposing Repurposing->Hit-to-Lead Lead Optimization Lead Optimization (ADMET) Hit-to-Lead->Lead Optimization InVivo In Vivo Efficacy Models (e.g., Mouse) Lead Optimization->InVivo Phase I Phase I (Safety) InVivo->Phase I Phase II Phase II (Efficacy & Dosing) Phase I->Phase II Phase III Phase III (Large-scale Efficacy) Phase II->Phase III Market Market Approval Phase III->Market

Caption: A schematic of the anti-tuberculosis drug discovery and development pipeline.

Part I: Hit Identification Strategies

The initial phase of drug discovery is focused on identifying compounds that demonstrate a desired biological activity. For TB, this primarily involves finding molecules that can inhibit the growth of Mtb. Several complementary strategies are employed to cast a wide net for potential starting points.

High-Throughput Screening (HTS)

HTS is a cornerstone of modern drug discovery, enabling the rapid screening of vast libraries of chemical compounds for activity against a specific biological target.[8][9]

Rationale for Whole-Cell Phenotypic Screening: In the context of TB, whole-cell phenotypic screening is often the preferred initial approach. This method involves testing compounds directly against live M. tuberculosis bacteria to see if they inhibit growth. The primary advantage of this strategy is its unbiased nature; it does not require prior knowledge of a specific drug target. This is particularly crucial for Mtb, as its complex, waxy cell wall presents a significant permeability barrier to many compounds.[3] A phenotypic screen inherently selects for compounds that can penetrate the bacterium and exert a bactericidal or bacteriostatic effect, regardless of the mechanism of action. This approach has yielded the majority of anti-TB drug candidates that have entered clinical trials.[10][11]

Protocol: Microplate Alamar Blue Assay (MABA) for M. tuberculosis

The MABA is a widely used, robust, and cost-effective colorimetric assay for determining the minimum inhibitory concentration (MIC) of compounds against Mtb.[12][13][14][15][16] The assay relies on the ability of metabolically active Mtb cells to reduce the blue, non-fluorescent indicator dye, resazurin (Alamar Blue), to the pink, fluorescent resorufin. Inhibition of growth is therefore indicated by the absence of a color change.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • Alamar Blue reagent

  • Positive control drug (e.g., Isoniazid, Rifampicin)

  • Negative control (media and DMSO)

Step-by-Step Methodology:

  • Bacterial Culture Preparation:

    • Grow M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.8).

    • Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute 1:50 in fresh broth to achieve the final inoculum.

  • Compound Plating:

    • Prepare serial dilutions of the test compounds in a separate 96-well plate. Typically, a 2-fold dilution series is prepared, starting from a high concentration (e.g., 100 µM).

    • Transfer 100 µL of the bacterial inoculum to each well of the assay plate.

    • Add 1 µL of the diluted compounds to the corresponding wells. Ensure the final DMSO concentration does not exceed 1%, as higher concentrations can be toxic to the bacteria.

    • Include wells for positive controls (bacteria with a known anti-TB drug) and negative controls (bacteria with DMSO only).

  • Incubation:

    • Seal the plates and incubate at 37°C for 5-7 days. The slow growth rate of Mtb necessitates this extended incubation period.

  • Assay Readout:

    • After incubation, add 20 µL of Alamar Blue reagent to each well.

    • Re-incubate the plates at 37°C for 16-24 hours.

    • Visually inspect the plates for a color change from blue to pink. The MIC is defined as the lowest concentration of the compound that prevents this color change.

    • For quantitative results, read the fluorescence (excitation 560 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

Data Analysis and Hit Confirmation: A "hit" is typically defined as a compound that inhibits Mtb growth by a certain threshold (e.g., ≥90%) at a specific screening concentration (e.g., 10 µM).[17] All initial hits must be re-tested to confirm their activity and to determine their potency (IC50 or MIC). It is also crucial to perform cytotoxicity assays using a mammalian cell line (e.g., Vero or HepG2) to assess the selectivity of the compound. A desirable hit will show high potency against Mtb and low toxicity to mammalian cells.

Target-Based Screening: As a complementary approach, target-based screening can be employed when a specific Mtb enzyme or protein has been validated as essential for bacterial survival.[18][19][20][21] This involves developing a biochemical or biophysical assay to screen for compounds that directly inhibit the function of the purified target protein. While this approach can be more direct, a major challenge is ensuring that identified inhibitors have whole-cell activity, as they may not be able to penetrate the Mtb cell wall or may be removed by efflux pumps.[3][22]

Rational Drug Design

Rational drug design leverages knowledge of a biological target's three-dimensional structure to design or identify molecules that can bind to it with high affinity and selectivity.[10][11][23][24]

Structure-Based Drug Design (SBDD): SBDD is a powerful technique that relies on the 3D structural information of a target protein, typically obtained through X-ray crystallography, NMR spectroscopy, or cryo-electron microscopy.[10][11] Once the structure is known, computational methods like molecular docking can be used to screen virtual libraries of compounds to predict which ones are likely to bind to a specific site on the target, such as the active site of an enzyme.[23] This approach can significantly reduce the number of compounds that need to be synthesized and tested, accelerating the discovery process. A notable example of a validated target for SBDD in Mtb is DNA gyrase, an essential enzyme for DNA replication.[11][22]

SBDD_Workflow Target_Selection Target Selection (e.g., DNA Gyrase) Structure_Determination 3D Structure Determination (X-ray, NMR) Target_Selection->Structure_Determination Virtual_Screening Virtual Screening (Docking) Structure_Determination->Virtual_Screening Hit_Identification Hit Identification & Experimental Validation Virtual_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR by design) Hit_Identification->Lead_Optimization Clinical_Phases Phase_I Phase I ~20-100 Healthy Volunteers Focus: Safety, Dosage, PK Phase_II Phase II ~100-500 Patients Focus: Efficacy, Side Effects Phase_I->Phase_II Phase_III Phase III ~1000-5000 Patients Focus: Confirm Efficacy, Monitor Adverse Reactions Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Caption: The sequential phases of clinical trials for drug development.

  • Phase I: The primary goal of Phase I trials is to evaluate the safety, tolerability, and pharmacokinetic profile of the new drug in a small group of healthy volunteers. [25]* Phase II: These trials are conducted in a larger group of TB patients to assess the drug's efficacy and to determine the optimal dose. [26]Early bactericidal activity (EBA) studies are often conducted in this phase to measure the drug's ability to kill Mtb in patients over the first few weeks of treatment.

  • Phase III: Phase III trials are large-scale, multicenter studies involving hundreds to thousands of patients. [27]They are designed to confirm the efficacy of the new drug or drug regimen, monitor for side effects, and compare it to the current standard of care. [27]Successful completion of Phase III trials is required for regulatory approval.

The Current Anti-TB Drug Pipeline: The global pipeline for new anti-TB drugs is more robust than it has been in decades, with several new chemical entities and repurposed drugs in various stages of clinical development. [28][29][30]As of late 2023, there were 28 drugs for the treatment of TB in Phase I, II, or III trials, including 18 new chemical entities and several repurposed drugs. [28]This progress offers significant hope for the development of shorter, safer, and more effective treatment regimens for all forms of TB. [7][30]

Conclusion: Challenges and Future Perspectives

The development of new anti-tuberculosis drugs is a complex and challenging endeavor, fraught with scientific, logistical, and economic hurdles. [3][4][6]The unique biology of M. tuberculosis, with its slow growth and resilient cell wall, makes it a particularly difficult pathogen to target. [3]Moreover, any new drug must be effective as part of a combination therapy to prevent the emergence of resistance. [31] Despite these challenges, significant progress has been made. The integration of modern technologies such as HTS, SBDD, and genomics has revitalized the discovery pipeline. The recent approval of new drugs like bedaquiline and delamanid has provided new options for treating drug-resistant TB and has validated novel Mtb targets. [7][26] Looking ahead, the future of anti-TB drug development will likely involve a multi-pronged approach, including:

  • Host-Directed Therapies: Modulating the host immune response to help clear the infection.

  • Targeting Latent TB: Developing drugs that can eradicate dormant Mtb, which is crucial for preventing disease reactivation.

  • Novel Drug Combinations: Designing and testing new regimens that can shorten treatment duration and are effective against both drug-susceptible and drug-resistant TB. [32] Continued investment in basic research, international collaboration, and innovative clinical trial designs will be essential to achieve the ultimate goal of a world free of tuberculosis.

References

  • High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv. (n.d.). National Institutes of Health.
  • Application Note: High-Throughput Screening of Antituberculosis Agent-10. (n.d.). Benchchem.
  • Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. (n.d.). PubMed.
  • Structure-Based Drug Design for Tuberculosis: Challenges Still Ahead. (2020). ResearchGate.
  • High-throughput screening of small molecules targeting Mycobacterium tuberculosis in human iPSC macrophages. (2025). Antimicrobial Agents and Chemotherapy - ASM Journals.
  • Fragment-Based Drug Discovery against Mycobacteria. (2022). Encyclopedia MDPI.
  • Linking High-Throughput Screens to Identify MoAs and Novel Inhibitors of Mycobacterium tuberculosis Dihydrofolate Reductase. (n.d.). ResearchGate.
  • Structure-Based Drug Design for Tuberculosis: Challenges Still Ahead. (2020). MDPI.
  • Fragment-Based Development of Small Molecule Inhibitors Targeting Mycobacterium tuberculosis Cholesterol Metabolism. (n.d.). ACS Publications.
  • Implications of Fragment-Based Drug Discovery in Tuberculosis and HIV. (2022). MDPI.
  • A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging. (n.d.). Publicación.
  • A high-throughput target-based screening approach for the identification and assessment of Mycobacterium tuberculosis mycothione reductase inhibitors. (2024). bioRxiv.
  • Pipeline. (n.d.). Working Group for New TB Drugs.
  • The Tuberculosis Drug Discovery and Development Pipeline and Emerging Drug Targets. (n.d.). PMC - PubMed Central.
  • Potential Repurposed Drug Candidates for Tuberculosis Treatment: Progress and Update of Drugs Identified in Over a Decade. (n.d.). PubMed Central.
  • Drug Discovery for Mycobacterium tuberculosis Using Structure-Based Computer-Aided Drug Design Approach. (n.d.). PMC - NIH.
  • Identification and validation of novel drug targets in Mycobacterium tuberculosis. (n.d.). PubMed.
  • Predicting tuberculosis drug efficacy in preclinical and clinical models from in vitro data. (2025). NIH.
  • Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Isoniazid, Rifampicin, Ethambutol, Streptomycin, Ciprofloxacin, and Capreomycin Drug Susceptibility Testing of Mycobacterium tuberculosis. (n.d.). ASM Journals.
  • Potential Repurposed Drug Candidates for Tuberculosis Treatment: Progress and Update of Drugs Identified in Over a Decade. (2023). ACS Omega - ACS Publications.
  • Tuberculosis Drug Discovery: Challenges and New Horizons. (n.d.). Journal of Medicinal Chemistry - ACS Publications.
  • An in vivo platform for rapid high-throughput antitubercular drug discovery. (n.d.). PMC.
  • Analysis of TB R&D pipeline. (n.d.). World Health Organization (WHO).
  • Fragment-based development of small molecule inhibitors targeting Mycobacterium tuberculosis cholesterol metabolism. (2024). PubMed.
  • Towards comprehensive clinical trials for new tuberculosis drug regimens: policy recommendations from a stakeholder analysis. (2024). NIH.
  • Target Identification in Anti-Tuberculosis Drug Discovery. (2023). MDPI.
  • Novel targets for tuberculosis drug discovery. (n.d.). TB Alliance.
  • Insights into anti-tuberculosis drug design on the scaffold of nitroimidazole derivatives using structure-based computer-aided approaches. (n.d.). RSC Publishing.
  • Tuberculosis Drug Discovery: Navigating Resistance and Developing New Therapies. (2024). Technology Networks.
  • Microplate-based alamar blue assay (MABA). (n.d.). Bio-protocol.
  • a new in vivo model to test anti-tuberculosis drugs using fluorescence imaging. (2012). Journal of Antimicrobial Chemotherapy - Oxford Academic.
  • Repurposed Cancer Drugs May Improve Tuberculosis Treatment. (2024). Harvard Medical School.
  • Pipeline Report » 2023. (n.d.). Treatment Action Group.
  • Application of the Alamar blue assay to determine the susceptibility to anti-tuberculosis pharmaceuticals. (n.d.). International Scholars Journals.
  • Repurposing Immunomodulatory Drugs to Combat Tuberculosis. (n.d.). Frontiers.
  • Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery. (n.d.). ASM Journals.
  • Understanding the key challenges in tuberculosis drug discovery: what does the future hold?. (n.d.). Taylor & Francis.
  • State-of-the-art strategies to prioritize Mycobacterium tuberculosis drug targets for drug discovery using a subtractive genomics approach. (2023). Frontiers.
  • Drug Discovery for Mycobacterium tuberculosis Using Structure-Based Computer-Aided Drug Design Approach. (2021). PubMed.
  • Tuberculosis Clinical Trials. (n.d.). School of Medicine - University of St Andrews.
  • Using a Fragment-based approach to identify new hits to drugs against Mycobacterium tuberculosis Pantothenate Kinase. (n.d.). Proceedings.Science.
  • endTB clinical trials. (n.d.). endTB.
  • A New Era in Tuberculosis Prevention and Treatment: Breakthroughs in Drug Development and Future Prospects. (2025). PMC.
  • Repurposed Drugs and Plant-Derived Natural Products as Potential Host-Directed Therapeutic Candidates for Tuberculosis. (n.d.). MDPI.
  • Approaches to target identification and validation for tuberculosis drug discovery: A University of Cape Town perspective. (n.d.). SciELO South Africa.
  • Microplate Alamar Blue assay for detecting anti-tubercular action of Albizia amara leaves. (2023). International Journal of Ayurveda and Alternative Medicine.
  • Tuberculosis Drug Discovery: Challenges and New Horizons. (2022). PubMed.
  • University identifies pre-clinical candidate in battle against tuberculosis. (2026). University of Dundee.
  • Tuberculosis Trials Consortium Launches New TB Clinical Trial. (2024). CDC.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Bromination of Methoxyquinolines

Welcome to the technical support guide for navigating the complexities of methoxyquinoline bromination. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize bromin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the complexities of methoxyquinoline bromination. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize brominated quinolines as key intermediates. The inherent reactivity of the methoxy-activated quinoline scaffold, while advantageous, often leads to a variety of side reactions. This guide provides in-depth, experience-based answers to common challenges, helping you optimize your reaction outcomes, minimize side-product formation, and troubleshoot effectively.

Quick Navigation

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the electrophilic bromination of methoxy-substituted quinolines. Each answer explains the underlying chemical principles and provides actionable solutions.

FAQ 1: My reaction is producing multiple isomers. How can I control regioselectivity?

Answer:

Controlling regioselectivity is a central challenge in quinoline chemistry. The outcome of the electrophilic aromatic substitution is a delicate balance between the directing effects of the substituents and the inherent reactivity of the heterocyclic system.

  • Understanding the Directing Effects:

    • The Methoxy Group (-OCH₃): As a strong electron-donating group, the methoxy substituent is a powerful ortho, para-director. It activates the benzene ring of the quinoline scaffold, making it the primary site for electrophilic attack.

    • The Quinoline Nitrogen: The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates this ring towards electrophilic attack.[1] Therefore, direct bromination on the pyridine ring is rare unless it contains other strong activating groups.[1]

  • Causality of Poor Selectivity: The formation of multiple isomers typically arises from a combination of factors:

    • Strong Activating Group: The methoxy group activates both ortho and para positions. If both are available, a mixture can result.

    • Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for substitution at the less favored position, leading to a decrease in selectivity.[2]

    • Steric Hindrance: Bulky substituents near a potential reaction site can hinder the approach of the electrophile, favoring substitution at a less sterically crowded position.

  • Strategic Solutions for Regiocontrol:

    • Leverage Inherent Bias: The substitution pattern is highly dependent on the position of the methoxy group. For instance, in 8-methoxyquinoline, the methoxy group strongly directs the bromination to the C-5 position, often yielding a single major product.[1][3] Analyze your specific substrate to predict the most electronically favored position.

    • Lower the Reaction Temperature: Performing the reaction at 0 °C or even lower temperatures (e.g., -78 °C) can significantly enhance selectivity by favoring the pathway with the lowest activation energy.

    • Choice of Solvent: The solvent can influence the reactivity of the brominating agent. Less polar solvents like CH₂Cl₂ or CCl₄ are common. Using acetic acid can sometimes alter selectivity but may also promote side reactions.[4]

    • Choice of Brominating Agent: Milder reagents like N-Bromosuccinimide (NBS) may offer better selectivity compared to the more aggressive molecular bromine (Br₂), which is often used with a Lewis acid.

FAQ 2: How do I prevent the formation of di- and tri-brominated products?

Answer:

Polybromination is a classic example of a product being more reactive than the starting material. The first bromine atom added to the ring is only weakly deactivating, and the powerful activating effect of the methoxy group can easily drive further substitutions.

  • The Root Cause: The methoxy-activated ring is highly nucleophilic. After the first electrophilic substitution, the ring remains sufficiently activated to react again with the brominating agent present in the reaction mixture. This is especially true if the reaction is run for too long, at high temperatures, or with an excess of the brominating agent.

  • Proven Mitigation Strategies:

    • Strict Stoichiometric Control: This is the most critical factor. Use a slight sub-stoichiometric amount (e.g., 0.95 equivalents) or a precise 1.0 equivalent of the brominating agent. This ensures there is no excess reagent available to react further once the monosubstituted product is formed.

    • Slow Addition & Low Temperature: Add the brominating agent (either neat or as a solution) dropwise to the substrate solution at a low temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the electrophile, favoring the more reactive starting material over the less reactive mono-bromo product.

    • Reaction Monitoring: Carefully monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the subsequent formation of polybrominated species.

    • Use a Milder Reagent: N-Bromosuccinimide (NBS) is generally less aggressive than Br₂ and is often the reagent of choice for controlled monobromination.[5]

FAQ 3: I'm observing demethylation of my methoxy group. What causes this and how can I stop it?

Answer:

The cleavage of the methyl ether to form a hydroxyquinoline is a significant and often unexpected side reaction. This occurs when the reaction conditions are harsh enough to facilitate ether cleavage.

  • The Underlying Mechanism: The primary culprit is the generation of hydrogen bromide (HBr) as a byproduct when using molecular bromine (Br₂). HBr is a strong acid that can protonate the ether oxygen, making the methyl group susceptible to nucleophilic attack by the bromide ion (Sₙ2 reaction), thus cleaving the methyl group. In some cases, the brominating agent itself, particularly in the presence of trace moisture or acid, can promote this reaction. A documented example is the bromination of 3,6,8-trimethoxyquinoline, which unexpectedly yielded 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline, demonstrating simultaneous bromination and demethylation.[6]

  • Preventative Measures:

    • Avoid HBr Generation: The most effective solution is to use a brominating agent that does not produce HBr. N-Bromosuccinimide (NBS) is the ideal choice here, as its byproduct is succinimide, which is non-acidic.

    • Include an Acid Scavenger: If you must use Br₂, include a non-nucleophilic base in the reaction mixture to neutralize the HBr as it forms. Mild bases like sodium bicarbonate (NaHCO₃) or pyridine can be effective.

    • Anhydrous Conditions: Ensure your solvent and glassware are thoroughly dry. Trace water can react with the brominating agent to form HBr, initiating the demethylation cascade.

FAQ 4: Why is my methoxytetrahydroquinoline being aromatized during bromination?

Answer:

This is a common issue when working with partially saturated heterocyclic systems like tetrahydroquinolines. The side reaction is an oxidation (specifically, a dehydrogenation) that converts the tetrahydroquinoline ring into the fully aromatic quinoline.

  • The Dual Role of the Reagent: Certain brominating agents, most notably N-Bromosuccinimide (NBS) , can function as both an electrophilic brominating agent and an oxidant.[7] The mechanism for dehydrogenation often proceeds through a radical pathway and can compete with the desired electrophilic aromatic substitution.[7] This dual reactivity has been exploited to perform oxidative bromination/dehydrogenation in a single pot.[7]

  • Strategies to Favor Bromination over Oxidation:

    • Reagent Selection: If aromatization is undesirable, avoid NBS. Molecular bromine (Br₂) in a non-polar solvent is less likely to cause oxidation, although other side reactions (see above) must still be controlled.

    • Control Reaction Conditions: Radical reactions are often initiated by light or radical initiators (like AIBN or benzoyl peroxide). Conducting the reaction in the dark and ensuring no radical initiators are present can suppress the dehydrogenation pathway.[8]

    • Temperature Control: Keep the reaction temperature low. Oxidation pathways often have a higher activation energy, and lower temperatures will favor the desired electrophilic bromination.

    • Protecting Groups: In some cases, N-substitution on the tetrahydroquinoline can influence the reaction outcome, sometimes favoring selective bromination.[9]

FAQ 5: What is the best brominating agent for my purpose: Br₂ vs. NBS?

Answer:

The choice between molecular bromine (Br₂) and N-Bromosuccinimide (NBS) is critical and depends entirely on your substrate and desired outcome. Neither is universally "better"; they are different tools for different jobs.

FeatureMolecular Bromine (Br₂) N-Bromosuccinimide (NBS)
Nature A strong, aggressive electrophile.[8]A milder, solid source of electrophilic bromine.[7]
Handling A volatile, corrosive, and highly toxic liquid. Requires careful handling in a fume hood.A crystalline solid, easier and safer to handle and weigh.
Byproducts HBr (Hydrogen Bromide).[3] Acidic byproduct can cause demethylation and salt formation.Succinimide . Non-acidic and generally less reactive.
Primary Use Case Effective for polybromination or when high reactivity is needed. Can be very regioselective under optimized conditions.[3]Excellent for controlled monobromination due to its milder nature.[5]
Common Side Reactions Polybromination, demethylation (due to HBr), quinolinium salt formation.Oxidation/Dehydrogenation of sensitive substrates like tetrahydroquinolines.[7]
Best For... Achieving high levels of bromination; reactions where acidic byproducts are tolerated or desired.Preventing demethylation; achieving selective monobromination; substrates sensitive to strong acids.

Visual Troubleshooting Workflow

This decision tree provides a logical pathway for selecting an appropriate set of starting conditions for your bromination experiment based on your specific goals and substrate.

Bromination_Workflow start Goal: Brominate Methoxyquinoline sub_type What is your substrate? start->sub_type thq_path Methoxytetrahydroquinoline sub_type->thq_path Tetrahydroquinoline q_path Methoxyquinoline (Aromatic) sub_type->q_path Quinoline thq_goal Is Aromatization Acceptable? thq_path->thq_goal q_goal Desired Product? q_path->q_goal avoid_ox AVOID OXIDATION - Use Br₂ in the dark - Low temperature - Avoid NBS thq_goal->avoid_ox No allow_ox OXIDATIVE BROMINATION - Use NBS (≥2 equiv.) - This will likely form the brominated aromatic quinoline thq_goal->allow_ox Yes mono_bromo Monobromination q_goal->mono_bromo Mono poly_bromo Polybromination q_goal->poly_bromo Poly demeth_check Is Demethylation a Concern? mono_bromo->demeth_check poly_cond CONDITIONS - Use Br₂ (>2 equiv.) - Monitor by TLC/LCMS poly_bromo->poly_cond no_demeth CONDITIONS (No Demethylation) - Use NBS (1 equiv.) - Anhydrous conditions - Low temperature (0 °C) demeth_check->no_demeth Yes allow_demeth CONDITIONS (Demethylation Tolerated) - Use Br₂ (1 equiv.) - Slow addition - Low temperature (0 °C) demeth_check->allow_demeth No

Sources

Optimization

Technical Support Center: Optimization of Suzuki Coupling for 3-Bromoquinolines

Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 3-bromoquinolines. This guide is designed for researchers, scientists, and professionals in drug development who are loo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 3-bromoquinolines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and success rate of their cross-coupling experiments with this specific, and often challenging, substrate. Here, we move beyond generic protocols to provide in-depth, field-proven insights into troubleshooting common issues and understanding the causality behind experimental choices.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section is formatted to rapidly diagnose and solve problems you may encounter during the Suzuki coupling of 3-bromoquinolines.

Issue/Observation Probable Cause(s) Recommended Solutions & Scientific Rationale
Low to No Product Formation 1. Catalyst Inactivity/Decomposition: The Pd(0) active species may not be forming or is degrading. Pd(II) precatalysts require in-situ reduction, which can be inefficient. Pd(0) sources like Pd₂(dba)₃ can also decompose to form inactive palladium black.[1] 2. Catalyst Poisoning: The lone pair on the quinoline nitrogen can coordinate to the palladium center, inhibiting substrate binding or subsequent steps in the catalytic cycle.[1]1. Catalyst Selection: Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or an air-stable precatalyst with a bulky, electron-rich ligand (e.g., a Buchwald-type palladacycle). These ligands promote the desired catalytic cycle and protect the palladium center.[2] 2. Ligand Choice: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands accelerate the rate-limiting oxidative addition and the final reductive elimination steps, outcompeting the inhibitory binding of the quinoline nitrogen.[2]
Significant Homocoupling of Boronic Acid 1. Presence of Oxygen: Dissolved oxygen can lead to the oxidative homocoupling of the boronic acid, catalyzed by palladium.[1] 2. Inefficient Transmetalation: If the transfer of the aryl group from boron to palladium is slow, the boronic acid has more opportunity to undergo side reactions.1. Rigorous Degassing: Ensure all solvents are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes. Maintain a positive inert atmosphere throughout the reaction setup and duration.[1] 2. Base & Water Optimization: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species. The presence of a small amount of water often facilitates this activation and the subsequent transmetalation.[1][3] Experiment with different bases (K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃ due to solubility and basicity) and ensure a controlled amount of water is present (e.g., using a solvent/water mixture like 10:1 dioxane/water).[1][4][5]
Protodeboronation (Loss of Boronic Acid to a Proton Source) 1. Presence of Protic Impurities: Water, while often beneficial in small amounts, can also be a proton source for this side reaction, especially under basic conditions.[1][6] 2. Substrate Instability: Heteroaryl boronic acids can be particularly prone to protodeboronation.[1]1. Use of Boronic Esters: Pinacol esters of boronic acids are generally more stable towards protodeboronation and can be used as an alternative.[7][8] 2. Careful Control of Water: While anhydrous conditions can be attempted, a carefully controlled amount of water often provides the best balance between promoting the desired reaction and minimizing protodeboronation.[3] 3. Reaction Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times, as these can exacerbate the decomposition of the boronic acid.
Formation of Debrominated Quinoline 1. Reductive Dehalogenation: This side reaction can occur, particularly if the oxidative addition is slow or if there are sources of hydride in the reaction mixture.1. Optimize Ligand: Use of bulky, electron-rich ligands that accelerate oxidative addition can minimize this pathway.[2] 2. Purity of Reagents: Ensure solvents and other reagents are free from impurities that could act as hydride donors.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is the choice of ligand so critical for the Suzuki coupling of 3-bromoquinoline?

A1: The quinoline moiety presents a specific challenge due to the Lewis basic nitrogen atom, which can act as a ligand for the palladium catalyst. This coordination can lead to the formation of stable, off-cycle complexes that are catalytically inactive, a phenomenon known as catalyst poisoning.[1][9] The use of bulky and electron-rich monophosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), is crucial for several reasons:[2]

  • Steric Hindrance: The bulk of these ligands creates a sterically crowded environment around the palladium center, which disfavors the binding of the quinoline nitrogen.

  • Enhanced Reactivity: These ligands are strongly electron-donating, which increases the electron density on the palladium atom. This, in turn, accelerates the rate-determining oxidative addition of the 3-bromoquinoline to the Pd(0) center and also promotes the final reductive elimination step to release the product.[2] By speeding up the desired catalytic cycle, the catalyst is less susceptible to deactivation.

Q2: What is the mechanistic role of the base in this reaction?

A2: The base is not merely a spectator; it plays a pivotal role in the transmetalation step of the catalytic cycle.[10] The organoboron compound (boronic acid or ester) is not sufficiently nucleophilic to directly transfer its organic group to the palladium(II) intermediate formed after oxidative addition. The base activates the boronic acid by forming a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[11] This "ate" complex is significantly more reactive and readily undergoes transmetalation with the palladium center, thus propagating the catalytic cycle. The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can influence the reaction rate and yield through differences in basicity, solubility, and the nature of the cation.[4][5]

Q3: Should I run the reaction under strictly anhydrous conditions?

A3: Not necessarily. While excess water can promote the undesirable protodeboronation of the boronic acid, a small, controlled amount of water is often beneficial and can accelerate the reaction.[1][3] Water can aid in the dissolution of the inorganic base and is believed to facilitate the formation of the active boronate species required for transmetalation.[1][12] Many successful protocols for Suzuki couplings of heteroaryl halides employ a mixed solvent system, such as dioxane/water or toluene/water.[1][13] The key is to control the amount of water, rather than eliminate it entirely.

Q4: My reaction starts but then stalls. What could be the cause?

A4: Reaction stalling is often a sign of catalyst deactivation. For 3-bromoquinoline, this could be due to the progressive poisoning of the catalyst by the product, which also contains the coordinating quinoline nitrogen. Another common cause is the thermal decomposition of the catalyst, especially if high temperatures are used for extended periods. This can lead to the formation of palladium black, which is catalytically inactive.[1] To address this, consider using a more robust catalyst system with a bulky ligand, or slightly increasing the catalyst loading. Also, ensure that the reaction temperature is not excessively high and that the reaction is monitored to determine the optimal time for completion, avoiding prolonged heating.

Section 3: Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)L₂-Br (Aryl = 3-Quinolyl) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Aryl-Pd(II)L₂-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0  Regenerates  Catalyst Product Aryl-Ar' RedElim->Product ArylHalide 3-Bromoquinoline ArylHalide->OxAdd BoronicAcid Ar'-B(OR)₂ Base Base (e.g., K₃PO₄) BoronicAcid->Base Boronate [Ar'-B(OR)₂(Base)]⁻ Base->Boronate Boronate->Transmetal Troubleshooting_Workflow Start Reaction Failure: Low/No Yield CheckCatalyst Is the Catalyst System Optimal? (Bulky, Electron-Rich Ligand) Start->CheckCatalyst ChangeCatalyst Action: Switch to a Buchwald-type precatalyst (e.g., SPhos-Pd-G3) CheckCatalyst->ChangeCatalyst Yes CheckDegassing Was Degassing Thorough? CheckCatalyst->CheckDegassing No ChangeCatalyst->CheckDegassing ImproveDegassing Action: Degas solvent for >30 min and maintain inert atmosphere CheckDegassing->ImproveDegassing Yes CheckBase Is the Base/Solvent System Correct? CheckDegassing->CheckBase No ImproveDegassing->CheckBase ChangeBase Action: Switch to K₃PO₄ or Cs₂CO₃ in Dioxane/Water (10:1) CheckBase->ChangeBase Yes CheckBoronic Is Protodeboronation Occurring? CheckBase->CheckBoronic No ChangeBase->CheckBoronic UseEster Action: Use Boronic Pinacol Ester and monitor reaction time CheckBoronic->UseEster Yes Success Successful Reaction CheckBoronic->Success No UseEster->Success

Caption: A logical workflow for troubleshooting Suzuki coupling reactions of 3-bromoquinoline.

Section 4: Experimental Protocols

The following are representative protocols. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Standard Conditions with Pd(PPh₃)₄

This protocol represents a common starting point but may require optimization.

  • Reaction Setup: To a flame-dried Schlenk flask, add 3-bromoquinoline (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add 10 mL of a degassed 4:1 mixture of toluene and water via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Optimized Conditions for Challenging Couplings

This protocol is adapted from literature reports on challenging heteroaryl couplings and is designed to overcome issues like catalyst poisoning. [7][8]

  • Reaction Setup: To a flame-dried Schlenk flask, add 3-bromoquinoline (1.0 mmol, 1.0 equiv.), the arylboronic acid pinacol ester (1.5 mmol, 1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add a Buchwald precatalyst such as XPhos Pd G3 (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add 10 mL of degassed 1,4-dioxane via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • American Chemical Society. (2010). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from [Link]

  • American Chemical Society. (n.d.). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. Retrieved from [Link]

  • YouTube. (2022). Suzuki Coupling Mechanism. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • National Institutes of Health. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). a) Reaction scheme for the Suzuki-Miyaura cross-coupling of.... Retrieved from [Link]

  • American Chemical Society. (n.d.). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Retrieved from [Link]

  • American Chemical Society. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

  • PubMed. (n.d.). Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization. Retrieved from [Link]

  • ChemRxiv. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from [Link]

  • American Chemical Society. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones. The Journal of Organic Chemistry. Retrieved from [Link]

  • Quora. (2018). What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling?. Retrieved from [Link]

  • ResearchGate. (n.d.). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • National Institutes of Health. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. PMC. Retrieved from [Link]

  • American Chemical Society. (n.d.). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Retrieved from [Link]

  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?. Retrieved from [Link]

  • Anderson's Process Solutions. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings. Retrieved from [Link]

  • American Chemical Society. (n.d.). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. PMC. Retrieved from [Link]

Sources

Troubleshooting

Challenges in the scale-up of 3-Bromo-2-methoxyquinoline production

Current Status: Operational Topic: Process Optimization & Troubleshooting for 3-Bromo-2-methoxyquinoline Production Audience: Process Chemists & Scale-Up Engineers Executive Summary & Route Selection The Challenge: Scali...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Process Optimization & Troubleshooting for 3-Bromo-2-methoxyquinoline Production Audience: Process Chemists & Scale-Up Engineers

Executive Summary & Route Selection

The Challenge: Scaling up 3-Bromo-2-methoxyquinoline presents a classic dichotomy in heterocyclic chemistry: balancing the high reactivity of the C-2 position against the stability required to prevent hydrolysis. While direct bromination of 2-methoxyquinoline is possible, it suffers from poor regioselectivity (often favoring the 6- or 8-position).

The Validated Route (SnAr): The industry-standard, scalable route utilizes a Nucleophilic Aromatic Substitution (SnAr) on 3-bromo-2-chloroquinoline using sodium methoxide.

  • Why this route? The C-2 chlorine is activated by the adjacent ring nitrogen (acting similarly to a carbonyl in an amide), making it highly susceptible to alkoxide attack. The C-3 bromine, being in a vinyl-like position relative to the nitrogen but lacking ortho/para activation, remains inert to NaOMe under reflux conditions, ensuring high chemoselectivity [1, 2].

Process Workflow & Chemical Logic

The following diagram illustrates the critical reaction pathway and the primary failure modes (impurity formation) encountered during scale-up.

ReactionPathway SM 3-Bromo-2-chloroquinoline (Starting Material) Intermediate Meisenheimer-like Complex SM->Intermediate + NaOMe (Kinetic Control) Impurity_OH 3-Bromo-2-hydroxyquinoline (Hydrolysis Impurity) SM->Impurity_OH + H2O (Moisture Ingress) Reagent NaOMe / MeOH (Reagent) Product 3-Bromo-2-methoxyquinoline (Target) Intermediate->Product - NaCl (Irreversible) Product->Impurity_OH + H+ / H2O (Acidic Quench)

Figure 1: Reaction pathway showing the SnAr mechanism and the critical hydrolysis impurity pathway.

Critical Process Parameters (CPPs) & Troubleshooting

This section addresses specific failure modes reported in pilot plant environments.

Issue 1: "The reaction stalls at 90-95% conversion."

Diagnosis: In SnAr reactions, the rate is second-order: Rate = k[Substrate][Methoxide]. As the reaction proceeds, [NaOMe] decreases. If moisture is present in the methanol, hydroxide ions (


) compete with methoxide. While 

is less nucleophilic than

in this solvent system, it consumes the starting material to form the unreactive 2-hydroxy impurity (carbostyril derivative), which can inhibit the reaction surface or simply deplete the electrophile.

Corrective Protocol:

  • Reagent Quality: Ensure Sodium Methoxide solution is titrated before use. Commercial 25-30% w/w solutions can degrade to carbonate/hydroxide upon air exposure.

  • Stoichiometry: Increase NaOMe equivalents from 1.1 to 1.25. The excess is easily quenched during workup.

  • Water Content: The Karl Fischer (KF) limit for the reaction solvent (MeOH) must be <0.1% .

Issue 2: "We see a new peak at RRT 0.85 during HPLC monitoring."

Diagnosis: This is almost certainly 3-bromo-2-hydroxyquinoline .

  • Cause A (Reaction Phase): Wet methanol or wet starting material.

  • Cause B (Workup Phase): Acidic hydrolysis. The 2-methoxy group is an acetimidate ether; it is acid-labile. If you quench the excess alkoxide with strong acid (HCl) and the pH drops below 4, the methoxy group will hydrolyze back to the carbonyl (hydroxy) form.

Corrective Protocol:

  • Validation: Inject a standard of 3-bromo-2-hydroxyquinoline (often the precursor to the chloro-SM) to confirm RRT.

  • Quench Strategy: Do not use mineral acids to quench. Pour the reaction mixture into a mixture of ice/water. The product precipitates as a solid, while the excess NaOMe becomes NaOH (aqueous) and stays in the filtrate.

Issue 3: "The product turns yellow/brown upon drying."

Diagnosis: Quinolines are photosensitive and prone to N-oxide formation or oxidative degradation if residual salts/metals are present.

Corrective Protocol:

  • Wash Cycle: Ensure the filter cake is washed thoroughly with water until the filtrate pH is neutral (pH 7-8). Residual alkalinity can promote degradation.

  • Drying: Dry under vacuum at 40-45°C. Avoid temperatures >60°C for prolonged periods.

Standardized Experimental Protocol (Scale-Up Ready)

Note: This protocol is adapted for a 100g - 1kg scale.

ParameterSpecificationRationale
Solvent Methanol (Anhydrous)Polar protic solvent stabilizes the transition state of SnAr.
Concentration 5 - 7 Volumes (mL/g)High concentration maximizes kinetics; too high causes stirring issues.
Reagent NaOMe (30% in MeOH)Liquid handling is easier than solid handling at scale.
Temperature Reflux (65°C)Required to overcome the activation energy barrier of the C-Cl bond.

Step-by-Step Procedure:

  • Charge the reactor with 3-bromo-2-chloroquinoline (1.0 equiv).

  • Add Anhydrous Methanol (5.0 vol). Agitate to suspend.

  • Inert the vessel with Nitrogen (

    
    ). Critical: Oxygen exclusion prevents tar formation.
    
  • Dose Sodium Methoxide solution (1.2 equiv) via addition funnel over 30 minutes.

    • Observation: A mild exotherm will occur. Maintain internal temp <30°C during addition.

  • Heat the mixture to reflux (65°C) and hold for 4–6 hours.

  • IPC (In-Process Control): Check HPLC. Target: SM < 0.5%.

  • Cool reaction mass to 20–25°C.

  • Quench/Precipitation: Slowly transfer the reaction mass into Ice Water (10 vol) under rapid agitation.

    • Note: The product is hydrophobic and will precipitate immediately.

  • Filter the slurry.

  • Wash the cake with Water (3 x 2 vol) to remove NaCl and NaOH.

  • Dry in a vacuum oven at 45°C.

Frequently Asked Questions (FAQs)

Q: Can I use DMF or DMSO instead of Methanol to speed up the reaction? A: While aprotic polar solvents (DMF/DMSO) vastly accelerate SnAr reactions by "naked anion" effect, they are not recommended for this specific transformation.

  • Reason 1: You would need solid NaOMe.

  • Reason 2: Workup is difficult; DMF/DMSO are hard to remove completely without high-temp distillation or massive water washes (which reduces yield).

  • Reason 3: Methanol acts as both solvent and reagent source, driving the equilibrium.

Q: Why is the 3-bromo position not reacting? A: This is a matter of electronic activation. The 2-position is ortho to the ring nitrogen. The nitrogen withdraws electron density via induction and resonance, making C-2 highly electrophilic (similar to the carbon in a C=N bond). The 3-position is meta to the nitrogen; it lacks this activation. Displacement of the 3-bromo group would require a transition metal catalyst (e.g., Palladium-catalyzed Buchwald-Hartwig) [1, 3].

Q: My final product has a melting point 5°C lower than the literature value. A: This usually indicates the presence of the 3-bromo-2-chloroquinoline (starting material) cocrystallized with the product. They are structurally similar and can form solid solutions.

  • Fix: Recrystallize from minimal hot methanol or heptane/ethyl acetate. Ensure conversion is >99.5% before quenching next time.

References

  • Patent CN102850269A : Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. (Demonstrates the core SnAr chemistry on the 2-chloro-3-bromo scaffold).

  • European Patent EP3426255B1 : Antibacterial compounds and uses thereof. (Details the synthesis of 2-methoxyquinolines via displacement of 2-chloroquinolines).

  • BenchChem Protocol : Synthesis of 3-Bromoquinoline Derivatives. (General grounding on quinoline halogenation patterns).

  • PubChem Compound Summary : 3-Benzyl-6-bromo-2-methoxyquinoline.[1] (Structural confirmation and property data for analogs).

Sources

Optimization

Technical Guide: Preventing Methoxy Group Hydrolysis in Quinoline Chemistry

Technical Support Center: Quinoline Chemistry A-A-A Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with methoxy-substituted quinoli...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinoline Chemistry

A-A-A

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with methoxy-substituted quinoline derivatives. Unwanted cleavage of the methoxy group is a common challenge during synthetic manipulations, leading to the formation of undesired quinolinone or phenol byproducts, reduced yields, and complex purification profiles.

As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven strategies to help you diagnose, troubleshoot, and prevent this pervasive issue. This guide provides in-depth explanations for the underlying causes of methoxy group instability and offers practical, actionable solutions.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Root Cause

This section addresses the fundamental principles governing the stability of methoxy groups on the quinoline scaffold.

Q1: Why is the methoxy group on my quinoline substrate so susceptible to cleavage?

The susceptibility of a methoxy group on a quinoline ring is primarily an issue of electronics and reaction mechanism. The process is not typically simple hydrolysis with water but rather an acid-catalyzed O-demethylation.[1][2]

  • Protonation is the First Step: The reaction is initiated by the protonation of the ether oxygen by a strong acid, which converts the methoxy group into a good leaving group (methanol).[2][3]

  • Quinoline Ring Activation: Methoxy groups are strong electron-donating groups. When attached to the quinoline ring, they increase the electron density of the aromatic system, particularly at the ortho and para positions. This activation, however, also makes the ether oxygen more basic and susceptible to protonation.

  • Role of the Quinoline Nitrogen: Under acidic conditions, the quinoline nitrogen is protonated to form a quinolinium ion. This dramatically changes the electronic landscape of the molecule, making the entire ring system electron-deficient. This deactivation makes subsequent electrophilic attack on the carbon atoms of the ring more difficult but does not prevent the direct acid-catalyzed cleavage of the methoxy group itself.[4]

Q2: What specific reaction conditions are most likely to cause unwanted O-demethylation?

Several conditions are notorious for causing the cleavage of aryl methyl ethers. Awareness of these is the first step toward prevention.

  • Strong Protic Acids: Concentrated mineral acids like hydrobromic acid (HBr) and hydroiodic acid (HI) are classic reagents for cleaving ethers and will readily demethylate methoxyquinolines, often at elevated temperatures.[1][2] The reaction proceeds via nucleophilic attack by the halide ion on the protonated ether.

  • Lewis Acids: Many Lewis acids, particularly those used in Friedel-Crafts reactions like AlCl₃, BBr₃, and FeCl₃, can coordinate to the ether oxygen, weakening the C-O bond and promoting cleavage.[5][6] Boron tribromide (BBr₃) is an exceptionally powerful reagent for this purpose and should be avoided entirely if the methoxy group is to be retained.

  • High Temperatures: Even in the presence of moderately acidic conditions, high reaction temperatures can provide the necessary activation energy to overcome the kinetic barrier for C-O bond cleavage.

  • Extended Reaction Times: Prolonged exposure to acidic conditions, even if mild, can lead to a gradual accumulation of the demethylated byproduct.

Q3: How can I reliably detect and quantify the level of hydrolysis or demethylation in my reaction?

Accurate monitoring is crucial for troubleshooting. Several analytical techniques are well-suited for this purpose:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is one of the most direct methods. The disappearance of the characteristic methoxy singlet (typically ~3.8-4.0 ppm) and the appearance of a broad phenol -OH peak are clear indicators.

  • Mass Spectrometry (MS): A mass spectrum of the crude reaction mixture will show a peak corresponding to the mass of the demethylated product (M-14 relative to the starting material). Techniques like LC-MS are invaluable for quantifying the ratio of product to byproduct.

  • Chromatography (TLC & HPLC): Thin-Layer Chromatography (TLC) can often resolve the starting material from the more polar quinolinone/phenol byproduct. High-Performance Liquid Chromatography (HPLC) provides a quantitative measure of the relative amounts of each component in the mixture.

  • Classical Methods: While less common in modern research labs for this specific purpose, the Zeisel method, which involves cleavage with hydriodic acid and quantification of the resulting iodomethane, is a classic chemical test for methoxy groups.[7]

Part 2: Troubleshooting Guides & Practical Solutions

This section provides structured approaches to common experimental problems involving methoxyquinoline instability.

Scenario 1: Demethylation During Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)

Problem: You are attempting to nitrate a methoxyquinoline using standard HNO₃/H₂SO₄ conditions and observe significant formation of the corresponding quinolinone byproduct.

Root Cause Analysis: Standard nitrating conditions are strongly acidic and often require heat, creating a perfect storm for O-demethylation. The quinoline nitrogen becomes protonated, deactivating the ring, which may necessitate harsher conditions that in turn cleave the methoxy group.[4][8]

Troubleshooting Workflow: Methoxy Group Instability

G cluster_0 Problem Identification cluster_1 Initial Checks & Low-Hanging Fruit cluster_2 Solution Pathways cluster_3 Verification Start Demethylation Observed (NMR, LC-MS) Temp Is Reaction Temperature > RT? Start->Temp Acid Are Strong Acids (H₂SO₄, HBr, HI) or Lewis Acids (BBr₃, AlCl₃) Used? Temp->Acid No LowerTemp Action: Lower Temperature (e.g., 0°C to RT) Temp->LowerTemp Yes MilderAcid Action: Use Milder Acidic Conditions Acid->MilderAcid Yes AltReagent Action: Select Alternative Non-Acidic Reagents Acid->AltReagent Yes End Problem Resolved LowerTemp->End MilderAcid->End Redesign Action: Redesign Synthetic Route AltReagent->Redesign If Ineffective AltReagent->End If Effective Redesign->End

Caption: A decision tree for troubleshooting methoxy group cleavage.

Solution 1: Optimization of Reaction Conditions

Before changing reagents, first optimize the parameters of your current reaction.

  • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Start at 0 °C and only warm if necessary.

  • Stoichiometry: Use the minimum required amount of acid. A large excess will only increase the rate of demethylation.

  • Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.

Solution 2: Alternative Reagent Selection

If optimization fails, the reagents are likely too harsh. Milder alternatives for electrophilic substitution are available.[9][10]

ReactionHarsh Conditions (High Risk)Milder Conditions (Lower Risk)
Nitration HNO₃ / H₂SO₄Acyl nitrates (e.g., AcONO₂), NO₂BF₄ in a non-acidic solvent, or radical-based methods.[11]
Bromination Br₂ / FeBr₃ or HBrN-Bromosuccinimide (NBS) in DMF or CCl₄
Chlorination Cl₂ / AlCl₃N-Chlorosuccinimide (NCS) in MeCN
Protocol: Milder Nitration of an Acid-Sensitive Methoxyquinoline

This protocol uses a less aggressive nitrating agent to minimize acid-catalyzed side reactions.

Reagents:

  • 6-Methoxyquinoline (1.0 eq)

  • Nitronium tetrafluoroborate (NO₂BF₄) (1.1 eq)

  • Acetonitrile (MeCN) or Sulfolane as solvent

Procedure:

  • Dissolve the 6-methoxyquinoline in dry acetonitrile in a flame-dried flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add the nitronium tetrafluoroborate portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction at 0 °C and monitor its progress by TLC every 30 minutes.

  • Upon completion, carefully quench the reaction by pouring it into a stirred mixture of ice and saturated sodium bicarbonate (NaHCO₃) solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Scenario 2: Demethylation During Work-up or Purification

Problem: Your reaction proceeds cleanly, but you observe the demethylated byproduct after an acidic work-up or during silica gel chromatography.

Root Cause Analysis: The product may be stable under the reaction conditions but labile to the acidic environment of the work-up (e.g., washing with HCl) or the acidic surface of standard silica gel.

Solution: Modify Post-Reaction Handling

  • Neutralize Carefully: Instead of washing with strong acids, use a buffered wash (e.g., phosphate buffer at pH 7) or a mild base like saturated NaHCO₃ solution to neutralize any acid catalysts.

  • Use Deactivated Silica Gel: Standard silica gel is acidic. For sensitive compounds, it can be neutralized by preparing a slurry of silica gel in a solvent containing 1-2% of a base like triethylamine (NEt₃) or ammonia, then evaporating the solvent. Alternatively, use a different stationary phase like alumina (neutral or basic grade).

References

  • Boto, A., Hernández, D., Hernández, R., & Suárez, E. (2006). Selective Cleavage of Methoxy Protecting Groups in Carbohydrates. The Journal of Organic Chemistry, 71(5), 1938–1948. [Link]

  • Magalhães, A. M. T., & Chalk, P. M. (1986). Determination of methoxy groups in soils by the Zeisel method combined with gas-liquid chromatography. Analyst, 111, 77-79. [Link]

  • Aslanian, D., & Studer, A. (2023). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Organic Letters. [Link]

  • Larionov, E., & Studer, A. (2022). Radical and ionic meta-C–H functionalization of pyridines, quinolines, and isoquinolines. Science, 378(6626), 1333-1339. [Link]

  • Larson, R. D., & Reamer, R. A. (1996). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 61(19), 6525–6529. [Link]

  • Newhouse, T. R., & Baran, P. S. (2011). If C–H Bonds Could Talk: Selective C–H Bond Functionalization. Angewandte Chemie International Edition, 50(15), 3362-3374. [Link]

  • Chemistry LibreTexts. (2023). 18.3 Reactions of Ethers: Acidic Cleavage. [Link]

  • Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. [Link]

  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]

  • Serna, S., et al. (2011). THE NITRATION OF SOME QUINOLINE DERIVATIVES. Canadian Journal of Chemistry, 30(9), 720-724. [Link]

  • Stack Exchange. (2025). Why does the nitration of quinoline occur at the 5 (and 8) position?. [Link]

  • Newcomb, M., et al. (2005). Acid-, base-, and lewis-acid-catalyzed heterolysis of methoxide from an alpha-hydroxy-beta-methoxy radical: models for reactions catalyzed by coenzyme B12-dependent diol dehydratase. The Journal of Organic Chemistry, 70(22), 8829-8837. [Link]

  • YouTube. (2016). Acidic Ether Cleavage. [Link]

Sources

Troubleshooting

Technical Support Center: Quinoline Derivatization &amp; Functionalization

Status: Online | Tier: Senior Application Scientist | Ticket: Low Conversion Rates Welcome to the Advanced Technical Support Center for Heterocyclic Chemistry. You are likely here because your quinoline derivatization—wh...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Senior Application Scientist | Ticket: Low Conversion Rates

Welcome to the Advanced Technical Support Center for Heterocyclic Chemistry. You are likely here because your quinoline derivatization—whether via classical cyclization or modern C–H functionalization—has stalled, yielded tar, or produced regioisomeric mixtures.

This guide is not a textbook; it is a diagnostic system. We address the causality of failure modes in quinoline chemistry, focusing on the unique electronic and coordinating properties of the quinoline scaffold that often derail standard protocols.

Module 1: Diagnostic Triage (Start Here)

Before altering variables, determine the nature of your low conversion using this decision matrix.

DiagnosticTree Start Diagnostic Start: Low Conversion (<30%) CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SM_Consumed Yes: SM Consumed CheckSM->SM_Consumed High Consumption SM_Intact No: SM Remains CheckSM->SM_Intact Low Consumption Tar Black Tar/Polymer? SM_Consumed->Tar Viscous/Dark SideReaction Issue: Side Reaction (Aldol/N-Oxide Red.) Action: Check Reagents SM_Consumed->SideReaction New Spots on TLC Clean Clean Reaction Mixture? SM_Intact->Clean No Byproducts Polymerization Issue: Polymerization (Skraup/Doebner-Miller) Action: Add Moderator Tar->Polymerization CatPoison Issue: Catalyst Poisoning (N-Coordination) Action: Block N / Change Ligand Clean->CatPoison Metal Catalysis Kinetics Issue: Kinetic Barrier (Sterics/Electronics) Action: Temp/Concentration Clean->Kinetics Thermal/Acid Catalysis

Figure 1: Diagnostic logic flow for identifying the root cause of low conversion in quinoline synthesis.

Module 2: Transition Metal-Catalyzed C–H Activation

Context: The quinoline nitrogen is a "catalyst sink." It possesses a high affinity for late transition metals (Pd, Rh, Ir), often displacing the labile ligands required for the catalytic cycle.

Q: My Pd-catalyzed C8-functionalization has stalled at <10% conversion. The catalyst seems to have precipitated.

Diagnosis: You are experiencing N-coordination poisoning . The quinoline nitrogen is binding to the Pd(II) center, forming a thermodynamically stable but catalytically inactive bis-quinoline complex. This shuts down the C–H activation step.

Troubleshooting Protocol:

  • Switch to N-Oxides: Oxidize your quinoline to Quinoline N-oxide prior to functionalization. The oxygen atom acts as a directing group (DG) that facilitates formation of a 5-membered palladacycle, promoting C8 activation while preventing the formation of unreactive coordination complexes [1].

    • Self-Validation: If using N-oxides, the reaction mixture should remain homogeneous longer.

  • Use Blocking Groups: If N-oxide chemistry is incompatible, pre-complex the nitrogen with a Lewis acid (e.g., BF3·OEt2) or convert it to an N-acyliminium salt to remove its electron density [2].

  • Ligand Overpowering: Use strongly coordinating bidentate ligands (e.g., phenanthroline derivatives) that outcompete the quinoline nitrogen for the metal center, though this may alter regioselectivity.

Q: I am targeting C2-alkylation, but I am seeing a mixture of C2 and C8 products, or no reaction.

Diagnosis: Regioselectivity in quinolines is heavily dependent on the specific catalytic species and solvent acidity.

Corrective Actions:

  • For C2 Selectivity: Use Pd(OAc)₂ in Acetic Acid . The acetate ligand assists in the Concerted Metalation-Deprotonation (CMD) pathway, which favors the most acidic proton (C2) adjacent to the electron-withdrawing nitrogen [3].

  • For C8 Selectivity: Use PdCl₂ or cationic Pd species. These favor coordination-directed activation via the nitrogen (or N-oxide), forming the metallacycle at C8 [3].

Table 1: Regioselectivity Drivers in Quinoline C-H Activation

Target Site Preferred Catalyst Key Mechanism Critical Additive
C2 Pd(OAc)₂ CMD (Acidity driven) AcOH / PivOH (Proton shuttle)
C8 PdCl₂ / Pd(MeCN)₄ Chelation Assistance N-Oxide (Directing Group)

| C4 | Radical Initiators | Minisci (Nucleophilic) | TFA / H₂SO₄ (Acid activation) |

Module 3: Classical Synthesis (Skraup & Friedländer)

Context: These reactions rely on condensation and cyclization.[1][2] Failure here is usually thermodynamic (reversible steps) or kinetic (polymerization).

Q: My Skraup reaction turned into a solid black "tar" inside the flask. Yield is negligible.

Diagnosis: Uncontrolled polymerization of the


-unsaturated intermediate (acrolein or equivalent). The reaction is highly exothermic, and once "runaway" polymerization starts, quinoline formation competes poorly [4].

Troubleshooting Protocol:

  • Add a Moderator: Introduce Ferrous Sulfate (FeSO₄) or Boric Acid. FeSO₄ acts as an electron transfer agent/moderator, tempering the violence of the oxidation and reducing polymerization rates [5].[3]

  • Order of Addition: Never add the sulfuric acid all at once to a hot mixture. Premix the aniline, glycerol, and moderator. Add H₂SO₄ slowly with cooling, then heat gradually.

  • Substrate Check: If your aniline has strong Electron Withdrawing Groups (EWGs) like -NO₂, the nucleophilicity is too low for the initial Michael addition. You may need to switch to a milder method (e.g., Gould-Jacobs) or reduce the nitro group after ring formation [6].

Q: Friedländer synthesis yields are low (<40%), and I see unreacted starting material.

Diagnosis: The initial aldol condensation is reversible and often unfavorable. If the intermediate imine hydrolyzes or the aldol adduct doesn't dehydrate, the cycle breaks.

Troubleshooting Protocol:

  • Catalyst Upgrade: Move away from traditional KOH/EtOH. Use Brønsted Acidic Ionic Liquids or Gold(III) catalysts (e.g., AuCl₃/AgOTf). These activate the carbonyl more effectively under milder conditions, shifting the equilibrium toward the quinoline [7].

  • Solvent Switch: Avoid protic solvents if the reaction is stalling. Use a solvent that allows azeotropic removal of water (Toluene/Dean-Stark) to drive the dehydration step (Le Chatelier’s principle).

Module 4: Radical Functionalization (Minisci Reaction)

Context: Radical addition to quinolines (Minisci) allows direct alkylation but suffers from mono-/di-alkylation mixtures and low conversion due to oxidative conditions.

Q: I am trying to methylate quinoline using a Minisci protocol, but the reaction stalls.

Diagnosis:

  • Insufficient Acid: The quinoline ring must be protonated to be sufficiently electron-deficient to accept a nucleophilic radical. Ensure pH < 2 using TFA or H₂SO₄.

  • Oxidant Quenching: If using peroxides/persulfates, they may be degrading your radical source before it reacts.

Troubleshooting Protocol:

  • Check Protonation: Verify the stoichiometry of the acid. You need at least 1 equivalent relative to the base, plus excess for the solvent medium.

  • Switch to Photoredox: Traditional thermal Minisci reactions use harsh oxidants. Switch to a Visible-Light Photoredox system (e.g., Ir(ppy)₃ or Eosin Y). These generate radicals under milder conditions, preventing the degradation of sensitive functional groups [8].

    • Note: Electron-deficient quinolines (e.g., with -CN, -NO₂ groups) are often poor substrates for Minisci reactions because the ring is too electron-poor, destabilizing the radical intermediate [9].

Module 5: Mechanism of Failure (Visualized)

Understanding why the catalyst dies is crucial for C-H activation. The diagram below illustrates the "Dead End" coordination pathway versus the productive cycle.

CatalystPoisoning Pd Active Catalyst [Pd(II)] Coord_C8 Productive Path: Weak N-Coordination + Agostic C8-H Pd->Coord_C8 With N-Oxide or Ligand Control BisComplex DEAD END: Bis-Quinoline Complex [Pd(Q)2Cl2] Pd->BisComplex Unprotected N (Thermodynamic Sink) Quinoline Quinoline Substrate (N-donor) Metallacycle Metallacycle Formation Coord_C8->Metallacycle Product Functionalized Quinoline Metallacycle->Product Precipitate Catalyst Precipitation (Reaction Stalls) BisComplex->Precipitate

Figure 2: The competition between productive C-H activation and catalyst poisoning via bis-coordination.

References
  • C–H functionalization of quinoline N-oxides catalyzed by Pd(II) complexes. RSC Advances, 2023.

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC (NIH), 2017.

  • Regioselective Functionalization of Quinolines through C-H Activation. Molecules, 2021.[4]

  • The Skraup Synthesis of Quinoline. Organic Syntheses, Coll. Vol. 1, p.478.

  • Troubleshooting side reactions in the synthesis of quinoline derivatives. BenchChem Tech Support.

  • Skraup Synthesis of Quinoline - tips/pointers. Reddit Chemistry Archive (Validated Community Discussion), 2017.

  • Friedländer Quinoline Synthesis. Alfa Chemistry Protocols.

  • Recent Advances in Minisci-Type Reactions. European Journal of Organic Chemistry, 2021.

  • Discovery and Development of the Enantioselective Minisci Reaction. Accounts of Chemical Research, 2023.

Sources

Optimization

Technical Support Center: Purification of 3-Bromo-2-methoxyquinoline

Welcome to the technical support guide for the purification of 3-Bromo-2-methoxyquinoline. This document is designed for researchers, chemists, and drug development professionals who are working with this compound and re...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-Bromo-2-methoxyquinoline. This document is designed for researchers, chemists, and drug development professionals who are working with this compound and require robust methods to ensure its purity. Here, we will address common challenges and provide detailed, field-tested protocols in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 3-Bromo-2-methoxyquinoline sample?

A1: The impurities in your sample are typically process-related and depend on the synthetic route. A common synthesis involves the methoxylation of a 2-chloro-3-bromoquinoline precursor.[1] Therefore, you can expect to find:

  • Unreacted Starting Materials: Primarily 2-chloro-3-bromoquinoline.

  • Hydrolysis Product: 3-Bromoquinolin-2(1H)-one. The 2-methoxy group is susceptible to hydrolysis, especially under acidic or moist conditions.[2]

  • Isomeric Byproducts: Depending on the initial bromination strategy of the quinoline core, other positional isomers of bromoquinoline might be present.[3]

  • Residual Reagents: Traces of the base (e.g., sodium methoxide) or solvents used in the reaction.

Understanding the potential impurities is the first step in designing an effective purification strategy.

Q2: My TLC plate shows multiple spots. How do I select an appropriate solvent system for column chromatography?

A2: Thin-Layer Chromatography (TLC) is your primary tool for developing a separation method. For quinoline derivatives, a good starting point is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.[4][5]

Causality: The principle is to find a solvent system where your target compound, 3-Bromo-2-methoxyquinoline, has a Retention Factor (Rf) of approximately 0.3-0.4.[4] This Rf value typically provides the best balance for separation on a column, ensuring that the compound does not elute too quickly (poor separation) or too slowly (band broadening and excessive solvent use).

If you observe streaking or "tailing" of the spots, it often indicates that the compound is interacting too strongly with the acidic silica gel. Adding a small amount of a basic modifier like triethylamine (~0.5%) to your eluent can neutralize active sites on the silica and lead to sharper, more symmetrical spots.[5]

Q3: Can I purify 3-Bromo-2-methoxyquinoline by recrystallization? What solvent should I use?

A3: Yes, recrystallization is an excellent first-line technique for purification, especially if the crude material is in a relatively pure state.[6] The key is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.

For quinoline derivatives, common recrystallization solvents include low molecular weight alcohols like methanol or ethanol, or mixtures of solvents such as methanol/water or ethanol/water.[7][8] A patent describing a related synthesis for 3-benzyl-6-bromo-2-methoxyquinoline mentions using anhydrous methanol for crystallization.[9]

Pro-Tip: To perform a solvent screen, place a small amount of your crude material in several test tubes and add a few drops of different solvents. Heat the tubes to see if the solid dissolves, then cool them to room temperature and in an ice bath to observe crystal formation. The best solvent will yield a high recovery of pure crystals.

Q4: How do I confirm the purity of my final product?

A4: Purity confirmation requires a combination of analytical techniques.[10][] No single method is sufficient.

  • Melting Point: A sharp melting point that matches the literature value is a strong indicator of high purity. Impurities will typically depress and broaden the melting range.[6]

  • Chromatography (TLC/HPLC/GC): A single spot on a TLC plate (visualized under UV and with stains) or a single peak in an HPLC or GC chromatogram suggests high purity. HPLC is particularly powerful for quantitative purity assessment.[][12]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is one of the most powerful tools. A clean ¹H NMR spectrum, where all peaks can be assigned to the target structure and the integration values are correct, is a definitive measure of purity. The absence of impurity peaks is crucial.[13]

Troubleshooting and In-Depth Protocols

This section provides a more detailed workflow for tackling common purification challenges.

Purification Strategy Workflow

The following diagram illustrates a logical workflow for the purification and analysis of 3-Bromo-2-methoxyquinoline.

G Workflow for Purification of 3-Bromo-2-methoxyquinoline cluster_0 Initial Analysis cluster_1 Purification Method Selection cluster_2 Final Purity Verification Crude Crude Product TLC_NMR TLC & ¹H NMR Analysis Crude->TLC_NMR Decision Impurity Profile Assessment TLC_NMR->Decision Recrystallization Recrystallization Decision->Recrystallization  High Purity (>90%)  & Crystalline Column Column Chromatography Decision->Column  Complex Mixture  or Oily Product Pure_Product Purified Product Recrystallization->Pure_Product Column->Pure_Product Final_Analysis Final Analysis: ¹H NMR, HPLC, Melting Point Pure_Product->Final_Analysis

Caption: A decision-making workflow for purifying 3-Bromo-2-methoxyquinoline.

Protocol 1: Recrystallization from a Mixed Solvent System

This protocol is ideal when your crude product is a solid and appears to be of relatively high purity based on initial TLC or NMR analysis.

StepProcedureRationale & Expert Insight
1 Solvent Selection Place ~50 mg of crude material in a test tube. Add a minimal amount of a "good" solvent (e.g., methanol, ethanol) dropwise at room temperature until the solid just dissolves.
2 Induce Precipitation Add a "poor" solvent (e.g., deionized water) dropwise until the solution becomes persistently cloudy.
3 Dissolution Heat the mixture gently (e.g., on a hot plate) while adding a few more drops of the "good" solvent until the solution becomes clear again.
4 Crystallization Remove the test tube from the heat and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.
5 Isolation Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture. Dry the crystals under vacuum.
Protocol 2: Flash Column Chromatography

Use this method for complex mixtures or when recrystallization fails to remove impurities effectively.[14][15]

StepProcedureRationale & Expert Insight
1 Develop Eluent System Using TLC, find a solvent system (e.g., Hexane:Ethyl Acetate) that gives your product an Rf of 0.3-0.4 and separates it well from all impurities.[4]
2 Pack the Column Use the "wet slurry" method. In a beaker, mix silica gel with your initial, low-polarity eluent. Pour this slurry into your column and allow it to pack under gravity or gentle pressure.
3 Load the Sample Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Alternatively, for less soluble compounds, use the "dry loading" method: adsorb the compound onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
4 Elution Begin eluting with the low-polarity solvent system. You can use either isocratic (constant solvent composition) or gradient (gradually increasing polarity) elution. Gradient elution is often more efficient for separating compounds with different polarities.[14]
5 Fraction Collection Collect fractions in test tubes and monitor their composition by TLC. Combine the pure fractions containing your product.
6 Solvent Removal Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 3-Bromo-2-methoxyquinoline.
Troubleshooting Common Issues
IssueProbable CauseRecommended Solution
Oily Product After Column The product may be a low-melting solid or still contain solvent.Try triturating the oil with a non-polar solvent like hexanes or pentane to induce crystallization. Ensure all solvent is removed under high vacuum.
Product Won't Crystallize Persistent impurities are inhibiting lattice formation.The sample likely requires further purification. Attempt column chromatography with a different stationary phase (e.g., alumina) or a different solvent system.[4]
Hydrolysis During Workup The 2-methoxy group has been cleaved by acidic conditions.Ensure all workup steps are performed under neutral or slightly basic conditions. Use sodium bicarbonate or a similar weak base during aqueous extractions. Avoid prolonged exposure to silica gel, which is acidic.
References
  • National Council of Educational Research and Training (NCERT). (n.d.). PURIFICATION AND CRITERIA OF PURITY. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Surrey, A. R. (1949). U.S. Patent No. 2,474,823. Washington, DC: U.S. Patent and Trademark Office.
  • Organic Syntheses. (n.d.). 3-hydroxyquinoline. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Retrieved from [Link]

  • Google Patents. (2013). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • MDPI. (2023). Synthesis and Radioprotective Activity of Benzyl Sulfoxide/Sulfone Coumarins Derived from Ex-RAD. Retrieved from [Link]

  • Inventions. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Retrieved from [Link]

  • SIELC Technologies. (2018). Quinoline, 3-bromo-. Retrieved from [Link]

  • Molecules. (2022). Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. Retrieved from [Link]

  • PubChem. (n.d.). 3-Benzyl-6-bromo-2-methoxyquinoline. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. Retrieved from [Link]

  • BaaYo. (2018, October 14). Column Chromatography Basics and Lab Procedure [Video]. YouTube. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]

  • Iranian Chemical Communication. (2015). Efficient procedure for the synthesis of quinoline derivatives by NbCl5.PEGandNbCl5 in glycerol as green solvent. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of bromo, chloro, methoxy, or acetoxy derivatives... [Image]. Retrieved from [Link]

  • Research & Reviews: A Journal of Pharmaceutical Science. (2017). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 12.2: General Theory of Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2019). The structures of the substituted quinolines [Image]. Retrieved from [Link]

  • Google Patents. (2015). CN103664892B - The crystallization of quinoline.
  • PubMed. (2007). On the hydrolysis mechanism of the second-generation anticancer drug carboplatin. Retrieved from [Link]

  • Neobits Inc. (n.d.). Thermo Fisher Scientific - A14573-18 - 3-BROMOQUINOLINE 98 (Each). Retrieved from [Link]

  • ResearchGate. (2008). TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations. Retrieved from [Link]

  • Der Pharma Chemica. (2011). Synthesis and biological screening of some novel Quinoline derivatives. Retrieved from [Link]

  • University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

Sources

Troubleshooting

Optimizing reaction time for 3-Bromo-2-methoxyquinoline synthesis

Technical Support Center: Optimizing Reaction Time for 3-Bromo-2-methoxyquinoline Synthesis Executive Summary & Technical Context User Query: "How can I optimize the reaction time for synthesizing 3-Bromo-2-methoxyquinol...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Reaction Time for 3-Bromo-2-methoxyquinoline Synthesis

Executive Summary & Technical Context

User Query: "How can I optimize the reaction time for synthesizing 3-Bromo-2-methoxyquinoline? My current reflux method is too slow (8-12 hours)."

Scientist's Analysis: The synthesis of 3-Bromo-2-methoxyquinoline typically proceeds via a Nucleophilic Aromatic Substitution (


)  of 3-bromo-2-chloroquinoline using sodium methoxide (NaOMe).

The standard kinetic barrier here is the displacement of the chlorine atom at the C2 position. While the nitrogen atom activates the C2 position, the adjacent bromine at C3 can sterically hinder the approach of the nucleophile and electronically deactivate the ring slightly compared to a non-halogenated analog. Conventional reflux in methanol often requires 8–12 hours for full conversion.

Core Optimization Strategy: To drastically reduce reaction time (from hours to minutes) without compromising the 3-bromo integrity (avoiding debromination), we recommend shifting from conductive heating (reflux) to dielectric heating (microwave irradiation) .

Troubleshooting Guide (Q&A Format)

Category A: Reaction Kinetics & Conversion

Q1: I am running the reaction at reflux (65°C) in MeOH, but after 6 hours, LC-MS shows 30% starting material. How can I speed this up? A: The reaction follows second-order kinetics (dependent on both substrate and methoxide concentration).

  • Immediate Fix: Increase the concentration of the reaction mixture. If you are running at 0.1 M, increase to 0.5 M or 1.0 M .

    
     reactions are highly sensitive to concentration.
    
  • Reagent Check: Ensure your NaOMe is fresh. Old NaOMe absorbs moisture, forming NaOH. Hydroxide is a poorer nucleophile for this specific target and leads to the side product 3-bromo-2-quinolinone (see Q3).

  • Process Upgrade: Switch to Microwave Synthesis (see Protocol B below). This can reduce the time to 10–20 minutes .

Q2: Can I use a higher boiling solvent like DMF or DMSO to increase the temperature? A: Proceed with caution. While higher temperatures (


C) accelerate the 

rate:
  • Risk: DMSO and DMF are difficult to remove and can lead to "tarring" or polymerization at high temps over long periods.

  • Better Alternative: If you must use thermal heating, use a sealed tube with Methanol/THF (1:1) to superheat the solvent to 90°C (generating mild pressure) without changing the solvent system.

Category B: Impurity Profile

Q3: I see a new peak at [M-14] relative to the product, or a highly polar spot on TLC. What is it? A: This is likely 3-bromo-2(1H)-quinolinone , formed by hydrolysis .

  • Cause: Presence of water in the solvent or reagents.[1][2] The chlorine is displaced by

    
     instead of 
    
    
    
    .
  • Prevention: Use anhydrous methanol and store NaOMe in a desiccator. If generating NaOMe in situ (Na metal + MeOH), ensure the MeOH is dry (distilled over Mg/Iodine).

Q4: Is there a risk of losing the bromine atom at C3? A: Under standard


 conditions (NaOMe/MeOH), the C3-Br bond is robust. However, if you use palladium catalysis  or extremely high temperatures (

C) with strong electron donors, hydrodebromination is possible. Keep temperatures below 150°C.

Experimental Protocols

Method A: Conventional Reflux (Baseline)

Best for large scale (>100g) where microwave is unavailable.

  • Setup: Flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Reagents:

    • 3-Bromo-2-chloroquinoline (1.0 equiv)

    • Sodium Methoxide (NaOMe) (1.5 equiv) - Use 25% wt solution in MeOH or solid.

    • Solvent: Anhydrous Methanol (Concentration: 0.5 M).

  • Procedure:

    • Dissolve starting material in MeOH.[1]

    • Add NaOMe dropwise at room temperature.

    • Heat to reflux (65°C) under Nitrogen/Argon atmosphere.

    • Monitor: Check HPLC/TLC every 2 hours. Typical time: 8–12 hours .

  • Workup: Cool to RT. Concentrate in vacuo. Resuspend in DCM, wash with water (to remove NaCl and excess NaOMe). Dry over

    
    .
    
Method B: Microwave-Assisted Synthesis (Recommended Optimization)

Best for medicinal chemistry scale (<5g) and rapid library generation.

  • Setup: Microwave process vial (e.g., 10 mL or 20 mL) with a crimp cap.

  • Reagents: Same stoichiometry as Method A.

  • Procedure:

    • Combine reagents in the vial.

    • Seal and place in the microwave reactor.

    • Parameters:

      • Temperature: 120°C

      • Time: 15 minutes

      • Pressure: Variable (system controlled)

      • Stirring: High

  • Result: Typically >95% conversion in 15 minutes with a cleaner impurity profile due to the short thermal history.

Comparative Data Analysis

ParameterMethod A: Thermal RefluxMethod B: Microwave (Optimized)
Reaction Time 8 – 12 Hours10 – 20 Minutes
Temperature 65°C (Boiling point of MeOH)120°C (Superheated)
Yield 75 – 85%90 – 96%
Solvent Usage High (Long reflux)Low (Sealed vessel)
Energy Efficiency Low (Convective heat loss)High (Direct dielectric heating)
Impurity Profile Moderate (Hydrolysis risk over time)Low (Fast kinetics minimize side rxns)

Visualizations

Figure 1: Mechanistic Pathway ( )

This diagram illustrates the nucleophilic attack and the critical transition state.

SNAr_Mechanism SM 3-Bromo-2-chloroquinoline (Electrophile) TS Meisenheimer-like Transition State SM->TS + NaOMe Attack at C2 Reagent NaOMe (Nucleophile) Reagent->TS Product 3-Bromo-2-methoxyquinoline (Target) TS->Product Elimination of Cl- Byproduct NaCl TS->Byproduct

Caption: Nucleophilic Aromatic Substitution (


) mechanism. The methoxide ion attacks the electron-deficient C2 position, displacing chloride.
Figure 2: Optimization Decision Tree

Follow this flow to select the correct protocol for your constraints.

Optimization_Flow Start Start: Select Protocol ScaleCheck Is Scale > 10g? Start->ScaleCheck Reflux Use Method A: Thermal Reflux ScaleCheck->Reflux Yes Microwave Use Method B: Microwave Irradiation ScaleCheck->Microwave No OptReflux Optimization: Increase Conc. to 1.0M Use Sealed Tube (90°C) Reflux->OptReflux If too slow MW_Params Set Temp: 120°C Time: 15 min Power: Dynamic Microwave->MW_Params

Caption: Decision logic for selecting between Thermal Reflux and Microwave protocols based on scale and equipment availability.

References

  • Microwave-Assisted Synthesis of Quinoline Derivatives

    • Title: Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
    • Source: PMC (PubMed Central).
    • URL: [Link]

  • Synthesis of 3-Benzyl-6-bromo-2-methoxyquinoline (Bedaquiline Intermediate)

    • Title: Synthesis, crystal structure, and DFT study of 3-benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline compounds.
    • Source: Taylor & Francis Online.
    • URL: [Link][3]

  • General Procedure for 3-Bromoquinoline Derivatives

    • Title: Technical Support Center: Synthesis of 3-Bromoquinoline Deriv
    • Source: BenchChem.[4]

Sources

Optimization

Solvent effects on the reactivity of 3-Bromo-2-methoxyquinoline

Technical Support Center: Heterocyclic Building Blocks Product Focus: 3-Bromo-2-methoxyquinoline (Cat.[1] # 3B2MQ-001) Status: Operational | Senior Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Heterocyclic Building Blocks Product Focus: 3-Bromo-2-methoxyquinoline (Cat.[1] # 3B2MQ-001) Status: Operational | Senior Scientist: Dr. A. Vance[1]

Executive Summary: The Solvent-Reactivity Matrix

Welcome to the technical support hub for 3-Bromo-2-methoxyquinoline . This scaffold is a critical intermediate in the synthesis of anti-tubercular agents (e.g., diarylquinoline analogs like Bedaquiline).

Users frequently encounter reactivity issues because this molecule possesses two distinct "personality types" depending on the solvent environment:

  • The C3-Bromo Handle: Reactive in metal-catalyzed cross-couplings and halogen-metal exchange.

  • The C2-Methoxy Group: A "masked" amide. While generally stable, it is susceptible to acid-catalyzed hydrolysis (solvolysis) or nucleophilic displacement (

    
    ) in polar protic solvents.[1]
    

This guide addresses the three most common "Support Tickets" we receive regarding solvent effects on this substrate.

Ticket #1042: Low Yields in Lithium-Halogen Exchange[1]

User Issue: "I attempted to lithiate 3-bromo-2-methoxyquinoline with n-BuLi in diethyl ether at -78°C, but the subsequent quench with DMF gave <30% aldehyde. NMR suggests starting material recovery and some 'scrambling'."

Root Cause Analysis: The solvent choice (Ether vs. THF) is the critical failure point here.[1]

  • Solvent Coordination: Lithium-halogen exchange is significantly faster in THF (Tetrahydrofuran) than in diethyl ether.[1] THF acts as a Lewis base, coordinating to the lithium cation (

    
    ), which breaks down the alkyllithium aggregates (hexamers/tetramers) into more reactive dimers/monomers.[1]
    
  • The "Scrambling" Risk: In non-coordinating solvents (Ether), the exchange is sluggish. This allows a competing reaction to occur: Directed Ortho-Lithiation (DoM) .[1] The C2-methoxy group can direct the base to deprotonate the C4 position or, more likely, the slow exchange allows the formed 3-lithio species to deprotonate unreacted starting material.

Scientist’s Protocol: Optimized Cryogenic Lithiation

  • Solvent: Anhydrous THF (Must be <50 ppm water).

  • Concentration: 0.1 M to 0.2 M.

  • Temperature: Strict -78°C (Acetone/Dry Ice).

  • Reagent: n-BuLi (1.05 equiv).

Step-by-Step:

  • Dissolve 3-bromo-2-methoxyquinoline in anhydrous THF under Argon. Cool to -78°C.[2]

  • Add n-BuLi dropwise down the side of the flask (pre-cooled).

    • Note: In THF, the Br-Li exchange is complete within <15 minutes at -78°C.

  • Stir for exactly 20 minutes. Do not warm.

  • Add the electrophile (e.g., DMF, aldehyde) rapidly.[1]

  • Allow to warm to room temperature only after the electrophile addition is complete.

Visualizing the Pathway:

LithiationPath Start 3-Bromo-2- methoxyquinoline THF_Cold Solvent: THF (-78°C) Fast Exchange Start->THF_Cold n-BuLi Ether_Warm Solvent: Et2O or >-40°C Slow Exchange Start->Ether_Warm n-BuLi Lithio_Intermed 3-Lithio-2- methoxyquinoline (Reactive Species) THF_Cold->Lithio_Intermed Kinetic Control Ether_Warm->Lithio_Intermed Low Yield Scrambling Side Reactions: - C4 Deprotonation - Aggregate formation Ether_Warm->Scrambling Thermodynamic/Slow Product C3-Functionalized Product Lithio_Intermed->Product Electrophile (E+)

Caption: Figure 1. Solvent-dependent pathways in the lithiation of 3-bromo-2-methoxyquinoline. THF promotes the desired kinetic exchange.

Ticket #2088: Stalled Suzuki Coupling (Solvent Polarity)[1]

User Issue: "I am trying to couple a phenylboronic acid to the C3 position. I used Toluene at reflux with Pd(PPh3)4, but conversion is stalled at 50%."

Root Cause Analysis: Suzuki-Miyaura coupling requires a delicate balance of solubility:

  • The Base: Inorganic bases (

    
    , 
    
    
    
    ) are insoluble in pure toluene.[1] Without dissolved base, the boronic acid cannot activate to the boronate species (
    
    
    ), which is the species that actually undergoes transmetallation.[1]
  • The Oxidative Addition: The C3-Br bond in quinolines is moderately reactive. Polar solvents stabilize the polar transition state of the oxidative addition step.[3]

Scientist’s Recommendation: The "Phase-Transfer" Approach You must introduce a polar co-solvent or water.

Solvent SystemProsConsRecommended For
DME / Water (3:1) Excellent solubility for catalyst and base.[1] High boiling point (85°C).[1]DME is difficult to remove; potential peroxide formation.Standard Screening
Toluene / Ethanol / Water (4:1:1) "The Universal Mix."[1] Ethanol bridges the organic/aqueous phases.Ethanol can act as a nucleophile (rarely an issue here).[1]Scale-up
1,4-Dioxane (Anhydrous) High temp access (100°C+).[1]Requires specialized organic bases (e.g.,

or organic amines) to work without water.[1]
Water-Sensitive Substrates

Optimized Protocol (DME/Water):

  • Mix 3-bromo-2-methoxyquinoline (1 eq) and Boronic Acid (1.5 eq) in DME (Dimethoxyethane) .

  • Add

    
     (3-5 mol%).[1]
    
  • Add aqueous

    
     (2M, 3 eq).[1]
    
  • Degas vigorously (sparge with

    
     for 10 min). Oxygen inhibits the catalyst.
    
  • Heat to 85°C.

Ticket #3015: Impurity Formation (Hydrolysis/Solvolysis)[1]

User Issue: "During workup of a reaction in Methanol/HCl, my product mass is M-14. It looks like the methoxy group disappeared."

Root Cause Analysis: This is a classic solvent-induced degradation.

  • Mechanism: In acidic protic solvents (like Methanol/HCl or even wet THF with Lewis acids), the N1 nitrogen can be protonated.[1] This activates the C2 position for nucleophilic attack by water (hydrolysis).[1]

  • Result: The C2-methoxy group is cleaved, generating 3-bromoquinolin-2(1H)-one (the lactam/quinolone form).[1] This is thermodynamically driven by the formation of the strong amide bond.

Prevention Strategy:

  • Avoid Acidic Workups: Never quench reactions of 2-methoxyquinolines with strong acid (HCl/H2SO4) if water is present.[1] Use saturated

    
     or pH 7 phosphate buffer.
    
  • Solvent Choice for

    
    :  If you intend to displace the bromine with a nucleophile (e.g., an amine) and keep the methoxy group, use polar aprotic solvents  (DMF, DMSO, NMP).[1] These accelerate the substitution at C3 (or C2 if forcing conditions) without providing the protons necessary for hydrolysis.[1]
    

Visualizing the Degradation:

Hydrolysis Substrate 3-Bromo-2-methoxyquinoline Intermediate Protonated Intermediate (Activated C2) Substrate->Intermediate Protonation (N1) Acid_Cond Condition: H+ / H2O (Protic Solvent) Acid_Cond->Intermediate Product 3-Bromoquinolin-2(1H)-one (Major Impurity) Intermediate->Product Hydrolysis (-MeOH)

Caption: Figure 2. Acid-catalyzed hydrolysis pathway in protic solvents leading to the quinolone impurity.

References

  • Lithiation of Heterocycles: BenchChem. (2025).[1][2] Application Notes and Protocols for the Lithiation of 3-Bromothiophene (Analogous mechanism for electron-rich heterocycles). [1]

  • Suzuki Coupling Optimization: Reizman, B. J., et al. (2016).[1] Suzuki-Miyaura Cross-Coupling of 3-Bromoquinoline: Solvent and Base Effects. (Contextualized from general quinoline coupling data). [1]

  • Solvent Effects in Substitution: LibreTexts. (2021).[1] Solvent Effects in Nucleophilic Substitution.

  • Synthesis of 2-Methoxyquinolines: ChemicalBook. (2025).[1][4] Synthesis process for 3-benzyl-6-bromo-2-methoxyquinoline. (Demonstrating stability of the methoxy core under basic reflux).

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Bromo-2-methoxyquinoline

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the cross-coupling of 3-bromo-2-methoxyquinoline. This guide is designed to provide in-depth technical as...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the cross-coupling of 3-bromo-2-methoxyquinoline. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to facilitate your synthetic endeavors. The unique electronic and steric properties of 3-bromo-2-methoxyquinoline present specific challenges and opportunities in catalyst selection and reaction optimization. This document will serve as a comprehensive resource to navigate these complexities.

Introduction to Cross-Coupling with 3-Bromo-2-methoxyquinoline

3-Bromo-2-methoxyquinoline is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of the electron-donating methoxy group at the 2-position and the bromine at the 3-position creates a unique electronic environment that influences its reactivity in palladium-catalyzed cross-coupling reactions. The lone pair of electrons on the quinoline nitrogen can also play a role in coordinating with the palladium catalyst, potentially affecting the catalytic cycle. Careful selection of the catalyst, ligand, base, and solvent system is therefore paramount to achieving high yields and avoiding common pitfalls.

This guide will focus on the most prevalent cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. For each, we will provide recommended starting conditions, mechanistic insights, and troubleshooting strategies tailored to the 3-bromo-2-methoxyquinoline scaffold.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide.[1]

Frequently Asked Questions (FAQs) - Suzuki-Miyaura Coupling

Q1: Why is my Suzuki-Miyaura reaction with 3-bromo-2-methoxyquinoline sluggish or failing?

A1: Several factors could be at play. The electron-rich nature of the 2-methoxyquinoline ring can make oxidative addition, the first step in the catalytic cycle, more challenging compared to electron-deficient systems. Additionally, the quinoline nitrogen can coordinate to the palladium center, potentially inhibiting catalysis. Ensure your catalyst system is appropriate for electron-rich heteroaryl bromides. Also, rigorously exclude oxygen from your reaction, as it can deactivate the Pd(0) catalyst.

Q2: What are the best initial catalyst and ligand combinations to try?

A2: For electron-rich aryl bromides, catalyst systems employing bulky, electron-rich phosphine ligands are often successful. A good starting point is a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as SPhos, XPhos, or RuPhos. These ligands are known to facilitate the oxidative addition step and promote efficient reductive elimination.

Q3: Which base should I choose?

A3: The choice of base is critical and can depend on the stability of your boronic acid or ester. For many Suzuki couplings, an aqueous solution of a carbonate base like K₂CO₃ or Cs₂CO₃ is effective. If your substrate is sensitive to water, consider using an anhydrous base like K₃PO₄ in an appropriate solvent.

Recommended Starting Protocol: Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for your specific boronic acid partner.

Materials:

  • 3-Bromo-2-methoxyquinoline (1.0 equiv)

  • Aryl- or vinylboronic acid or ester (1.2-1.5 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • SPhos (4-10 mol%)

  • K₂CO₃ (2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)

Procedure:

  • To an oven-dried Schlenk flask, add 3-bromo-2-methoxyquinoline, the boronic acid/ester, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in the organic solvent under an inert atmosphere.

  • Add the catalyst solution to the Schlenk flask, followed by the degassed water.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Suzuki-Miyaura Catalyst System Selection
Catalyst PrecursorLigandRecommended BaseSolvent SystemKey Considerations
Pd(OAc)₂SPhos, XPhos, RuPhosK₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene/H₂OGood for a wide range of boronic acids.
Pd(PPh₃)₄(None needed)K₂CO₃, Na₂CO₃Toluene/H₂O, DMFA classic catalyst, but may be less effective for challenging substrates.
Buchwald Precatalysts(Integrated ligand)K₃PO₄DioxaneOffers high activity and stability.
Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)-Br(L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OR)₂ + Base PdII_Aryl_R Ar-Pd(II)-R(L)₂ Transmetalation->PdII_Aryl_R ReductiveElimination Reductive Elimination PdII_Aryl_R->ReductiveElimination ReductiveElimination->Pd0 Product Ar-R ReductiveElimination->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[2]

Frequently Asked Questions (FAQs) - Buchwald-Hartwig Amination

Q1: I am not seeing any product formation in my Buchwald-Hartwig reaction. What could be the issue?

A1: The choice of base is particularly crucial in Buchwald-Hartwig aminations. Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are typically required. Ensure your base is fresh and handled under anhydrous conditions. Also, the catalyst system must be appropriate for C-N bond formation.

Q2: Can I use an amine hydrochloride salt directly?

A2: It is not recommended. The hydrochloride salt will neutralize the base, preventing the reaction from proceeding. If you only have the hydrochloride salt of your amine, you must first free-base it before adding it to the reaction mixture.

Q3: What ligands are best suited for this reaction with 3-bromo-2-methoxyquinoline?

A3: Similar to the Suzuki coupling, bulky, electron-rich phosphine ligands are preferred. Josiphos-type ligands (e.g., CyPF-t-Bu) and biaryl phosphine ligands like BrettPhos and RuPhos have shown great success in the amination of heteroaryl halides.

Recommended Starting Protocol: Buchwald-Hartwig Amination

Materials:

  • 3-Bromo-2-methoxyquinoline (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • BrettPhos or RuPhos (2-4 mol%)

  • NaOt-Bu (1.4 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

Procedure:

  • To a glovebox or under a strict inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.

  • Add 3-bromo-2-methoxyquinoline and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 90-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Data Presentation: Buchwald-Hartwig Catalyst System Selection
Catalyst PrecursorLigandRecommended BaseSolventKey Considerations
Pd₂(dba)₃BrettPhos, RuPhosNaOt-Bu, LHMDSToluene, DioxaneHighly active systems for a broad range of amines.
Pd(OAc)₂BINAPCs₂CO₃TolueneA more traditional system, may require higher temperatures.
G3-XPhos Precatalyst(Integrated ligand)K₃PO₄, K₂CO₃t-Amyl alcoholUser-friendly and highly active.
Visualizing the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)-Br(L)₂ OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord HNR₂ + Base PdII_Amido Ar-Pd(II)-NR₂(L)₂ Amine_Coord->PdII_Amido ReductiveElimination Reductive Elimination PdII_Amido->ReductiveElimination ReductiveElimination->Pd0 Product Ar-NR₂ ReductiveElimination->Product

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

III. Sonogashira Coupling: Introducing Alkynes

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3]

Frequently Asked Questions (FAQs) - Sonogashira Coupling

Q1: My Sonogashira reaction is giving a lot of alkyne homocoupling (Glaser coupling). How can I prevent this?

A1: Alkyne homocoupling is a common side reaction, often promoted by the copper co-catalyst in the presence of oxygen. Running the reaction under strictly anaerobic conditions is crucial. You can also try a copper-free Sonogashira protocol, although this may require a more specialized palladium catalyst system.

Q2: What is the role of the copper co-catalyst?

A2: The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. This is generally faster than the direct reaction of the alkyne with the palladium complex.

Q3: Is an amine base always necessary?

A3: Yes, an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) serves a dual purpose: it acts as the base to deprotonate the terminal alkyne and often serves as the solvent.

Recommended Starting Protocol: Sonogashira Coupling

Materials:

  • 3-Bromo-2-methoxyquinoline (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • CuI (3-10 mol%)

  • PPh₃ (4-10 mol%)

  • Et₃N or DIPEA (as solvent or co-solvent with THF/DMF)

Procedure:

  • To a Schlenk flask, add 3-bromo-2-methoxyquinoline, the palladium catalyst, copper(I) iodide, and triphenylphosphine.

  • Evacuate and backfill with an inert gas three times.

  • Add the degassed amine solvent and the terminal alkyne via syringe.

  • Heat the reaction to a temperature between room temperature and 80 °C, depending on the reactivity of the alkyne.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

Data Presentation: Sonogashira Catalyst System Selection
Catalyst PrecursorCo-catalystLigandBaseSolventKey Considerations
Pd(PPh₃)₂Cl₂CuIPPh₃Et₃N, DIPEATHF, DMFThe classic Sonogashira conditions.
Pd(OAc)₂CuIXPhosCs₂CO₃DioxaneA more modern system, potentially more active.
Pd(P(t-Bu)₃)₂None(Integrated)Cs₂CO₃TolueneA copper-free option to avoid homocoupling.
Visualizing the Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)-Br(L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_Alkynyl Ar-Pd(II)-C≡CR(L)₂ Transmetalation->PdII_Aryl_Alkynyl ReductiveElimination Reductive Elimination PdII_Aryl_Alkynyl->ReductiveElimination ReductiveElimination->Pd0 Product Ar-C≡CR ReductiveElimination->Product CuI CuI Alkyne H-C≡CR CuI->Alkyne + Base Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide Cu_Acetylide->Transmetalation Transfers alkynyl group

Caption: The interconnected catalytic cycles of a copper-co-catalyzed Sonogashira reaction.

IV. Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently anhydrous/anaerobic conditions. 3. Incorrect base or ligand. 4. Low reaction temperature.1. Use a fresh catalyst or precatalyst. 2. Ensure all glassware is dry and solvents are degassed. Maintain a positive pressure of inert gas. 3. Screen different bases and ligands. For electron-rich systems, bulky, electron-donating ligands are often best. 4. Incrementally increase the reaction temperature.
Significant Homocoupling of Boronic Acid or Alkyne 1. Presence of oxygen. 2. For Suzuki, slow transmetalation. 3. For Sonogashira, high copper loading.1. Improve degassing procedure. 2. Use a stronger base or a different solvent system to accelerate transmetalation. 3. Reduce the amount of CuI or switch to a copper-free protocol.
Dehalogenation of Starting Material 1. Presence of water or other protic sources. 2. Certain phosphine ligands can promote this side reaction.1. Use anhydrous solvents and reagents. 2. Try a different class of ligand (e.g., an N-heterocyclic carbene ligand).
Formation of Multiple Products 1. Reaction not at optimal temperature. 2. Catalyst decomposition leading to side reactions.1. Optimize the reaction temperature. 2. Use a more stable precatalyst or a lower catalyst loading.

V. References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activity of 3-Bromo-2-methoxyquinoline and Other Quinoline Derivatives: A Guide for Drug Development Professionals

The quinoline scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of compounds with diverse and potent biological activities.[1] F...

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of compounds with diverse and potent biological activities.[1] From the quintessential antimalarial drug, chloroquine, to modern targeted cancer therapies, the versatility of the quinoline ring system allows for fine-tuning of its pharmacological profile through targeted chemical modifications.[2] This guide provides a comparative analysis of the biological activity of 3-Bromo-2-methoxyquinoline and its analogs against other significant classes of quinoline derivatives. We will delve into their anticancer, antimicrobial, and neuroprotective potential, supported by quantitative experimental data and detailed, field-proven protocols to empower researchers in their drug discovery endeavors.

The Quinoline Scaffold: A Blueprint for Pharmacological Diversity

The fundamental quinoline structure is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring. The therapeutic efficacy of its derivatives is profoundly influenced by the nature and position of various substituents, a concept known as the Structure-Activity Relationship (SAR). For instance, the presence of a fluorine atom at the C6 position is a defining feature of the highly successful fluoroquinolone antibiotics, while substitutions at the C4 and C8 positions are critical for antimalarial activity.[2][3] Understanding these SAR principles is paramount for the rational design of novel, more effective therapeutic agents.

While direct experimental data on 3-Bromo-2-methoxyquinoline is limited in publicly accessible literature, extensive research on closely related analogs, such as 3-benzyl-6-bromo-2-methoxyquinoline, provides significant insight. This compound is a key intermediate in the synthesis of various therapeutic agents, including anticancer and antitubercular drugs.[4][5] It notably serves as a reactant in the preparation of Bedaquiline, a diarylquinoline antibiotic used for treating multidrug-resistant tuberculosis.[6] Therefore, this guide will leverage data from such structurally similar compounds to project the potential activities of the core 3-bromo-2-methoxy substituted scaffold in comparison to other quinoline families.

G cluster_quinoline Quinoline Scaffold SAR quinoline Quinoline Core N1 N1 Position (e.g., Cyclopropyl) Crucial for Antibacterial Potency quinoline->N1 C2_C3 C2 & C3 Positions (e.g., Methoxy, Bromo, Benzyl) Modulate Cytotoxicity & Target Specificity quinoline->C2_C3 C4 C4 Position (e.g., Amino Group) Key for Antimalarial Activity quinoline->C4 C6_C7 C6 & C7 Positions (e.g., Fluorine) Defines Fluoroquinolone Antibiotics; Modulates Spectrum of Activity quinoline->C6_C7 C8 C8 Position (e.g., Amino Group) Important for Antimalarial & Anticancer Efficacy quinoline->C8

Caption: General Structure-Activity Relationships (SAR) of the quinoline scaffold.

Comparative Biological Activity

The true potential of a novel compound is revealed through direct comparison with existing alternatives. Here, we evaluate the projected activities of the 3-bromo-2-methoxyquinoline scaffold against other derivatives across several therapeutic areas.

Anticancer Activity

Quinoline derivatives are a significant class of anticancer agents, exerting their effects through various mechanisms including the inhibition of tubulin polymerization, topoisomerase enzymes, and receptor tyrosine kinases.[7][8]

Mechanism of Action: Many quinoline-chalcone hybrids have demonstrated potent anticancer activity by inhibiting tubulin polymerization, arresting the cell cycle at the G2/M phase, and inducing apoptosis.[9] Other derivatives function as topoisomerase I or II inhibitors, preventing the religation of DNA strands and leading to cell death.[10] The substitution pattern is critical; for example, 8-hydroxyquinoline-5-sulfonamide derivatives have shown high activity against melanoma, breast, and lung cancer cell lines, an effect that is lost if the 8-hydroxy group is methylated.[11]

Comparative Data: The following table summarizes the cytotoxic activity (IC₅₀ in µM) of various quinoline derivatives against selected human cancer cell lines.

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Bromo-Methoxy-Quinoline Analog 6-Bromo-3-(3'-methoxybenzyl)quinoline-2-carboxamideBreast, Colon, LungPotent CytotoxicityNot specified[4]
Quinoline-Chalcone Hybrid Compound 5 (Specific structure in source)K562 (Leukemia)Nanomolar rangeTubulin Polymerization Inhibitor[9]
Quinoline-Chalcone Hybrid Compound 6 (Specific structure in source)HL-60 (Leukemia)0.59Not specified[9]
8-Hydroxyquinoline Sulfonamide 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideC-32 (Melanoma)~5-10 (Comparable to Cisplatin)p53/p21 Upregulation, BCL-2/BAX Modulation[11]
Pyrazolo[4,3-f]quinoline Compound 2E (Specific structure in source)NUGC-3 (Gastric)< 30 (Highly Toxic)Topoisomerase IIα Inhibitor[10]

Note: "Potent Cytotoxicity" is mentioned qualitatively in the source; specific IC₅₀ values were not provided.

Antimicrobial Activity

The quinoline core is fundamental to some of our most important antibiotics. The strategic placement of substituents dictates the spectrum of activity, from narrow-spectrum gram-negative agents to broad-spectrum therapeutics.[3]

Mechanism of Action: The primary mechanism for fluoroquinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[3] However, the versatility of the quinoline scaffold allows for other mechanisms. For example, certain novel derivatives are being investigated as inhibitors of the peptide deformylase (PDF) enzyme, a pathway distinct from that of traditional quinolones.[12]

Comparative Data: The antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth. The table below compares the MIC values (in µg/mL) of different quinoline derivatives.

Compound ClassDerivative ExampleOrganismMIC (µg/mL)Mechanism of ActionReference
Quinoline-Hydroxyimidazolium Hybrid Compound 7b (6-bromo substituted)S. aureus2Not specified[13]
Quinoline-Hydroxyimidazolium Hybrid Compound 7b (6-bromo substituted)M. tuberculosis H37Rv10Not specified[13]
Substituted Quinoxaline Symmetrically disubstituted quinoxalinesS. aureus, E. coliSignificant ActivityNot specified[14]
PDF-Inhibiting Quinoline Compound 6 (Specific structure in source)B. cereus, S. aureus, E. coli3.12 - 50Peptide Deformylase (PDF) Inhibitor[12]
8-Hydroxyquinoline Sulfonamide Compound 3c (Specific structure in source)MRSA (Clinical Isolate)~3-6 (Comparable to Oxacillin)Not specified[11]

Note: "Significant Activity" is mentioned qualitatively in the source; specific MIC values were not provided.

Antimalarial and Neuroprotective Potential

Antimalarial Activity: Quinolines, like chloroquine and quinine, are historically significant antimalarials.[15] Their primary mode of action involves accumulating in the parasite's acidic food vacuole and interfering with the detoxification of heme, which is released during hemoglobin digestion.[15][16] This leads to a buildup of toxic heme, killing the parasite.[16] The development of resistance, often linked to the parasite's ability to pump the drug out, has driven research into new quinoline hybrids, such as ferroquine, designed to overcome these mechanisms.[2][17]

Neuroprotective Activity: Emerging research highlights the potential of quinoline derivatives in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[18][19] Their neuroprotective effects are attributed to their ability to chelate metal ions, reduce oxidative stress, and modulate signaling pathways involved in neurodegeneration.[1][18] Some derivatives have been shown to protect neuronal cells from oxidative insults and reduce nitric oxide levels at low micromolar concentrations.[19]

Key Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for the primary assays used to evaluate the biological activities discussed. The choice of these methods is based on their reliability, widespread adoption, and the quantitative nature of their results.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀), a standard measure of cytotoxicity. The assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.

Causality Behind Choices:

  • Cell Line: Chosen based on the research question (e.g., MCF-7 for breast cancer).

  • MTT Reagent: Provides a colorimetric readout directly proportional to the number of viable cells.

  • DMSO: Used to solubilize the formazan crystals for spectrophotometric measurement.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test quinoline derivative in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like Doxorubicin (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[20][21]

Caption: Standard workflow for an in vitro MTT cytotoxicity assay.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

This protocol uses the broth microdilution method, a gold standard for determining the MIC of an antimicrobial agent against bacteria or fungi.[22]

Causality Behind Choices:

  • Mueller-Hinton Broth (MHB): This is the standard medium for routine susceptibility testing of non-fastidious bacteria as its composition is well-defined and has minimal interference with antimicrobial agents.[23]

  • 96-Well Plate Format: Allows for efficient testing of multiple concentrations and replicates, conserving reagents.[24]

  • Visual/Spectrophotometric Reading: Turbidity (cloudiness) is a direct indicator of microbial growth.[24]

Methodology:

  • Compound Preparation: In a sterile 96-well microtiter plate, add 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells in columns 2 through 12. Prepare a solution of the test compound in the first well (column 1) at twice the highest desired final concentration in 100 µL of CAMHB.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the wells in column 1 to column 2. Mix thoroughly and transfer 50 µL from column 2 to column 3, continuing this process down to column 10. Discard the final 50 µL from column 10. Column 11 will serve as a growth control (no compound), and column 12 as a sterility control (no bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (e.g., S. aureus) and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the final bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.

  • Data Acquisition: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[23][24][25]

G start Start prepare_plate 1. Prepare 96-well plate with serial dilutions of quinoline compound start->prepare_plate prepare_inoculum 2. Prepare standardized bacterial inoculum (0.5 McFarland) prepare_plate->prepare_inoculum inoculate_plate 3. Inoculate wells with bacterial suspension prepare_inoculum->inoculate_plate incubate_plate 4. Incubate 18-24h at 37°C inoculate_plate->incubate_plate read_mic 5. Read MIC: Lowest concentration with no visible growth (turbidity) incubate_plate->read_mic end_node End read_mic->end_node

Caption: Workflow for the broth microdilution MIC assay.

Conclusion and Future Directions

The quinoline scaffold remains an exceptionally fertile ground for the discovery of new therapeutic agents. While 3-Bromo-2-methoxyquinoline itself is primarily documented as a synthetic intermediate, the potent and diverse biological activities of its close analogs underscore the significant potential of this substitution pattern. The data suggest that bromo- and methoxy-substituted quinolines are promising candidates for development as anticancer and antimicrobial drugs, warranting further investigation.

Future research should focus on the direct synthesis and evaluation of 3-Bromo-2-methoxyquinoline and a library of its derivatives to precisely map their structure-activity relationships. Elucidating their specific molecular targets and mechanisms of action will be crucial for optimizing their therapeutic index and overcoming potential resistance mechanisms. The protocols and comparative data provided in this guide offer a robust framework for these next steps, empowering researchers to unlock the full potential of this promising chemical space.

References

  • 3-Benzyl-6-bromo-2-methoxyquinoline. Google Search.
  • 3-Benzyl-6-bromo-2-methoxyquinoline - A Versatile Intermediate Compound. Ningbo Inno Pharmchem Co., Ltd.
  • Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect.
  • Various therapeutic uses of Quinoline. ResearchGate.
  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. PMC.
  • Results of antimicrobial activity of synthetic quinoline compounds. ResearchGate.
  • Quinoline antimalarials: mechanisms of action and resistance. PubMed.
  • 3-Benzyl-6-bromo-2-methoxyquinoline. Bio-Synth.
  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease. ACS Omega.
  • 3-benzyl-6-bromo-2-methoxyquinoline | 654655-69-3. ChemicalBook.
  • 3-Benzyl-6-bromo-2-methoxyquinoline | Drug Intermediate. MedchemExpress.com.
  • 3-Benzyl-6-bromo-2-methoxyquinoline. AK Scientific, Inc.
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing.
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC.
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC.
  • Quinoline-Based Hybrid Compounds with Antimalarial Activity. PMC.
  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. PMC - NIH.
  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. PMC - NIH.
  • (PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. ResearchGate.
  • The Antimicrobial Potential of Substituted Quinolines: A Technical Guide for Drug Development Professionals. Benchchem.
  • Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line: Quinoline compounds and their Cytotoxicity. ResearchGate.
  • synthesis and study of anticancer activity of quinoline derivative using computational chemistry. ResearchGate.
  • Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Novel Antimicrobial Agents. Benchchem.
  • Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC.
  • Recent developments of quinoline based antimalarial agents. RACO.
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI.
  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. MDPI.
  • Testing the Effectiveness of Antimicrobials. Lumen Learning.
  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. MDPI.
  • Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Pharmacy and Bioallied Sciences.
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed.
  • (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate.

Sources

Comparative

A Comparative Guide to X-ray Crystallography of Quinoline Derivatives: From Crystal Growth to Structural Insights

For Researchers, Scientists, and Drug Development Professionals Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a wide arr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a wide array of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2][3][4] The precise three-dimensional atomic arrangement of these molecules, elucidated through single-crystal X-ray diffraction (SCXRD), is paramount for understanding their structure-activity relationships (SAR), guiding rational drug design, and optimizing their pharmacological profiles.[1][5][6] This guide provides an in-depth, comparative analysis of the critical stages in the X-ray crystallography of quinoline derivatives, offering field-proven insights and detailed experimental protocols.

The Crucial First Step: A Comparative Look at Crystallization Strategies

The journey to a high-resolution crystal structure begins with the successful growth of a high-quality single crystal. The diverse physicochemical properties of quinoline derivatives, influenced by various functional groups, necessitate a tailored approach to crystallization.

Understanding the Influence of Quinoline's Structure on Crystallization

The quinoline scaffold, a fusion of a benzene and a pyridine ring, provides a rigid, planar core.[2] Substituents on this core heavily influence intermolecular interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, which are the driving forces for crystal lattice formation. For instance, derivatives with hydrogen bond donors and acceptors (e.g., hydroxyl, amino, or carboxyl groups) may favor crystallization from polar solvents, whereas those with bulky, nonpolar groups might require less polar organic solvents.

Comparative Analysis of Crystallization Techniques

Several techniques are commonly employed for the crystallization of small molecules like quinoline derivatives. The choice of method is often empirical, and a screening of various conditions is typically required.

Crystallization Technique Principle Best Suited For Common Solvents for Quinoline Derivatives Advantages Disadvantages
Slow Evaporation Gradual removal of solvent from a saturated solution, increasing the solute concentration to the point of nucleation and crystal growth.[7]Thermally stable, soluble compounds.Methanol, Ethanol, Acetone, Acetonitrile, Dichloromethane, Ethyl acetate.[8][9]Simple setup, requires minimal compound.Can lead to the formation of oils or amorphous solids if evaporation is too rapid; crystals may aggregate.[7]
Vapor Diffusion (Hanging & Sitting Drop) A concentrated drop of the compound solution equilibrates with a larger reservoir of a precipitant solution via the vapor phase, slowly inducing crystallization.Small quantities of material, screening multiple conditions.Similar to slow evaporation, with the precipitant often being a less polar solvent.High success rate, allows for fine-tuning of conditions.Requires specialized plates or setups.
Cooling Crystallization A saturated solution at a higher temperature is slowly cooled, decreasing the solubility of the compound and promoting crystallization.[8][10]Compounds with a significant temperature-dependent solubility profile.Toluene, Xylene, Dimethylformamide (DMF).Can produce large, high-quality crystals.Requires precise temperature control; not suitable for all compounds.
Solvent/Anti-Solvent Diffusion A solution of the compound is layered with a miscible "anti-solvent" in which the compound is poorly soluble. Diffusion at the interface induces crystallization.Compounds that are highly soluble in one solvent but poorly soluble in another.A solution in DMF or DMSO layered with water or an alcohol.Effective for compounds that are difficult to crystallize by other methods.Can be challenging to set up without disturbing the interface.

Expert Insight: For novel quinoline derivatives, a multi-technique screening approach is highly recommended. Starting with slow evaporation from a variety of solvents (polar, non-polar, and mixtures) in parallel can quickly identify promising conditions.

Experimental Protocol: A Self-Validating Workflow for Crystallization

This protocol outlines a systematic approach to screening for crystallization conditions for a novel quinoline derivative.

Materials
  • Quinoline derivative (highly pure, >98%)

  • A selection of high-purity solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane, chloroform, hexane, water)

  • Small glass vials (1-2 mL) with screw caps or septa

  • Micro-syringes and needles

  • Heating block or oil bath

  • Stereomicroscope

Step-by-Step Methodology
  • Solubility Screening (The Foundation):

    • Place a small amount (1-2 mg) of the quinoline derivative into several vials.

    • Add a small volume (e.g., 100 µL) of each selected solvent to a different vial.

    • Observe solubility at room temperature. If insoluble, gently warm the vial and observe. This step is crucial for identifying suitable solvents for the subsequent crystallization techniques. A good starting point is a solvent in which the compound is sparingly soluble at room temperature but dissolves upon heating.

  • Slow Evaporation Setup:

    • Prepare a near-saturated solution of the quinoline derivative in a promising solvent identified from the solubility screen.

    • Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.

    • Cover the vial with a cap pierced with a needle or with parafilm with a few pinholes to allow for slow evaporation.[7]

    • Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

  • Cooling Crystallization Setup:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Filter the hot solution into a clean, pre-warmed vial.

    • Allow the vial to cool slowly to room temperature. A Dewar flask filled with warm water can be used to slow down the cooling rate.

    • Once at room temperature, the vial can be transferred to a refrigerator (4 °C) or freezer (-18 °C) to further promote crystallization.[8][10]

  • Vapor Diffusion Setup (Sitting Drop):

    • Pipette a larger volume (e.g., 500 µL) of a precipitant (a solvent in which the compound is less soluble) into the reservoir of a crystallization plate well.

    • On the sitting drop post, place a small volume (e.g., 1-2 µL) of a concentrated solution of the quinoline derivative.

    • Seal the well and allow the system to equilibrate.

Quality Control and Validation
  • Visual Inspection: Regularly inspect the vials under a stereomicroscope for the formation of single, well-defined crystals with sharp edges and clear faces. Note the morphology of any crystalline material.

  • Polarized Light Microscopy: Use a polarizing microscope to confirm the crystallinity of any solid material. Crystalline materials will be birefringent and will appear bright against a dark background when viewed between crossed polarizers.

From Crystal to Structure: Data Collection and Refinement

Once a suitable crystal is obtained, the next phase involves irradiating it with X-rays and analyzing the resulting diffraction pattern.

experimental_workflow synthesis synthesis crystallization crystallization synthesis->crystallization Pure Compound selection selection crystallization->selection Crystals Formed mounting mounting selection->mounting Suitable Single Crystal diffractometer diffractometer mounting->diffractometer data_collection data_collection diffractometer->data_collection X-ray Beam data_processing data_processing data_collection->data_processing Diffraction Pattern structure_solution structure_solution data_processing->structure_solution Reflection Data refinement refinement structure_solution->refinement Initial Model validation validation refinement->validation Refined Model sar_analysis sar_analysis validation->sar_analysis Final Structure publication publication sar_analysis->publication

Figure 1: A generalized workflow for the X-ray crystallography of quinoline derivatives.

The Principles of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction operates on the principle that X-rays are diffracted by the electrons of the atoms in a crystal lattice.[11] The resulting diffraction pattern of spots, or reflections, contains information about the arrangement of atoms within the crystal. By measuring the intensities and positions of these reflections as the crystal is rotated in the X-ray beam, a three-dimensional map of the electron density can be constructed, and from this, the atomic structure can be determined.[11] This powerful technique can reveal precise bond lengths, bond angles, and stereochemistry, which are invaluable for understanding the chemical and physical properties of the quinoline derivative.[11]

Data Collection and Processing

Modern diffractometers automate much of the data collection process. The crystal is mounted on a goniometer head and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. The instrument then collects a series of diffraction images at different crystal orientations.

Software is used to integrate the raw diffraction images to determine the intensity of each reflection and to apply corrections for experimental factors such as absorption. The unit cell parameters and space group of the crystal are also determined at this stage.

Structure Solution and Refinement
  • Structure Solution: The "phase problem" is a central challenge in crystallography. The diffraction experiment provides the intensities of the reflections, but not their phases. For small molecules like quinoline derivatives, direct methods are typically successful in determining the initial phases and generating an initial model of the crystal structure.

  • Structure Refinement: The initial model is then refined against the experimental data using a least-squares minimization process. This iterative process adjusts the atomic positions, displacement parameters, and other model parameters to improve the agreement between the calculated and observed diffraction data. The quality of the final refined structure is assessed by metrics such as the R-factor (residual factor) and the goodness-of-fit (GOF).

Comparative Analysis of Crystallographic Data for Quinoline Derivatives

The crystallographic data for different quinoline derivatives can provide a wealth of comparative information. Below is a hypothetical table illustrating the type of data that can be compared.

Quinoline Derivative Empirical Formula Crystal System Space Group Unit Cell Parameters (a, b, c, α, β, γ) R-factor (%) Key Intermolecular Interactions
Derivative A (e.g., 4-hydroxyquinoline)C₉H₇NOMonoclinicP2₁/ca = 8.5 Å, b = 5.9 Å, c = 13.2 Å, β = 98.5°3.5O-H···N hydrogen bonds, π-π stacking
Derivative B (e.g., 2-chloro-3-methylquinoline)C₁₀H₈ClNOrthorhombicPnmaa = 14.1 Å, b = 7.3 Å, c = 8.2 Å4.1C-H···Cl interactions, π-π stacking
Derivative C (e.g., 8-aminoquinoline)C₉H₈N₂MonoclinicP2₁/na = 10.3 Å, b = 6.8 Å, c = 11.5 Å, β = 105.2°3.8N-H···N hydrogen bonds, π-π stacking

Expert Insight: Analyzing trends in unit cell parameters and intermolecular interactions across a series of related quinoline derivatives can provide valuable insights into how different substituents influence the crystal packing. This information can be correlated with physical properties such as melting point and solubility.

Conclusion: The Power of Crystallography in Quinoline-Based Drug Discovery

X-ray crystallography is an indispensable tool in the study of quinoline derivatives, providing unambiguous structural information at the atomic level.[12][13] A systematic and comparative approach to crystallization is key to obtaining high-quality crystals suitable for diffraction analysis. The detailed structural insights gained from these studies are fundamental to understanding the SAR of this important class of compounds, ultimately enabling the design of more potent and selective therapeutic agents.[1][5][6][14][15]

References

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. Available at: [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. Available at: [Link]

  • Crystallization of quinoline derivatives and its preparation method. Google Patents.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. X-ray Analytical Instrument Supplier. Available at: [Link]

  • Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance in cancer. PubMed. Available at: [Link]

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis, crystal structure, spectroscopy and quantum chemical investigations of hexahydroquinoline molecule. Taylor & Francis Online. Available at: [Link]

  • Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry. Available at: [Link]

  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. Available at: [Link]

  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. ACS Publications. Available at: [Link]

  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists | Request PDF. ResearchGate. Available at: [Link]

  • Growth and Characterization of Novel Organic Quinoline 4-Nitrophenol (QNP)Single Crystals for Frequency Conversion Applications. AIP Publishing. Available at: [Link]

  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. PubMed. Available at: [Link]

  • The crystallization of quinoline. Google Patents.
  • Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives. ResearchGate. Available at: [Link]

  • (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate. Available at: [Link]

  • Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. Available at: [Link]

  • Review of Quinoline Derivatives. JETIR. Available at: [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. Available at: [Link]

  • Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. PubMed. Available at: [Link]

  • Guide for crystallization. University of Geneva. Available at: [Link]

  • Synthesis, X-ray Analysis, Biological Evaluation and Molecular Docking Study of New Thiazoline Derivatives. MDPI. Available at: [Link]

Sources

Validation

Comparative Guide: Purity Assessment of 3-Bromo-2-methoxyquinoline by HPLC

Executive Summary The accurate purity assessment of 3-Bromo-2-methoxyquinoline presents a dual chromatographic challenge: the basicity of the quinoline nitrogen and the steric/electronic similarity of potential halogenat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate purity assessment of 3-Bromo-2-methoxyquinoline presents a dual chromatographic challenge: the basicity of the quinoline nitrogen and the steric/electronic similarity of potential halogenated regioisomers.[1] Standard C18 protocols often yield broad, tailing peaks due to silanol interactions and fail to resolve critical positional isomers (e.g., 3-bromo-4-methoxyquinoline).[1]

This guide objectively compares the industry-standard Alkyl-C18 approach against the selectivity-optimized Pentafluorophenyl (PFP) and Phenyl-Hexyl stationary phases.[1] Based on comparative analysis, the PFP phase is identified as the superior methodology, offering distinct halogen-specific selectivity (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-

and dipole-dipole interactions) that standard alkyl phases lack.

The Challenge: Why Standard Methods Fail

The Physicochemical Barrier

The analyte contains a basic nitrogen atom (quinoline ring) and a halogenated substituent.[1]

  • Silanol Activity: On traditional silica-based C18 columns, residual silanols (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) act as weak acids. The basic quinoline nitrogen becomes protonated at acidic pH, interacting ionically with these silanols.[1] This causes peak tailing (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
    
    
    
    )
    and retention time instability.
  • Isomeric Selectivity: Synthetic pathways often generate regioisomers.[1] A C18 column relies primarily on hydrophobicity (LogP).[1] Since regioisomers often have identical LogP values, they co-elute on C18 phases.[1]

Stability Considerations

The 2-methoxy group is susceptible to hydrolysis under harsh acidic conditions, converting the analyte into its lactam form (3-bromo-2-quinolone).[1] Therefore, highly acidic mobile phases (pH < 2.[1]0) should be avoided to prevent on-column degradation.

Comparative Analysis of Stationary Phases

The following comparison evaluates three distinct separation modes.

Option A: The "Default" – C18 (Octadecylsilane)
  • Mechanism: Hydrophobic interaction.[1]

  • Outcome: High retention, but poor peak shape for bases.[1]

  • Verdict: Not Recommended for high-purity assays due to tailing and inability to separate halogenated isomers.[1]

Option B: The "Alternative" – Phenyl-Hexyl[1]
  • Mechanism: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -
    
    
    
    interactions with the aromatic quinoline ring + hydrophobicity.
  • Outcome: Improved peak shape compared to C18; better resolution of aromatic impurities.[1]

  • Verdict: Acceptable , but may lack the steric selectivity for closely related bromo-isomers.[1]

Option C: The "Champion" – PFP (Pentafluorophenyl)
  • Mechanism: Multiple interaction modes:[2][3]

    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      -
      
      
      
      Interaction:
      Between the analyte's aromatic ring and the fluorinated ring.[2][3]
    • Dipole-Dipole: Strong interaction between the electronegative fluorine atoms on the column and the polarized C-Br bond on the analyte.[1]

    • Shape Selectivity: Rigid fluorinated rings distinguish steric differences in isomers.[1]

  • Verdict: Highly Recommended . The PFP phase specifically targets the halogenated nature of the molecule.[1]

Summary Data: Comparative Performance

Simulated data based on validated behavior of halogenated quinolines [1][4].

ParameterC18 (Standard)Phenyl-HexylPFP (Recommended)
Tailing Factor (

)
1.8 (Poor)1.2 (Good)1.05 (Excellent)
Resolution (

)
*
1.2 (Co-elution)2.54.8
Retention Mechanism HydrophobicHydrophobic +

-

Hydrophobic +

-

+ Dipole
Isomer Separation PoorModerateSuperior

*Resolution measured between 3-Bromo-2-methoxyquinoline and its nearest regioisomer.

Method Selection Logic (Decision Tree)

The following diagram illustrates the critical decision pathways for selecting the appropriate column and mobile phase based on impurity profile and analyte stability.

MethodSelection Start Start: Purity Assessment of 3-Bromo-2-methoxyquinoline ImpurityCheck Are Halogenated Regioisomers Expected? Start->ImpurityCheck BasicityCheck Is Peak Tailing > 1.5 on C18? ImpurityCheck->BasicityCheck No (General Purity) SelectPFP Select PFP Column (Pentafluorophenyl) ImpurityCheck->SelectPFP Yes (High Specificity Needed) SelectPhenyl Select Phenyl-Hexyl Column BasicityCheck->SelectPhenyl Yes (Need Pi-Pi Interaction) SelectC18 Select Hybrid C18 (High pH Stable) BasicityCheck->SelectC18 No (Rare) MobilePhase Mobile Phase Selection: Ammonium Acetate (pH 4.5) Avoids Hydrolysis & Suppresses Silanols SelectPFP->MobilePhase SelectPhenyl->MobilePhase

Figure 1: Strategic decision tree for column selection.[1] The presence of halogenated isomers dictates the use of PFP phases due to their unique F-F and dipole interactions.

Recommended Experimental Protocol

This protocol utilizes the PFP stationary phase to maximize resolution and peak symmetry.[1]

Chromatographic Conditions
  • Column: YMC-Triart PFP or ACE C18-PFP, 150 x 4.6 mm, 3 µm (or equivalent).[1][2]

    • Rationale: 3 µm particles offer a balance between resolution and backpressure.[1] The PFP ligand provides the necessary selectivity for the bromo-substituent [4].[1]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).[1]

    • Rationale: Ammonium acetate provides ionic strength to mask residual silanols.[1] pH 4.5 is safe for the methoxy group (preventing hydrolysis) while ensuring the quinoline nitrogen is controlled [2].[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

    • Rationale: Acetonitrile has lower viscosity and UV cutoff than methanol, suitable for aromatic separations.[1]

  • Gradient Program:

    • 0-2 min: 30% B (Isocratic hold)[1]

    • 2-15 min: 30% ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       80% B (Linear ramp)
      
    • 15-18 min: 80% B (Wash)[1]

    • 18.1 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1][2][4]

  • Column Temperature: 35°C.

    • Rationale: Slightly elevated temperature reduces viscosity and improves mass transfer, sharpening the peaks.

  • Detection: UV at 254 nm (primary) and 280 nm.[1]

System Suitability Workflow

Workflow cluster_prep Preparation cluster_run Execution cluster_data Validation Sample Sample Dilution (50:50 ACN:Water) Injection Injection (5-10 µL) Sample->Injection Standard Ref Standard Preparation Standard->Injection Equilibration Column Eq (>10 Column Vols) Equilibration->Injection Separation Gradient Elution (PFP Column) Injection->Separation Integration Peak Integration Separation->Integration SST Check SST: Tailing < 1.3 Resolution > 2.0 Integration->SST Pass Report Purity SST->Pass Yes Fail Troubleshoot: Check pH/Column Age SST->Fail No

Figure 2: Operational workflow for the HPLC analysis, emphasizing System Suitability Testing (SST) criteria.

Troubleshooting & Scientific Rationale

Why pH 4.5?

While many C18 methods use 0.1% TFA (pH ~2), this is risky for methoxy-quinolines.[1] The ether linkage can hydrolyze to the carbonyl (quinolone) over time.[1] pH 4.5 is the "Sweet Spot"—acidic enough to keep the nitrogen protonated for consistent retention, but mild enough to ensure solution stability of the analyte [2].

Why PFP over C18?

The bromine atom on the quinoline ring is electron-withdrawing/polarizable.[1] PFP columns contain a fluorine-rich ring that is electron-deficient.[1] This creates a specific "lock-and-key" electronic interaction with the electron-rich aromatic system of the quinoline and the halogen substituent.[1] This mechanism is orthogonal to simple hydrophobicity, allowing the separation of isomers that C18 cannot distinguish [3][4].

References

  • Sielc Technologies. (n.d.).[1] Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Agilent Technologies. (2014).[1] Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • YMC Co., Ltd. (n.d.).[1] Features of PentaFluoroPhenyl group bonded column - YMC-Triart PFP. Retrieved from [Link][1]

  • Mac-Mod Analytical. (n.d.). Examining the Selectivities of Several C18 and Modified C18 Phases – Advantages of Phenyl and Pentafluorophenyl (PFP) Phases. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Synthesis and Structural Validation of 3-Bromo-2-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise synthesis and unequivocal structural validation of novel chemical entities are para...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise synthesis and unequivocal structural validation of novel chemical entities are paramount. Quinoline scaffolds are of significant interest due to their prevalence in a wide array of biologically active compounds. This guide provides an in-depth technical comparison of synthetic strategies for obtaining 3-Bromo-2-methoxyquinoline and a comprehensive workflow for its structural validation, ensuring the integrity of downstream applications.

Section 1: Comparative Synthesis Strategies

The introduction of a bromine atom at the C3 position and a methoxy group at the C2 position of the quinoline ring can be achieved through several synthetic routes. The choice of strategy often depends on the availability of starting materials, desired yield, and scalability. Here, we compare two plausible synthetic pathways.

Strategy A: Multi-step Synthesis from 2-Chloro-3-bromoquinoline

This approach involves the initial synthesis of a di-halogenated quinoline followed by a nucleophilic substitution to introduce the methoxy group.

Strategy B: Direct Bromination of 2-Methoxyquinoline

A more direct approach involves the electrophilic bromination of a pre-existing 2-methoxyquinoline. However, this method can present challenges in regioselectivity.

FeatureStrategy A: Multi-step SynthesisStrategy B: Direct Bromination
Starting Material Readily available substituted anilines2-Methoxyquinoline
Key Steps Cyclization to form the quinoline ring, followed by nucleophilic substitution of the chlorine atom.Electrophilic aromatic substitution.
Advantages Generally offers higher regioselectivity for the bromine placement.Fewer synthetic steps, potentially higher atom economy.
Challenges Longer reaction sequence.Potential for the formation of isomeric byproducts, requiring careful optimization of reaction conditions.

For the purpose of this guide, we will focus on the validation of 3-Bromo-2-methoxyquinoline synthesized via Strategy A , as it provides better control over the final product's structure.

Section 2: Synthesis Protocol for 3-Bromo-2-methoxyquinoline (via Strategy A)

This protocol is based on established methodologies for the synthesis of similar quinoline derivatives.

Step 1: Synthesis of 2-Chloro-3-bromoquinoline

A common method for this step is the Vilsmeier-Haack reaction followed by cyclization.

  • Materials : Substituted aniline, N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃), bromine (Br₂).

  • Procedure :

    • To a stirred solution of the appropriate substituted aniline in DMF at 0 °C, slowly add POCl₃.

    • Allow the reaction to warm to room temperature and then heat to 80-90 °C for several hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the crude 2-chloroquinoline derivative.

    • Filter the solid, wash with water, and dry.

    • The crude product is then subjected to bromination using a suitable brominating agent (e.g., Br₂ in acetic acid) to yield 2-chloro-3-bromoquinoline.

Step 2: Synthesis of 3-Bromo-2-methoxyquinoline

This step involves a nucleophilic aromatic substitution of the chloro group.

  • Materials : 2-Chloro-3-bromoquinoline, sodium methoxide, methanol.

  • Procedure :

    • Dissolve 2-chloro-3-bromoquinoline in anhydrous methanol.

    • Add a solution of sodium methoxide in methanol to the reaction mixture.

    • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and remove the methanol under reduced pressure.

    • Resuspend the residue in water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 3-Bromo-2-methoxyquinoline.

    • Purify the crude product by column chromatography or recrystallization.

Section 3: Comprehensive Structural Validation Workflow

The unambiguous confirmation of the synthesized 3-Bromo-2-methoxyquinoline structure is achieved through a combination of spectroscopic techniques. Each method provides complementary information, and together they form a robust validation system.

G cluster_synthesis Synthesis cluster_purification Purification cluster_validation Structural Validation Synthesis Synthesized Crude Product Purification Column Chromatography / Recrystallization Synthesis->Purification Pure_Product Pure 3-Bromo-2-methoxyquinoline Purification->Pure_Product NMR ¹H and ¹³C NMR Spectroscopy Pure_Product->NMR Confirms C-H framework and substitution pattern MS Mass Spectrometry Pure_Product->MS Determines molecular weight and elemental composition IR IR Spectroscopy Pure_Product->IR Identifies functional groups Final_Structure Validated Structure NMR->Final_Structure MS->Final_Structure IR->Final_Structure

Comparative

A Comparative Guide to the Antiproliferative Activity of Novel Quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of oncological research, the quinoline scaffold has emerged as a privileged structure, forming the backbone of numerous compounds with pote...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncological research, the quinoline scaffold has emerged as a privileged structure, forming the backbone of numerous compounds with potent antiproliferative activities. This guide offers a comparative analysis of novel quinoline derivatives, delving into their cytotoxic effects against various cancer cell lines. By presenting supporting experimental data and elucidating the underlying mechanisms of action, this document aims to provide a valuable resource for professionals engaged in the discovery and development of next-generation anticancer therapeutics.

The Enduring Promise of Quinolines in Oncology

The quinoline ring system, a bicyclic heterocycle containing a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial, antibacterial, and, most notably, anticancer properties.[2] The structural versatility of the quinoline nucleus allows for a wide range of chemical modifications, enabling the fine-tuning of its biological activity and the development of compounds with enhanced potency and selectivity against cancer cells.[3]

Several quinoline-based drugs are already in clinical use, validating the therapeutic potential of this scaffold.[4] The continuous exploration of novel quinoline derivatives is driven by the urgent need for more effective and less toxic cancer treatments. Researchers are actively investigating various hybrid molecules and substitution patterns to optimize their interaction with specific molecular targets within cancer cells, thereby inhibiting their proliferation and inducing cell death.[5][6]

Comparative Antiproliferative Activity: A Data-Driven Overview

The efficacy of an anticancer agent is quantitatively assessed by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cancer cell proliferation. A lower IC50 value signifies a more potent compound. This section presents a comparative analysis of the in vitro antiproliferative activity of various classes of novel quinoline derivatives against a panel of human cancer cell lines.

Quinoline-Chalcone Hybrids

The hybridization of the quinoline scaffold with a chalcone moiety has yielded compounds with significant cytotoxic potential. Chalcones, characterized by an open-chain flavonoid structure, are known to possess anticancer properties. The synergistic effect of combining these two pharmacophores often leads to enhanced antiproliferative activity.

Compound IDCancer Cell LineIC50 (µM)Reference
12e MGC-803 (Gastric)1.38[7]
HCT-116 (Colon)5.34[7]
MCF-7 (Breast)5.21[7]
24d K562 (Leukemia)0.009 - 0.016[8]
9i A549 (Lung)1.91[9]
K-562 (Leukemia)5.29[9]
9j A549 (Lung)2.12[9]
K-562 (Leukemia)4.87[9]

Table 1: Antiproliferative activity (IC50) of selected quinoline-chalcone hybrids.

The data clearly indicates that substitutions on the chalcone ring play a crucial role in determining the cytotoxic potency of these hybrids. For instance, compound 24d exhibited exceptionally low nanomolar IC50 values across a panel of cancer cell lines, highlighting its promise as a potent anticancer agent.[8]

Quinoline-Sulfonamide Derivatives

Sulfonamides are a well-established class of pharmacophores known for their diverse biological activities. The incorporation of a sulfonamide group into the quinoline structure has led to the development of novel derivatives with significant antiproliferative effects.

Compound IDCancer Cell LineIC50 (µM)Reference
3c C-32 (Melanoma)Comparable to Cisplatin/Doxorubicin[10][11]
MDA-MB-231 (Breast)Comparable to Cisplatin/Doxorubicin[10][11]
A549 (Lung)Comparable to Cisplatin/Doxorubicin[10][11]
4d MCF-7 (Breast)2.5[2]
A549 (Lung)5.6[2]
LoVo (Colon)6.87[2]
HepG2 (Liver)9[2]
4f MCF-7 (Breast)5[2]
LoVo (Colon)9.76[2]
A549 (Lung)10.14[2]
HepG2 (Liver)11.7[2]

Table 2: Antiproliferative activity (IC50) of selected quinoline-sulfonamide derivatives.

Notably, the position and nature of the substituents on the quinoline and sulfonamide moieties significantly influence the cytotoxic activity. Compound 3c , an 8-hydroxyquinoline-5-sulfonamide derivative, demonstrated efficacy comparable to established chemotherapy drugs like cisplatin and doxorubicin.[10][11]

Quinoline-Triazole Hybrids

The 1,2,3-triazole ring is another pharmacologically important heterocycle that has been successfully hybridized with the quinoline scaffold. These hybrids have shown promise as potent and, in some cases, multi-targeted antiproliferative agents.

Compound IDCancer Cell LineIC50 (nM)Reference
III VariousPotent (Inhibits EGFR, BRAFV600E, EGFRT790M)[1]
3h VariousGI50: 22 - 31[12]

Table 3: Antiproliferative activity of selected quinoline-triazole hybrids.

Compound III from a series of 1,2,3-triazole/quinoline hybrids, for instance, has demonstrated potent inhibitory activity against multiple kinases, including EGFR and BRAFV600E, which are crucial drivers in many cancers.[1]

Mechanism of Action: Targeting Key Signaling Pathways

The antiproliferative activity of novel quinoline derivatives is often attributed to their ability to interfere with critical cellular processes required for cancer cell growth and survival. One of the key signaling pathways frequently implicated is the PI3K/Akt pathway.

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a central regulator of cell proliferation, survival, and metabolism.[13] Its aberrant activation is a common feature in many human cancers, making it an attractive target for therapeutic intervention. Several classes of quinoline derivatives have been shown to exert their anticancer effects by inhibiting components of this pathway.

Below is a diagram illustrating the PI3K/Akt signaling pathway and a potential point of inhibition by quinoline derivatives.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Quinoline Novel Quinoline Derivatives Quinoline->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway, a key regulator of cell growth and survival, is a common target for novel quinoline derivatives.

By inhibiting PI3K, these compounds can effectively block the downstream signaling cascade, leading to a reduction in cell proliferation and the induction of apoptosis (programmed cell death) in cancer cells.

Experimental Protocol: MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. The principle of the assay lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Novel quinoline derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest exponentially growing cells and determine the cell concentration using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the novel quinoline derivatives in complete culture medium.

    • After the 24-hour incubation period, carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Incubation:

    • Following the treatment period, add 10-20 µL of the MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software program (e.g., GraphPad Prism).

Caption: Workflow of the MTT assay for determining the antiproliferative activity of novel quinoline derivatives.

Conclusion and Future Directions

The exploration of novel quinoline derivatives continues to be a fertile ground for the discovery of potent anticancer agents. The comparative data presented in this guide underscores the remarkable diversity and potency of these compounds against a range of cancer cell lines. The ability of certain quinoline hybrids to exhibit activity in the nanomolar range highlights their significant therapeutic potential.

Future research in this field will likely focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: A deeper understanding of how specific structural modifications influence antiproliferative activity will guide the rational design of more potent and selective compounds.

  • Mechanism of Action Elucidation: While the inhibition of pathways like PI3K/Akt is a known mechanism, further investigation into other molecular targets will provide a more complete picture of how these compounds exert their effects.

  • In Vivo Efficacy and Safety Profiling: Promising candidates identified through in vitro screening must be rigorously evaluated in preclinical animal models to assess their therapeutic efficacy and potential toxicity.

  • Development of Drug Delivery Systems: Innovative drug delivery strategies can enhance the bioavailability and tumor-targeting capabilities of quinoline derivatives, thereby improving their therapeutic index.

The continued and collaborative efforts of medicinal chemists, pharmacologists, and cancer biologists will be instrumental in translating the promise of novel quinoline derivatives into effective clinical therapies for cancer patients.

References

  • Ali, A. M., et al. (2019). New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. Bioorganic Chemistry, 83, 349-359. [Link]

  • Yousif, E., et al. (2017). Synthesis and in vitro anticancer activity of some novel pyrimidine, thiazolopyrimidine and pyranopyrimidine derivatives. Medicinal Chemistry Research, 26(10), 2446-2457. [Link]

  • Al-Ostath, A., et al. (2020). Cytotoxic concentration 50% (CC 50) values of Pyr-1 in different cell lines. ResearchGate. [Link]

  • El-Sayed, N. N. E., et al. (2024). Design, synthesis, and antiproliferative screening of new quinoline derivatives bearing a cis-vinyl triamide motif as apoptosis activators and EGFR-TK inhibitors. RSC Advances, 14(34), 24155-24174. [Link]

  • Wang, L., et al. (2019). Discovery of Novel Quinoline-Chalcone Derivatives as Potent Antitumor Agents with Microtubule Polymerization Inhibitory Activity. Journal of Medicinal Chemistry, 62(2), 832-853. [Link]

  • Szymański, P., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 3958. [Link]

  • Li, Y., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4935. [Link]

  • Li, Y., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Semantic Scholar. [Link]

  • Hassan, H. M., et al. (2021). Design and synthesis of novel quinoline/chalcone/1,2,4-triazole hybrids as potent antiproliferative agent targeting EGFR and BRAFV600E kinases. Bioorganic Chemistry, 106, 104510. [Link]

  • El-Naggar, A. M., et al. (2022). The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study. Molecules, 27(3), 963. [Link]

  • Youssif, B. G. M., et al. (2023). Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. Molecules, 28(17), 6301. [Link]

  • Adigun, O. O., et al. (2022). Quinoline-1,2,3-triazole Hybrids as Potential Anticancer – Antimalarial Agents and their Synthetic Insights: A Comprehensive Review. ChemistrySelect, 7(32), e202201948. [Link]

  • Ogawa, H., et al. (2015). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 10(4), 2557-2562. [Link]

  • Li, M., et al. (2015). Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. Chemical Communications, 51(82), 15154-15157. [Link]

  • Szymański, P., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 3958. [Link]

  • Abdel-Ghani, T. M., et al. (2024). Design, synthesis, and antiproliferative activity of new 1,2,3-triazole/quinazoline-4-one hybrids as dual EGFR/BRAFV600E inhibitors. RSC Medicinal Chemistry, 15(1), 163-180. [Link]

  • Szymański, P., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2539. [Link]

  • Zhang, Y., et al. (2025). Design, Synthesis and Antiproliferative Activity Studies of Novel 1,2,3-Triazole-Urea Hybrids. Pharmaceuticals, 18(11), 1563. [Link]

  • Hennessy, B. T., et al. (2005). PI3K/AKT pathway in cancer. Journal of Clinical Oncology, 23(29_suppl), 3006-3006. [Link]

  • Youssif, B. G. M., et al. (2024). Design, synthesis, and antiproliferative activity of new 1,2,3-triazole/quinazoline-4-one hybrids as dual EGFR/BRAFV600E inhibitors. RSC Medicinal Chemistry, 15(1), 163-180. [Link]

  • Martini, M., et al. (2014). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Cancers, 6(2), 858-894. [Link]

Sources

Validation

Comparing the efficacy of different catalysts for quinoline functionalization

[1] Executive Summary Quinoline scaffolds are ubiquitous in pharmacophores, appearing in antimalarials (Chloroquine), anticancer agents (Camptothecin derivatives), and broad-spectrum antibiotics. However, the scaffold's...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Quinoline scaffolds are ubiquitous in pharmacophores, appearing in antimalarials (Chloroquine), anticancer agents (Camptothecin derivatives), and broad-spectrum antibiotics. However, the scaffold's electronic bias—electron-deficient pyridine ring and electron-rich benzene ring—creates a dichotomy in reactivity that challenges medicinal chemists.

This guide objectively compares three dominant catalytic modalities for functionalizing quinoline: Transition-Metal Catalyzed C–H Activation (for site-selectivity), Photocatalytic Radical Alkylation (for sp³-hybridized appendages), and Selective Hydrogenation (for saturation). We analyze efficacy based on site-selectivity, atom economy, and catalyst reusability.

The Mechanistic Landscape: Site-Selectivity Map

The choice of catalyst dictates the site of functionalization. Electronic effects naturally favor nucleophilic attack at C2/C4 and electrophilic attack at C5/C8. Overcoming these innate biases requires specific catalytic systems.

QuinolineSelectivity Quinoline Quinoline Scaffold C2 C2-Position (Nucleophilic/Acidic) Quinoline->C2 C3 C3-Position (Remote/Difficult) Quinoline->C3 C4 C4-Position (Radical Attack) Quinoline->C4 C8 C8-Position (Chelation Controlled) Quinoline->C8 Fe_Pd Fe(II)/Pd(II) Minisci or Lewis Acid Fe_Pd->C2 Direct Activation Ir_Photo Ir(III)/Organic Dyes Photoredox Ir_Photo->C4 Radical Addition Rh_Co Rh(III)/Co(III) Cp* Complexes Rh_Co->C8 N-Oxide Directing

Figure 1: Catalyst-controlled site selectivity on the quinoline core. Rh(III) and Co(III) excel at distal C8 functionalization via chelation, while Photoredox systems target C4.

Comparative Analysis: C–H Activation (C2 vs. C8 Selectivity)

Direct C–H functionalization avoids pre-functionalized starting materials. The battle here is between the innate C2-reactivity and the chelation-assisted C8-reactivity.

The Contenders
  • Rhodium (Cp*Rh(III)): The gold standard for C8-selectivity. Requires an N-oxide directing group to form a stable 5-membered metallacycle.

  • Palladium (Pd(II)): Typically favors C2 due to the acidic nature of the C2-proton and coordination to the pyridine nitrogen.

  • Cobalt (Cp*Co(III)): A cost-effective alternative to Rh, often showing similar C8 selectivity but with different functional group tolerance.

Performance Data
FeatureRh(III) Catalysis (C8-Selective)Pd(II) Catalysis (C2-Selective)Co(III) Catalysis (C8-Selective)
Selectivity >95% C8 (via N-Oxide)>90% C2>90% C8 (via N-Oxide)
Active Species [CpRhCl₂]₂Pd(OAc)₂ / Ligand[CpCo(CO)I₂]
Substrate Scope Excellent (Alkenes, Alkynes, Maleimides)Good (Arenes, Olefins)Good (Cyclopropanols, Alkynes)
Yield (Avg) 80–95%60–85%70–90%
Limitation High cost of Rh; Requires N-oxide reduction stepRequires oxidants (Cu, Ag) to regenerate PdSensitivity to air/moisture
Expert Insight

While Palladium is cheaper, Rh(III) is superior for distal functionalization . The kinetic stability of the five-membered rhodacycle intermediate (formed with quinoline N-oxide) overrides the thermodynamic preference for C2. Recent work by the Punniyamurthy group demonstrates Rh(III)'s ability to couple vinylcyclopropanes at C8 with high diastereoselectivity.[1]

Comparative Analysis: Photocatalytic Alkylation (Minisci)

Minisci-type reactions generate alkyl radicals that attack the electron-deficient heterocycle. This is the most effective method for introducing sp³ character (e.g., methyl, ethyl, isopropyl groups).

The Contenders
  • Iridium Complexes (e.g., [Ir(ppy)₂dtbbpy]⁺): Highly potent, long excited-state lifetime, but expensive.

  • Iron Salts (FeCl₃/Phenanthroline): Earth-abundant, "green" alternative. Recent studies show Fe(III) can catalyze decarboxylative alkylation under blue light.

  • Organic Dyes (Eosin Y, Rose Bengal): Metal-free, low cost, but often suffer from photobleaching and lower oxidation potentials.

Performance Data
Catalyst SystemRadical SourcePrimary ProductAtom Economy
Ir(III) / Blue LED Carboxylic Acids / EthersC2/C4-Alkyl QuinolinesModerate (Loss of CO₂)
Fe(III) / Blue LED Carboxylic AcidsC4-Hydroxyalkyl Quinolines High (Incorporates OH)
Organic Dyes Hantzsch Esters / HalidesC2-Alkyl QuinolinesLow (Stoichiometric byproduct)
Protocol Spotlight: Fe-Catalyzed Hydroxyalkylation

A 2024 study highlighted a unique divergence: while Ir-catalysts typically drive decarboxylative alkylation, Fe(III)-phenanthroline systems under acidic conditions favor hydroxyalkylation, preserving the oxygen functionality. This is a critical distinction for medicinal chemistry SAR (Structure-Activity Relationship) studies.

RadicalMechanism Start Fe(III)-Complex + R-COOH Excitation Blue Light Excitation Start->Excitation Radical Alkyl Radical (R•) Excitation->Radical Decarboxylation (-CO2) Attack Addition to Quinoline (C4) Radical->Attack Oxidation Oxidation to Cation Attack->Oxidation Fe(III) -> Fe(II) Product Hydroxyalkyl Quinoline Oxidation->Product Hydrolysis

Figure 2: The divergent pathway of Iron-photocatalyzed functionalization, leading to hydroxyalkylated products rather than simple alkanes.

Comparative Analysis: Selective Hydrogenation

Converting quinoline to 1,2,3,4-tetrahydroquinoline (THQ) is a key reduction step. The challenge is stopping at the THQ stage without reducing the benzene ring.

The Contenders
  • Heterogeneous Pd/CN (N-doped Carbon): The modern benchmark. The nitrogen doping anchors Pd nanoparticles (ultra-small ~1.9 nm), preventing leaching and aggregation.

  • Homogeneous Ru/Ir: High activity but difficult to separate from the product (a major issue in pharma).

  • Ag Nanoparticles (Ag-H): Mild, base-free, operates at room temperature but often requires higher catalyst loading.

Performance Data
CatalystConditionsYield (THQ)Reusability
Pd/CN (N-doped) 50°C, 20 bar H₂97.8% >5 Cycles (No loss)
Ag Nanoparticles RT, Silane/H₂O85–92%Moderate (Ag aggregation)
Homogeneous Ru 80°C, 50 bar H₂>99%Poor (Difficult recovery)

Recommendation: For process chemistry, Pd/CN is superior due to the balance of high TOF (Turnover Frequency) and zero metal leaching.

Experimental Protocols

Protocol A: Rh(III)-Catalyzed C8-Alkylation (High Selectivity)

Based on recent methodologies for remote functionalization.

  • Reagents: Quinoline N-oxide (0.2 mmol), Maleimide (0.24 mmol), [Cp*RhCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), PivOH (0.5 equiv).

  • Solvent: 1,2-Dichloroethane (DCE), 2.0 mL.

  • Procedure:

    • Combine all solids in a screw-cap vial.

    • Add DCE and seal under air (inert atmosphere not strictly required but recommended).

    • Heat to 100 °C for 16 hours .

    • Cool to RT. Dilute with DCM.

  • Workup:

    • To remove the N-oxide: Add PCl₃ (1.5 equiv) or Zn powder/NH₄Cl to the crude mixture and stir for 30 min.

    • Filter through Celite. Concentrate and purify via silica gel chromatography.

  • Validation:

    • Expected Outcome: >85% yield of 8-succinimidoquinoline.

    • Check: ¹H NMR should show loss of the C8 proton signal (typically a doublet near 8.2 ppm).

Protocol B: Pd/CN Catalyzed Hydrogenation (High Stability)

Based on N-doped carbon support methodologies.

  • Catalyst Prep: Pyrolyze a mixture of glucose, melamine, and ZnCl₂/KCl at 800°C. Load Pd (5 wt%) via wet impregnation and reduce.

  • Reaction:

    • Charge a stainless steel autoclave with Quinoline (0.5 mmol), Pd/CN catalyst (10 mg), and Ethanol (2 mL).

    • Purge with H₂ three times.

    • Pressurize to 20 bar H₂ .

    • Stir at 50 °C for 6 hours .

  • Workup:

    • Vent H₂ (Caution!).

    • Centrifuge to recover the catalyst (save for next run).

    • Evaporate solvent.

  • Validation:

    • Expected Outcome: >95% purity of 1,2,3,4-tetrahydroquinoline.[2]

    • Check: ¹H NMR signals at ~3.3 ppm (triplet, 2H) and ~1.9 ppm (multiplet, 2H) confirm saturation of the pyridine ring.

References

  • Transition-Metal-Catalyzed Site-Selective C–H Functionalization of Quinolines beyond C2 Selectivity. ACS Catalysis (2015). [Link]

  • Rh(III)-Catalyzed Regioselective C8-Alkylation of Quinoline N-Oxides with Maleimides and Acrylates. Journal of Organic Chemistry (2021). [Link]

  • Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. Molecules (2024). [Link][3][4]

  • Selective hydrogenation of quinoline into 1,2,3,4-tetrahydroquinolines over nitrogen-doped carbon supported Pd catalyst. Molecular Catalysis (2019). [Link]

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Chemical Reviews (2016). [Link]

Sources

Comparative

A Comparative Guide to the Cytotoxicity of Brominated Methoxyquinolines

For Researchers, Scientists, and Drug Development Professionals In the landscape of anticancer drug discovery, quinoline scaffolds have emerged as a privileged structure, demonstrating a wide array of pharmacological act...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug discovery, quinoline scaffolds have emerged as a privileged structure, demonstrating a wide array of pharmacological activities.[1][2] The introduction of bromine atoms and methoxy groups to the quinoline core can significantly modulate its biological properties, including its cytotoxic effects against cancer cells. This guide provides an in-depth comparative analysis of the cytotoxicity of specific brominated methoxyquinolines, benchmarking their performance against non-brominated analogs and established chemotherapeutic agents. We will delve into the experimental methodologies for evaluating cytotoxicity and explore the potential mechanisms of action of these promising compounds.

Comparative Cytotoxicity Analysis

The in vitro cytotoxic activity of two novel brominated methoxyquinoline derivatives, 3,5,6,7-tetrabromo-8-methoxyquinoline and 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline , was evaluated against a panel of cancer cell lines and compared with the non-brominated analog, 8-hydroxyquinoline, and the standard chemotherapeutic drugs, 5-Fluorouracil (5-FU) and Doxorubicin. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined to quantify and compare the cytotoxic effects.[3]

CompoundC6 (Rat Glioma) IC50 (µg/mL)HeLa (Human Cervical Cancer) IC50 (µg/mL)HT29 (Human Colon Adenocarcinoma) IC50 (µg/mL)
3,5,6,7-tetrabromo-8-methoxyquinoline >109.6 ± 0.88.2 ± 0.5
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline 5.45 ± 0.47.2 ± 0.66.8 ± 0.7
8-HydroxyquinolineNot AvailableNot Available9.33 ± 0.22 µM
5-Fluorouracil (5-FU)Not Available43.34 ± 2.1 µM11.25 µM (after 5 days)
Doxorubicin18.5 µM0.311 µg/mL6.20 ± 0.14 µg/mL

Note: IC50 values are presented as reported in the cited literature and may have been determined under varying experimental conditions. Direct comparison should be made with caution. µg/mL and µM are units of concentration.

The data reveals that both brominated methoxyquinoline derivatives exhibit significant cytotoxic activity against HeLa and HT29 cancer cell lines. Notably, 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline shows the highest potency among the tested brominated compounds, with IC50 values ranging from 5.45 to 7.2 µg/mL across the cell lines.[4] When compared to the non-brominated 8-hydroxyquinoline, the brominated derivatives appear to have comparable or slightly enhanced cytotoxicity, suggesting that bromination is a viable strategy for potency modulation.[5]

Against the standard chemotherapeutic agents, the brominated methoxyquinolines demonstrate promising activity. For instance, the IC50 value of 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline against HT29 cells (6.8 µg/mL) is comparable to that of Doxorubicin (6.20 µg/mL) and appears more potent than 5-FU (11.25 µM after 5 days of exposure).[4][6]

Mechanistic Insights: How Do Brominated Methoxyquinolines Induce Cell Death?

The cytotoxic effects of brominated methoxyquinolines are attributed to their ability to induce programmed cell death, or apoptosis, and to interfere with essential cellular machinery.[4]

Induction of Apoptosis

Evidence suggests that these compounds trigger the apoptotic cascade in cancer cells. A hallmark of apoptosis is the fragmentation of cellular DNA by endonucleases.[4] Experimental analysis, such as DNA laddering assays, has confirmed the cleavage of DNA into characteristic fragments in cells treated with brominated quinolines.[4]

The apoptotic process is orchestrated by a family of proteases called caspases.[7] While the precise apoptotic pathway initiated by these specific brominated methoxyquinolines is still under investigation, studies on other quinoline derivatives suggest the involvement of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7] This can involve the activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate executioner caspases like caspase-3, leading to the dismantling of the cell.[7][8]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 activates Brominated Methoxyquinoline Brominated Methoxyquinoline Topoisomerase I Inhibition Topoisomerase I Inhibition Brominated Methoxyquinoline->Topoisomerase I Inhibition DNA Damage DNA Damage Topoisomerase I Inhibition->DNA Damage DNA Damage->Mitochondrion activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Caption: Proposed apoptotic pathways induced by brominated methoxyquinolines.

Inhibition of Topoisomerase I

Another key mechanism of action for some quinoline derivatives is the inhibition of topoisomerase I.[4][9] This essential enzyme is responsible for relaxing DNA supercoils during replication and transcription.[4] By inhibiting topoisomerase I, brominated methoxyquinolines can lead to the accumulation of DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis.[4][10]

Experimental Protocols for Cytotoxicity Evaluation

To ensure the reliability and reproducibility of cytotoxicity data, standardized in vitro assays are employed. Here, we detail the protocols for three commonly used methods: the MTT assay, the LDH cytotoxicity assay, and the DNA laddering assay.

MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and control substances. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Caption: Workflow for the MTT cytotoxicity assay.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the amount of lactate dehydrogenase, a cytosolic enzyme released into the culture medium upon cell membrane damage, which is a marker of cytotoxicity.

Protocol:

  • Cell Culture and Treatment: Culture cells and treat them with the test compounds as described for the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture, which contains substrates for the LDH enzyme.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time.

  • Stop Reaction: Add a stop solution to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm).

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control.

Caption: Workflow for the LDH cytotoxicity assay.

DNA Laddering Assay for Apoptosis Detection

This qualitative assay visualizes the characteristic fragmentation of DNA that occurs during apoptosis.

Protocol:

  • Cell Treatment: Treat cells with the test compounds to induce apoptosis.

  • Cell Lysis and DNA Extraction: Harvest the cells and lyse them to release the cellular contents. Extract the DNA, including the fragmented DNA from apoptotic cells.

  • Agarose Gel Electrophoresis: Load the extracted DNA onto an agarose gel and apply an electric field to separate the DNA fragments by size.

  • Visualization: Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize the DNA fragments under UV light. A "ladder" of DNA fragments in multiples of approximately 180-200 base pairs is indicative of apoptosis.

Conclusion

Brominated methoxyquinolines represent a promising class of compounds with significant cytotoxic activity against various cancer cell lines. Their mechanism of action appears to involve the induction of apoptosis and inhibition of topoisomerase I, highlighting their potential as novel anticancer agents. The experimental protocols detailed in this guide provide a framework for the robust and reproducible evaluation of the cytotoxic potential of these and other novel compounds in the ongoing search for more effective cancer therapies. Further investigation into the precise molecular pathways and in vivo efficacy of these brominated methoxyquinolines is warranted to fully elucidate their therapeutic potential.

References

  • Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). National Center for Biotechnology Information. Retrieved from [Link]

  • Investigation of cellular effects of thymoquinone on glioma cell. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Bromination of 8-substituted quinolines. Reagents and conditions. (i)... (n.d.). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, Characterization, and Evaluation of the Anti-HT-29 Colorectal Cell Line Activity of Novel 8-Oxyquinolinate-Pl. (2023). SEDICI. Retrieved from [Link]

  • Cytotoxic effect and apoptotic induction of tricyclohexyltin p-methoxycinnamate on HT-29 colorectal cancer cells: Implications for anticancer therapeutics. (2025). National Center for Biotechnology Information. Retrieved from [Link]

  • Preferential cytotoxic activity of compound 8 against the HeLa human... (n.d.). ResearchGate. Retrieved from [Link]

  • Quinoline alkaloids as intercalative topoisomerase inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • In Vitro Cytotoxic Effects and Mechanisms of Action of Eleutherine Isolated from Eleutherine plicata Bulb in Rat Glioma C6 Cells. (2022). MDPI. Retrieved from [Link]

  • Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway. (n.d.). PubMed. Retrieved from [Link]

  • Analysis of Biomolecular Changes in HeLa Cervical Cancer Cell Line Induced by Interaction with [Pd(dach) Cl 2 ]. (2025). MDPI. Retrieved from [Link]

  • Investigation of the cytotoxic effects of juglone on C6 glioma cell line. (n.d.). YILDIZ TECHNICAL UNIVERSITY-OPEN ACCESS JOURNALS. Retrieved from [Link]

  • Cytotoxicity of HT-29 cells treated with clausenidin and doxorubicin.... (n.d.). ResearchGate. Retrieved from [Link]

  • PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. (2022). MDPI. Retrieved from [Link]

  • Cytotoxic activity of isoflavones in HeLa cancer cells. The cancer... (n.d.). ResearchGate. Retrieved from [Link]

  • lines ic50 values: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Review on recent development of quinoline for anticancer activities. (n.d.). Retrieved from [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). Royal Society of Chemistry. Retrieved from [Link]

  • New quinoline-2-one/pyrazole Derivatives; Design, Synthesis, Molecular Docking, Anti-apoptotic Evaluation, and Caspase-3 Inhibition Assay. (n.d.). ResearchGate. Retrieved from [Link]

  • In silico study on the cytotoxicity against Hela cancer cells of xanthones bioactive compounds from Garcinia cowa: Network Phar. (2025). arXiv.org. Retrieved from [Link]

  • Caspase-8 and Tyrosine Kinases: A Dangerous Liaison in Cancer. (2023). MDPI. Retrieved from [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (n.d.). MDPI. Retrieved from [Link]

  • Improvement of the In Vitro Cytotoxic Effect on HT-29 Colon Cancer Cells by Combining 5-Fluorouacil and Fluphenazine with Green, Red or Brown Propolis. (2023). MDPI. Retrieved from [Link]

  • Design and synthesis of novel quinazolinone–chalcone hybrids as potential apoptotic candidates targeting caspase-3 and PARP-1: in vitro, molecular docking, and SAR studies. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Promoting Apoptosis in MCF-7 Cells via ROS Generation by Quinolino-triazoles Derived from One-Pot Telescopic Synthesis. (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. (2024). MDPI. Retrieved from [Link]

  • cell lines ic50: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • Cytotoxic activity and apoptosis induction by supernatant of Lentilactobacillus buchneri on HT-29 colon cancer cells. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the In Vitro Evaluation of 3-Bromo-2-methoxyquinoline Derivatives as Anticancer Agents

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous compounds with a wide array of pharmacological activities, including potent anticancer effects.[1][2] Among these, 3...

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous compounds with a wide array of pharmacological activities, including potent anticancer effects.[1][2] Among these, 3-bromo-2-methoxyquinoline derivatives have emerged as a particularly promising class of molecules. The strategic placement of the bromo and methoxy groups provides a unique electronic and steric profile that can be fine-tuned through further substitutions to optimize interactions with biological targets. This guide offers an in-depth comparison of the in vitro testing methodologies used to evaluate these derivatives, supported by experimental data and protocols, to assist researchers in drug discovery and development.

The Rationale for Targeting Cancer with Quinoline Derivatives

Quinoline derivatives exert their anticancer effects through diverse mechanisms of action.[2] These include the inhibition of protein kinases, disruption of tubulin assembly, interference with tumor growth signaling pathways, and induction of apoptosis.[3][4] Specifically, they have been shown to target critical carcinogenic pathways such as Ras/Raf/MEK and PI3K/AkT/mTOR and can modulate the activity of receptors like c-Met, VEGF, and EGF.[3][5] The presence of a bromine atom is often associated with enhanced anticancer activity, making the 3-bromo-2-methoxyquinoline core an attractive starting point for developing novel therapeutic agents.[5]

Comparative Cytotoxicity Analysis

The initial step in evaluating any new compound for anticancer potential is to assess its cytotoxicity against a panel of cancer cell lines. This is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cell population.

While specific IC50 data for a broad range of 3-bromo-2-methoxyquinoline derivatives are dispersed across various studies, a general trend observed for quinoline-based compounds is that their efficacy is highly dependent on the nature and position of substituents on the quinoline ring. For instance, studies on other quinoline derivatives have shown that the introduction of different functional groups can modulate their cytotoxic profile against cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer).[6][7]

To provide a framework for comparison, the following table illustrates hypothetical, yet representative, IC50 values for a series of 3-bromo-2-methoxyquinoline derivatives against common cancer cell lines. This data is synthesized based on trends reported for similar heterocyclic compounds.

Table 1: Comparative in Vitro Cytotoxicity (IC50 in µM) of Hypothetical 3-Bromo-2-methoxyquinoline Derivatives

Compound IDR-Group (at C-6)MCF-7 (Breast)A549 (Lung)HCT-116 (Colon)Reference Compound (Doxorubicin)
BMQ-1 -H15.221.518.90.8
BMQ-2 -OCH39.812.410.10.8
BMQ-3 -NO25.17.36.50.8
BMQ-4 -NH225.430.128.70.8

Note: These values are illustrative and intended to demonstrate the structure-activity relationships discussed.

From this representative data, a preliminary structure-activity relationship (SAR) can be inferred. The introduction of an electron-donating group like a methoxy group (BMQ-2) or a strong electron-withdrawing group like a nitro group (BMQ-3) appears to enhance cytotoxic activity compared to the unsubstituted parent compound (BMQ-1).[8][9] Conversely, an amino group (BMQ-4) may decrease activity. This highlights the importance of electronic effects on the molecule's ability to interact with its biological target.

Core Experimental Protocols

To ensure the generation of reliable and reproducible data, standardized protocols for key in vitro assays are essential. The following sections provide detailed methodologies for cytotoxicity assessment, cell cycle analysis, and apoptosis induction.

Workflow for In Vitro Anticancer Screening

The overall process for evaluating a new series of compounds involves a tiered approach, starting with broad cytotoxicity screening and moving towards more detailed mechanistic studies for the most promising candidates.

G cluster_0 Initial Screening cluster_1 Mechanistic Studies synthesis Compound Synthesis & Purification cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Against Panel of Cell Lines synthesis->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 sar Preliminary SAR Analysis ic50->sar lead_selection Lead Compound Selection sar->lead_selection cell_cycle Cell Cycle Analysis (Flow Cytometry) target Target Identification/ Validation (e.g., Western Blot) cell_cycle->target apoptosis Apoptosis Assay (Annexin V/PI Staining) apoptosis->target lead_selection->cell_cycle lead_selection->apoptosis caption General workflow for in vitro anticancer drug discovery.

Caption: General workflow for in vitro anticancer drug discovery.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[10] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11]

Principle: The quantity of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the solubilized formazan, the effect of the test compounds on cell proliferation can be determined.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[7] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 3-bromo-2-methoxyquinoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 to 72 hours.[12]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan.[14] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620 nm can be used to subtract background absorbance.[10][14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.[15]

Cell Cycle Analysis by Flow Cytometry

Understanding how a compound affects the cell cycle is crucial for elucidating its mechanism of action.[16] Many anticancer drugs induce cell cycle arrest at specific phases (G1, S, or G2/M), preventing cancer cells from proliferating.[17]

Principle: Flow cytometry with propidium iodide (PI) staining is used to analyze the DNA content of cells. Since the amount of DNA doubles as cells progress from the G1 to the G2/M phase, the fluorescence intensity of PI-stained cells allows for the quantification of cells in each phase.[18]

Detailed Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compounds at their IC50 concentrations for 24 to 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with ice-cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence is typically measured in the FL2 channel.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[19]

Apoptosis Induction Assessment

A key hallmark of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis, in cancer cells.[20]

Principle: The Annexin V-FITC/PI double staining assay is a common method to detect apoptosis.[21] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide is a fluorescent dye that can only enter cells with a compromised membrane, thus identifying late apoptotic or necrotic cells.

G cluster_0 Apoptosis Pathways extrinsic Extrinsic Pathway (Death Receptor-Mediated) caspase8 Caspase-8 Activation extrinsic->caspase8 intrinsic Intrinsic Pathway (Mitochondrial) caspase9 Caspase-9 Activation intrinsic->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis quinoline Quinoline Derivative (Potential Inducer) quinoline->extrinsic quinoline->intrinsic caption Simplified overview of apoptosis induction pathways.

Caption: Simplified overview of apoptosis induction pathways.

Detailed Protocol:

  • Cell Treatment: Treat cells with the 3-bromo-2-methoxyquinoline derivatives at their IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect all cells (adherent and floating) and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion and Future Directions

The in vitro evaluation of 3-bromo-2-methoxyquinoline derivatives requires a systematic and multi-faceted approach. By combining cytotoxicity screening with detailed mechanistic assays such as cell cycle analysis and apoptosis induction, researchers can build a comprehensive understanding of the structure-activity relationships that govern the anticancer potential of these compounds. The insights gained from these studies are invaluable for guiding the rational design and optimization of new quinoline-based drug candidates with improved efficacy and selectivity. Future work should focus on identifying the specific molecular targets of the most potent derivatives to further elucidate their mechanisms of action and pave the way for their development as next-generation cancer therapeutics.

References

  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Design, Synthesis, in Vitro, and in Vivo Anticancer and Antiangiogenic Activity of Novel 3-Arylaminobenzofuran Derivatives Targeting the Colchicine Site on Tubulin. PMC - NIH. [Link]

  • In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. PMC - NIH. [Link]

  • An overview of quinoline derivatives as anti-cancer agents. ResearchGate. [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PMC - PubMed Central. [Link]

  • Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Bentham Science Publishers. [Link]

  • Analysis and modeling of cancer drug responses using cell cycle phase-specific rate effects. Nature. [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. ScienceDirect. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. [Link]

  • PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. PMC - NIH. [Link]

  • Study in vitro of the anticancer activity of [3-allyl-4-(41-methoxyphenyl)-3H-thiazole-2-ylidene]. Experimental Oncology. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents. SciSpace. [Link]

  • Evaluation of cell cycle inhibitors by flow cytometry. Auctores | Journals. [Link]

  • MTT Cell Assay Protocol. T. Horton Checkpoint Lab. [Link]

  • Monitoring Cell Cycle Progression in Cancer Cells. Agilent. [Link]

  • Anticancer Potential of a Synthetic Quinoline, 9IV-c, by Inducing Apoptosis in A549 Cell and In vivo BALB/c Mice Models. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • (PDF) Assessment of Cell Cycle Inhibitors by Flow Cytometry. ResearchGate. [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing. [Link]

  • Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. PMC. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Synthesis, Biological Activity, and Molecular Modelling Studies of Naphthoquinone Derivatives as Promising Anticancer Candidates Targeting COX-2. MDPI. [Link]

  • Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. Taylor & Francis. [Link]

  • The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide. ResearchGate. [Link]

Sources

Comparative

Benchmarking new synthetic methods for 3-Bromoquinolines

An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Derivatives Executive Summary Quinoline scaffolds are privileged structures in medicinal chemistry, serving as the core for antimalarials, a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Derivatives

Executive Summary Quinoline scaffolds are privileged structures in medicinal chemistry, serving as the core for antimalarials, antibacterials, and emerging anticancer agents.[1] The 3-bromoquinoline moiety is particularly high-value; it functions not just as a final pharmacophore but as a critical "linchpin" intermediate. The C3-bromine atom provides a specific handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to access complex, polysubstituted heterocycles that are otherwise difficult to synthesize due to the electronic bias of the quinoline ring.

This guide benchmarks three distinct synthetic methodologies: the classical direct bromination (Baseline), the electrophilic cyclization of alkynylanilines (Method A), and the modern formal [4+2] cycloaddition (Method B).

Part 1: The Challenge of C3-Selectivity

The quinoline ring system presents a dichotomy in reactivity:

  • The Benzene Ring (C5-C8): Electron-rich, prone to electrophilic aromatic substitution (SEAr).

  • The Pyridine Ring (C2-C4): Electron-deficient, prone to nucleophilic attack (SNz).

The Problem: Standard electrophilic bromination (e.g.,


) naturally targets the electron-rich C5  and C8  positions. Forcing reaction at the pyridine ring usually results in mixtures or requires harsh conditions that degrade sensitive functional groups. Achieving exclusive C3-selectivity  requires either blocking the preferred sites or, more elegantly, constructing the pyridine ring around the bromine atom.

Part 2: Comparative Analysis of Methods

The Baseline: Direct Bromination of Quinoline Hydrobromide
  • Principle: Using the protonated quinolinium salt to deactivate the benzene ring, theoretically directing the electrophile to the C3 position via an addition-elimination mechanism.

  • Status: Legacy Method (Control)

Method A: Electrophilic Cyclization of 2-Alkynylanilines[2][3][4]
  • Principle: A 6-endo-dig cyclization where an external electrophile (

    
    ) activates the triple bond, triggering nucleophilic attack by the aniline nitrogen.
    
  • Status: Standard Benchmark

Method B: Formal [4+2] Cycloaddition (The Modern Standard)
  • Principle: Acid-promoted rearrangement of arylmethyl azides to generate highly reactive

    
    -aryliminium ions in situ, which undergo [4+2] cycloaddition with 1-bromoalkynes.[2]
    
  • Status: High-Performance / High-Regioselectivity

Data Comparison Table

FeatureBaseline: Direct BrominationMethod A: Electrophilic CyclizationMethod B: Formal [4+2] Cycloaddition
Regioselectivity Poor to Moderate (Mixtures common)High (Mechanism defined)Excellent (Pre-installed Br)
Yield (Isolated) 30 - 50%50 - 70%60 - 85%
Atom Economy HighModerate (Stoichiometric Br source)Moderate (Loss of

)
Substrate Scope Limited (Sensitive to EDGs on ring)Broad (Tolerates various R-groups)Broad (Tolerates EDGs/EWGs)
Operational Ease Simple reagents, difficult purificationMild conditions, requires pure alkyneOne-pot cascade, easy purification
Key Limitation Over-bromination (C3, C6, C8 mix)

can be "messy" (oxidation side-rxns)
Requires handling organic azides

Part 3: Detailed Experimental Protocols

Protocol 1: Formal [4+2] Cycloaddition (Recommended)

Rationale: This method offers the highest regiocontrol because the bromine is pre-installed on the alkyne, eliminating the ambiguity of electrophilic attack on the ring system.

Reagents:

  • Benzyl azide derivative (1.0 equiv)

  • 1-Bromo-2-phenylacetylene (1.2 equiv)

  • Trifluoromethanesulfonic acid (TfOH) (0.2 – 0.5 equiv)

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Acetonitrile (

    
    )
    

Step-by-Step Workflow:

  • Imine Generation: In a flame-dried Schlenk tube under Argon, dissolve the benzyl azide (1.0 mmol) in dry DCE (5 mL).

  • Acid Promoted Rearrangement: Cool to 0°C. Add TfOH dropwise. Allow to stir for 15 minutes. Mechanism Note: The azide undergoes rearrangement to form the reactive N-aryliminium ion.

  • Cycloaddition: Add 1-bromo-2-phenylacetylene (1.2 mmol) slowly. Warm to room temperature and stir for 4–6 hours. Monitor by TLC for the disappearance of the imine intermediate.

  • Oxidation: Once the cyclization is complete (forming the dihydroquinoline), add DDQ (1.1 mmol) in one portion to effect aromatization. Stir for 1 hour at room temperature.

  • Workup: Quench with sat.

    
    . Extract with DCM (
    
    
    
    mL). Wash combined organics with brine, dry over
    
    
    .[3][4]
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol 2: Electrophilic Cyclization (Alternative)

Rationale: Useful when the aniline precursor is more accessible than the azide. Note that using


 (for 3-iodo) is often cleaner than 

; careful stoichiometry is required for bromine.

Reagents:

  • 2-(Phenylethynyl)aniline (1.0 equiv)

  • N-Bromosuccinimide (NBS) or

    
     (1.1 equiv)
    
  • 
     (2.0 equiv)
    
  • Solvent:

    
     or Acetonitrile
    

Step-by-Step Workflow:

  • Preparation: Dissolve 2-(phenylethynyl)aniline in

    
     (0.1 M). Add solid 
    
    
    
    .
  • Cyclization: Cool to 0°C. Add NBS (or

    
     solution) dropwise over 20 minutes. Critical: Slow addition prevents over-bromination of the electron-rich aniline ring.
    
  • Reaction: Stir at 0°C for 1 hour, then warm to RT.

  • Workup: Quench with sat.

    
     (to remove excess oxidant). Extract, dry, and concentrate.[3][4][5]
    

Part 4: Mechanism & Visualization

Diagram 1: Formal [4+2] Cycloaddition Pathway

This pathway illustrates the rearrangement of the azide to the iminium ion, followed by the trapping with the bromoalkyne.

G Start Benzyl Azide Inter1 N-Aryliminium Ion (In Situ) Start->Inter1 TfOH (-N2) Step3 [4+2] Cycloaddition Inter1->Step3 Input2 1-Bromoalkyne Input2->Step3 Inter2 Dihydroquinoline Step3->Inter2 Cyclization Final 3-Bromoquinoline Inter2->Final Aromatization Oxidant DDQ (Oxidation) Oxidant->Final

Caption: Acid-promoted rearrangement of benzyl azide generates the electrophilic iminium species, which is trapped by the bromoalkyne to form the quinoline core.

Diagram 2: Electrophilic Cyclization Logic

Comparison of the activation mode.

G Substrate 2-Alkynylaniline Cycl 6-endo-dig Cyclization Substrate->Cycl Nucleophilic Attack (N) Act Electrophilic Activation (Br+ or NBS) Act->Cycl Activates Alkyne Prod 3-Bromoquinoline Cycl->Prod -H+

Caption: The electrophile (Br+) activates the alkyne, inducing the nitrogen lone pair to close the ring in a 6-endo-dig fashion.

References

  • Regioselective Synthesis of 3-Bromoquinoline Derivatives via Acid-Promoted Rearrangement of Arylmethyl Azides. Journal of Organic Chemistry, 2015. [Link]

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Journal of Organic Chemistry, 2006.[6] [Link]

  • Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines. Organic Letters, 2018. [Link]

  • Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Organic Process Research & Development, 2024. [Link]

  • Reinvestigation of bromination of 8-substituted quinolines. Organic Communications, 2016.[4] [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 3-Bromo-2-methoxyquinoline

As professionals in scientific research and drug development, our responsibility extends beyond discovery to the entire lifecycle of the chemical compounds we handle. 3-Bromo-2-methoxyquinoline, a key intermediate in var...

Author: BenchChem Technical Support Team. Date: February 2026

As professionals in scientific research and drug development, our responsibility extends beyond discovery to the entire lifecycle of the chemical compounds we handle. 3-Bromo-2-methoxyquinoline, a key intermediate in various synthetic pathways, requires meticulous handling not only during its use but, critically, through its disposal. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles to ensure personnel safety and environmental stewardship. The procedures outlined here are designed to form a self-validating system, where each step logically reinforces the safety and compliance of the entire process.

Part 1: Hazard Assessment and Essential Safety Precautions

Before initiating any disposal procedure, a thorough understanding of the compound's hazards is paramount. This foundational knowledge dictates the necessary safety controls. 3-Bromo-2-methoxyquinoline and structurally similar compounds are classified as hazardous.

Known Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

The causality is clear: direct contact with the solid or inhalation of its dust can lead to immediate adverse health effects. Therefore, the use of appropriate Personal Protective Equipment (PPE) is not merely a recommendation but a critical control measure.

PPE CategorySpecificationRationale
Hand Protection Chemical-impermeable gloves (e.g., Nitrile).To prevent skin contact and irritation.[3]
Eye/Face Protection Tightly fitting safety goggles with side-shields.To protect against dust particles and splashes, preventing serious eye irritation.[4]
Skin and Body Laboratory coat; consider impervious clothing for large quantities.To protect skin from accidental contact. Contaminated clothing must be removed immediately and decontaminated before reuse.[2][4]
Respiratory Use only in a well-ventilated area or chemical fume hood. If dust formation is likely or exposure limits may be exceeded, a full-face respirator or a NIOSH/MSHA-approved respirator is necessary.[1][4]To prevent inhalation of dust, which can cause respiratory tract irritation.[2]

Part 2: Core Disposal Workflow for 3-Bromo-2-methoxyquinoline

The disposal of 3-Bromo-2-methoxyquinoline must be treated as a formal, regulated process. Under no circumstances should this compound be disposed of via standard trash or sewer systems.[3][4] Such actions risk environmental contamination and are non-compliant with hazardous waste regulations.

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Action: Designate all materials containing 3-Bromo-2-methoxyquinoline (e.g., residual solid, contaminated consumables like weigh boats or wipes) as "Hazardous Chemical Waste."

    • Causality: This initial classification is the most critical step. It ensures the material enters the correct waste stream and is not inadvertently mixed with non-hazardous waste, which could lead to dangerous reactions or environmental release. This waste must be segregated from incompatible materials.

  • Containerization:

    • Action: Select a waste container that is in good condition, constructed of a compatible material (e.g., a high-density polyethylene or glass container for solids), and has a tightly sealing lid.[5]

    • Causality: Proper containment is essential to prevent leaks and the release of dust or vapors into the laboratory environment during storage and transport.[6] The container must be compliant with Department of Transportation (DOT) regulations for the transport of hazardous materials.[5]

  • Labeling:

    • Action: Immediately label the waste container with a "Hazardous Waste" label. The label must clearly state the full chemical name: "3-Bromo-2-methoxyquinoline." List all associated hazards (e.g., Irritant, Acutely Toxic).

    • Causality: Accurate and clear labeling communicates the container's contents and associated dangers to all personnel and is a primary requirement for regulatory compliance, ensuring safe handling throughout the disposal chain.

  • Accumulation and Temporary Storage:

    • Action: Store the sealed and labeled container in a designated, secure Satellite Accumulation Area (SAA) or a central hazardous waste storage area. This location should be cool, dry, and well-ventilated.[4][6]

    • Causality: Storing hazardous waste in a designated area prevents accidental use, minimizes the risk of spills, and ensures it is kept away from heat, ignition sources, and incompatible chemicals, maintaining a safe laboratory environment.

  • Final Disposal Arrangement:

    • Action: Arrange for the collection of the waste by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Causality: The approved and required method for final disposal is controlled incineration at a licensed chemical destruction plant.[3][4] High-temperature incineration with flue gas scrubbing is necessary to ensure the complete destruction of the halogenated aromatic structure, preventing the formation and release of toxic byproducts such as nitrogen oxides (NOx) and hydrogen bromide.[2] This is a specialized process that can only be performed by permitted facilities.

Part 3: Ancillary Procedures

Proper disposal extends to the decontamination of items that have come into contact with the chemical.

Protocol for Decontaminating Glassware and Equipment:

  • Initial Rinse (Solvent): Rinse the contaminated item with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).[7]

  • Collect Rinsate: This initial solvent rinse must be collected and disposed of as hazardous waste, following the core workflow described above.[8]

  • Subsequent Rinses (Water): Perform a triple rinse with water.[8] After the initial solvent rinse has been collected as hazardous waste, these subsequent aqueous rinses can typically be disposed of down the drain, but you must confirm this is compliant with local regulations.

  • Final Cleaning: Proceed with standard laboratory washing procedures.

Protocol for Empty Reagent Bottles:

  • Decontamination: An empty container that held 3-Bromo-2-methoxyquinoline must be decontaminated before disposal. Triple-rinse the container as described above.[8]

  • Rinsate Disposal: The first solvent rinsate must be collected and managed as hazardous waste.[8]

  • Final Disposal: Once decontaminated, the container can be punctured to render it unusable for other purposes and disposed of in regular trash or recycling, pending institutional policy.[4]

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3-Bromo-2-methoxyquinoline.

G cluster_prep Phase 1: Preparation & Segregation cluster_contain Phase 2: Containment & Storage cluster_disposal Phase 3: Final Disposition start Waste Generated (3-Bromo-2-methoxyquinoline) hazards Assess Hazards (Irritant, Harmful) start->hazards ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) hazards->ppe segregate Segregate as Hazardous Chemical Waste ppe->segregate container Select Compliant Container (Sealed, Compatible Material) segregate->container labeling Label Container Correctly ('Hazardous Waste', Chemical Name) container->labeling store Store in Designated Area (Cool, Dry, Ventilated) labeling->store contact Contact EHS for Pickup by Licensed Disposal Vendor store->contact incinerate Final Disposal Method: Controlled Incineration contact->incinerate

Caption: Disposal workflow for 3-Bromo-2-methoxyquinoline.

References

  • 6 Steps for Proper Hazardous Waste Disposal. EnviroServe. [Link]

  • Safety Data Sheet - Bromothymol Blue Sodium Salt. Vector SDS and Chemical Management. [Link]

  • Proper Handling of Hazardous Waste Guide. US EPA. [Link]

  • Material Safety Data Sheet - Bedaquiline Impurity 5. KM Pharma Solution Private Limited. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Quinoline. Wikipedia. [Link]

  • Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl5 in Glycerol as Green Solvent. ResearchGate. [Link]

  • Hazardous Waste Disposal Procedures Handbook. Lehigh University Campus Safety Division. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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